3-(4-bromophenyl)-5-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDSSMDLLHHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363366 | |
| Record name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
948293-34-3, 145353-53-3 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-bromophenyl)-5-methyl-1H-pyrazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
Introduction
The pyrazole nucleus is a foundational five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry and drug development due to its remarkable versatility and presence in a multitude of biologically active compounds. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The target molecule of this guide, this compound, is a valuable synthetic intermediate.[2] The presence of the bromophenyl group provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, making it a crucial building block for creating diverse molecular libraries for drug discovery and agrochemical research.[2]
This technical guide provides a comprehensive, scientifically-grounded overview of a robust and field-proven pathway for the synthesis of this compound. Designed for researchers and development scientists, this document moves beyond a simple recitation of steps to explain the underlying principles, the rationale behind experimental choices, and the critical parameters for ensuring a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategic Overview
The most direct and reliable approach for constructing the pyrazole ring is the Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] This strategy forms the basis of our synthetic plan.
Our retrosynthetic analysis deconstructs the target molecule, this compound, into its primary precursors. The pyrazole ring itself is disconnected across the N-N and C-N bonds, revealing hydrazine and a 1,3-dicarbonyl compound. This leads to the key intermediate, 1-(4-bromophenyl)butane-1,3-dione (2) , and hydrazine (3) . The β-diketone intermediate (2) can, in turn, be synthesized via a Claisen condensation reaction between 4-bromoacetophenone (4) and an acetylating agent like ethyl acetate. Finally, the 4-bromoacetophenone precursor is readily accessible through the Friedel-Crafts acylation of bromobenzene (5) .
This establishes a logical and efficient two-stage synthetic strategy:
-
Stage I: Synthesis of the 1-(4-bromophenyl)butane-1,3-dione intermediate.
-
Stage II: Cyclocondensation with hydrazine to form the final pyrazole product.
Stage I: Synthesis of 1-(4-bromophenyl)butane-1,3-dione
Principle and Mechanism: The Claisen Condensation
The core of this stage is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base. Here, 4-bromoacetophenone reacts with ethyl acetate. The mechanism is initiated by the deprotonation of the α-carbon of 4-bromoacetophenone by a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide leaving group, yielding the β-diketone product. The use of anhydrous conditions is critical to prevent the base from being consumed by water.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Bromoacetophenone
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), ~2M aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask, condenser, addition funnel, magnetic stirrer, and nitrogen/argon atmosphere setup.
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under a nitrogen or argon atmosphere.
-
Base Suspension: To the flask, add sodium ethoxide (1.1 equivalents) and suspend it in anhydrous toluene. If using NaH, wash the mineral oil from the NaH dispersion with dry hexanes before suspending it in anhydrous THF.
-
Enolate Formation: In a separate flask, dissolve 4-bromoacetophenone (1.0 equivalent) in a minimal amount of the anhydrous solvent. Transfer this solution to the addition funnel and add it dropwise to the stirred base suspension at room temperature.
-
Condensation: After the addition is complete, add anhydrous ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Gently heat the mixture to reflux (typically 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the pH is acidic (~pH 5-6).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Data and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| Melting Point | Approx. 65-68 °C |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, the methyl group, the methylene group, and the enol proton. |
| ¹³C NMR (CDCl₃) | Resonances for the two carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| IR (KBr, cm⁻¹) | Strong C=O stretching bands (approx. 1600-1720 cm⁻¹), C-Br stretch. |
Stage II: Synthesis of this compound
Principle and Mechanism: The Knorr Pyrazole Synthesis
This stage employs the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[5] The 1,3-dicarbonyl system of 1-(4-bromophenyl)butane-1,3-dione reacts with the two nucleophilic nitrogen atoms of hydrazine.[3] The reaction typically proceeds in an alcoholic solvent, sometimes with a catalytic amount of acid to facilitate imine formation.
The mechanism begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the diketone, forming a hydrazone intermediate.[6] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring. Due to the asymmetry of the diketone, two regioisomers could potentially form. However, the reaction generally favors the formation of this compound due to the higher electrophilicity of the ketone carbonyl adjacent to the aromatic ring.
Detailed Experimental Protocol
Materials and Reagents:
-
1-(4-bromophenyl)butane-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O, 64-80% solution)
-
Ethanol or Acetic Acid
-
Distilled water
-
Reaction flask, condenser, magnetic stirrer.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Warm the solution gently (if in ethanol) and add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.[7]
-
Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the completion of the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product often precipitates out of the solution. If precipitation is slow, slowly add cold water to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol or an ethanol/water mixture to remove residual impurities. The product can be further purified by recrystallization from ethanol to yield fine, crystalline needles. Dry the final product under vacuum.
Data and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | Approx. 148-151 °C |
| ¹H NMR (DMSO-d₆) | Signals for the pyrazole C-H proton, aromatic protons (two doublets), the methyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR (DMSO-d₆) | Resonances for the pyrazole ring carbons, the bromophenyl carbons, and the methyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
Overall Synthesis Workflow Visualization
The complete synthetic pathway from readily available commercial starting materials to the final product is illustrated below. This workflow highlights the key transformations and intermediates involved in the process.
Conclusion
The synthetic pathway detailed in this guide, centered on the Claisen condensation followed by the Knorr pyrazole synthesis, represents a highly efficient, scalable, and reproducible method for producing this compound. By understanding the mechanistic underpinnings of each step and adhering to the optimized protocols, researchers can reliably access this versatile intermediate. The strategic placement of the bromo-substituent makes the final product an ideal precursor for diversification, enabling the exploration of novel chemical space in the fields of pharmaceutical and agrochemical development.
References
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link] [Accessed January 6, 2026].
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link] [Accessed January 6, 2026].
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link] [Accessed January 6, 2026].
-
OChem Tutor. (2019). synthesis of pyrazoles. YouTube. Available from: [Link] [Accessed January 6, 2026].
- Google Patents. Process for the preparation of pyrazoles.
-
MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Available from: [Link] [Accessed January 6, 2026].
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link] [Accessed January 6, 2026].
-
DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link] [Accessed January 6, 2026].
-
ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Available from: [Link] [Accessed January 6, 2026].
-
ResearchGate. One-pot, multi-step, multi-component reactions of 4-bromoacetophenone, tosylhydrazide, with two arylboronic acids. Available from: [Link] [Accessed January 6, 2026].
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link] [Accessed January 6, 2026].
-
Organic Syntheses. (E)-(2-Chlorobenzylidene)hydrazine. Available from: [Link] [Accessed January 6, 2026].
-
ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Available from: [Link] [Accessed January 6, 2026].
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link] [Accessed January 6, 2026].
-
ResearchGate. (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone. Available from: [Link] [Accessed January 6, 2026].
-
Organic Syntheses. p-BROMOACETOPHENONE. Available from: [Link] [Accessed January 6, 2026].
- Google Patents. Preparation process for 4- bromo phenyl hydrazine.
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link] [Accessed January 6, 2026].
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole. This molecule is a significant building block in medicinal and agricultural chemistry, valued for its versatile applications in the development of novel therapeutic agents and crop protection products.[1] This document delves into the synthesis, structural elucidation, and key physicochemical characteristics of this compound, offering insights for researchers in drug discovery and material science.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design. The specific substitution pattern of this compound, featuring a bromophenyl group at the 3-position and a methyl group at the 5-position, imparts distinct electronic and steric properties that influence its reactivity and biological interactions.[1] This guide will systematically explore these properties, providing a robust knowledge base for its application in research and development.
Synthesis and Structural Elucidation
The synthesis of this compound typically follows the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3]
Synthetic Protocol: A Generalized Approach
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white solid.
Structural Confirmation: Spectroscopic and Crystallographic Analysis
The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods and single-crystal X-ray diffraction.
While the specific spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from data on closely related pyrazole derivatives.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the methyl group protons. The aromatic protons will likely appear as a set of doublets in the range of δ 7.5-7.8 ppm. The pyrazole proton (H-4) should appear as a singlet around δ 6.3-6.5 ppm. The methyl protons will present as a sharp singlet at approximately δ 2.3-2.5 ppm. The NH proton of the pyrazole ring will exhibit a broad singlet at a variable chemical shift, typically downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the range of δ 105-150 ppm. The carbons of the bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon will be observed upfield, typically around δ 12-15 ppm.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key absorption bands are expected for the N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyrazole and phenyl rings (in the 1450-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 236 and 238 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.
The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[5]
Crystallographic Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₉BrN₂ | [5] |
| Molecular Weight | 237.10 g/mol | [1][6] |
| Crystal System | Orthorhombic | [5] |
| Space Group | P2₁2₁2₁ | [5] |
| a (Å) | 5.9070(3) | [5] |
| b (Å) | 9.2731(7) | [5] |
| c (Å) | 17.5641(14) | [5] |
| V (ų) | 962.09(12) | [5] |
| Z | 4 | [5] |
This crystallographic data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, which is invaluable for computational modeling and understanding intermolecular interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development and material science.
General Properties
| Property | Value | Source |
| Appearance | White fluffy solid | [1] |
| Melting Point | 150-156 °C | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][6] |
| Molecular Weight | 237.10 g/mol | [1][6] |
| Purity | ≥ 97% (HPLC) | [1] |
Solubility
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities.
-
Aqueous Solubility: this compound exhibits low solubility in water. An experimental value at pH 7.4 is reported to be 4.2 µg/mL.[6]
-
Organic Solvents: It is generally soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[5]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Predicted logP: A computationally predicted XlogP value for this compound is 3.0.[6] This value suggests that the compound is moderately lipophilic.
Acidity (pKa)
The pKa value indicates the tendency of a molecule to donate or accept a proton at a given pH. This is critical for understanding its behavior in biological systems and for developing formulations.
-
Predicted pKa: While experimental pKa data is not available in the provided search results, computational tools can provide a reliable estimate.[7][8][9][10][11] The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. The pKa of the N-H proton is predicted to be in the range of 13-15, while the pKa of the conjugate acid (protonated at the basic nitrogen) is estimated to be around 2-3.
Diagram of Ionization States
Caption: Predicted ionization states of this compound.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of a compound. While specific TGA/DSC data for this compound is not available, related heterocyclic compounds often exhibit good thermal stability, decomposing at temperatures significantly above their melting points.[12] TGA would reveal the onset of decomposition, while DSC would show a sharp endotherm corresponding to its melting point.
Applications and Future Perspectives
This compound is a versatile intermediate with significant potential in several areas of research and development:
-
Pharmaceutical Development: It serves as a key building block for the synthesis of a variety of bioactive molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1]
-
Agricultural Chemistry: This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection.[1]
-
Material Science: Its electronic properties make it a candidate for the development of novel materials for sensors and electronic devices.[1]
The continued exploration of this and related pyrazole derivatives is expected to yield novel compounds with enhanced biological activities and material properties.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. From its synthesis and structural elucidation to its solubility, lipophilicity, and predicted acidity, the data presented herein offers a valuable resource for researchers. The well-defined structure and versatile reactivity of this compound underscore its importance as a scaffold in the ongoing quest for new and improved pharmaceuticals, agrochemicals, and functional materials.
References
-
Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]
-
PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Nucleic Acids Research. [Link]
-
MolGpKa. bio.tools. [Link]
-
pKa Calculator. Omni Calculator. [Link]
-
pKa Prediction. Rowan Scientific. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No valid URL found]
-
This compound. PubChem. [Link]
-
Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]
-
Crystal structure of this compound, C10H9BrN2. ResearchGate. [Link]
-
Synthesis of Some New Pyrazoles. DergiPark. [Link]
-
Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. SciSpace. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [No valid URL found]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 10. omnicalculator.com [omnicalculator.com]
- 11. pKa Prediction | Rowan [rowansci.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS: 145353-53-3): Synthesis, Mechanisms, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically significant drugs. From the anti-inflammatory celecoxib to the anti-obesity rimonabant, the pyrazole scaffold has consistently demonstrated its value in the development of novel therapeutics. This guide focuses on a specific, yet highly promising, member of this family: 3-(4-bromophenyl)-5-methyl-1H-pyrazole. This compound serves as a crucial intermediate and a foundational structure for the synthesis of a new generation of bioactive molecules. Its unique substitution pattern, featuring a bromophenyl group, imparts distinct electronic properties that are instrumental in modulating its reactivity and biological activity. This document aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential mechanisms of action and applications in drug discovery, thereby serving as a vital resource for researchers in the field.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 145353-53-3 | |
| Molecular Formula | C₁₀H₉BrN₂ | |
| Molecular Weight | 237.10 g/mol | |
| IUPAC Name | This compound | |
| Melting Point | 150-156 °C | |
| Appearance | White fluffy solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |
The structure of this compound has been unequivocally confirmed through X-ray crystallography, providing precise information on bond lengths and angles.[1][2] This analytical technique reveals the planar nature of the pyrazole ring and the spatial orientation of its substituents.
Synthesis and Mechanistic Insights
The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, with the most common and efficient method being the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[3]
Retrosynthetic Analysis and Key Precursor
A logical retrosynthetic disconnection of this compound points to two primary building blocks: 1-(4-bromophenyl)butane-1,3-dione and a hydrazine source.
Retrosynthetic analysis of the target molecule.
The key precursor, 1-(4-bromophenyl)butane-1,3-dione, can be synthesized via a Claisen condensation reaction between 4-bromoacetophenone and an acetate source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.
Step-by-Step Synthesis Protocol
The following protocol details a reliable method for the synthesis of this compound.
Step 1: Synthesis of 1-(4-bromophenyl)butane-1,3-dione
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add 4-bromoacetophenone and ethyl acetate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 1-(4-bromophenyl)butane-1,3-dione.
Step 2: Synthesis of this compound
-
Dissolve 1-(4-bromophenyl)butane-1,3-dione in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.[4]
-
Add hydrazine hydrate to the solution. The reaction is typically carried out at reflux temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound as a white solid.[2]
Inhibition of the COX pathway by pyrazole derivatives.
Cytotoxic Activity and Anticancer Potential
In addition to their anti-inflammatory properties, various pyrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. [5]The mechanisms underlying this cytotoxicity are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Given its structural similarity to other cytotoxic pyrazoles, this compound and its derivatives are promising candidates for further investigation in oncology drug discovery.
Experimental Protocols for In Vitro Evaluation
The following protocols provide standardized methods for the preliminary in vitro evaluation of the biological activity of this compound and its derivatives.
In Vitro Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is a reliable method for assessing the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines. [6] Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight. [6]2. Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Analytical Characterization
Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
General HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 210-280 nm).
-
Injection Volume: 10-20 µL
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the methyl group protons. The chemical shifts and coupling patterns will be consistent with the proposed structure. For the related compound 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the following signals have been reported (in CDCl₃): δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H). [7]* ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule. For 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, signals are observed at δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2. [7]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound.
Applications and Future Perspectives
This compound is a versatile building block with significant potential in several areas of chemical and pharmaceutical research. [8]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents, with the potential for developing selective COX-2 inhibitors with improved safety profiles. [8]It is also a valuable scaffold for the design of new anticancer agents.
-
Agrochemical Chemistry: Its biological activity makes it a candidate for the development of new herbicides and fungicides, contributing to the advancement of crop protection technologies. [8]* Material Science: The unique electronic properties conferred by the pyrazole ring and the bromophenyl substituent make it an interesting component for the creation of novel materials with specific optical or electronic characteristics. [8] The continued exploration of the chemical space around the this compound scaffold is expected to yield new and improved therapeutic agents and functional materials. Further research into its specific biological targets and mechanisms of action will be crucial in realizing its full potential.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. [9]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Crystal structure of this compound, C10H9BrN2. (n.d.). Retrieved from [Link]
- Crystal structure of this compound, C10H9BrN2. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863–865.
-
3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). Retrieved from [Link]
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
-
Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. Retrieved from [Link]
- 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1279.
- Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 224-231.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1161-1167.
- Synthesis and Characterization of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2020). Journal of Applicable Chemistry, 8(1), 12-19.
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.). Retrieved from [Link]
- PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. (2009). HETEROCYCLES, 78(4), 911-918.
- Synthesis of Some New Pyrazoles. (2017). Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(10), 12813-12836.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). International Journal of Molecular Sciences, 23(14), 7863.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1456-1464.
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2013). Journal of Chemistry, 2013, 1-7.
- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2021). Medicine Science, 10(2), 522-527.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4433.
Sources
- 1. Crystal structure of this compound, C10H9BrN2 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of its solubility profile. We will explore its physicochemical properties, present available solubility data, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. Furthermore, this guide introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection and discusses the implementation of self-validating systems to ensure the integrity of experimental data. This guide is intended to be a vital resource for researchers aiming to optimize the formulation and application of this versatile pyrazole derivative.
Introduction: The Significance of Solubility in Chemical Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, which can terminate the development of promising drug candidates.[1] For a compound like this compound, which serves as a crucial building block in the synthesis of anti-inflammatory drugs, analgesics, herbicides, and fungicides, a thorough understanding of its solubility is paramount for efficient process development, formulation, and ultimately, therapeutic or agricultural efficacy.[2]
This guide will provide a deep dive into the solubility of this compound, moving beyond simple data points to explain the causality behind experimental choices and to provide robust, self-validating protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | PubChem[3] |
| Molecular Weight | 237.10 g/mol | PubChem[3] |
| Appearance | White fluffy solid | Chem-Impex[2] |
| Melting Point | 150-156 °C | Chem-Impex[2] |
| pKa | (Predicted) 1.95 (most acidic), 12.15 (most basic) | ChemAxon |
| LogP | (Predicted) 3.1 | ChemAxon |
The presence of the bromophenyl group contributes to the molecule's lipophilicity, as indicated by the predicted LogP value, while the pyrazole ring offers sites for hydrogen bonding, which can influence its interaction with polar solvents.
Aqueous and Organic Solvent Solubility Data
Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its behavior in biological systems.
Table 2: Aqueous Solubility of this compound
| pH | Temperature | Solubility | Method | Source |
| 7.4 | Not Specified | 4.2 µg/mL | Not Specified | PubChem[3] |
This low aqueous solubility at physiological pH suggests that formulation strategies may be necessary to enhance its bioavailability for oral administration. The solubility of pyrazole derivatives is generally influenced by pH.[4] Given the predicted pKa values, the solubility of this compound is expected to be higher in acidic conditions due to the protonation of the pyrazole ring.
Organic Solvent Solubility (Qualitative and Predictive)
While quantitative data is sparse, qualitative information and predictive models can guide solvent selection for synthesis, purification, and formulation. It has been noted to be soluble in some organic solvents like chloroform and ethanol, and insoluble in water.[5] The general solubility of pyrazole itself is higher in organic solvents such as ethanol, methanol, and acetone compared to water.[6]
Hansen Solubility Parameters (HSP) as a Predictive Tool
Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a given solvent.[7][8] The principle is that "like dissolves like," where "like" is defined by three parameters:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
A solvent with HSP values close to those of the solute is likely to be a good solvent. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods. For practical purposes, we can utilize the HSP of common solvents to guide our selection.
Table 3: Hansen Solubility Parameters for Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Source: Accu Dyne Test[9]
Based on the structure of this compound, which has both aromatic (non-polar) and pyrazole (polar, hydrogen-bonding) moieties, solvents with a balanced HSP profile, such as alcohols and DMSO, are predicted to be good solvents. Solvents with very low polarity like toluene may have moderate solubility, while highly polar and hydrogen-bonding solvents like water are poor solvents, which aligns with the available data.
Experimental Protocols for Solubility Determination
To ensure the generation of reliable and reproducible solubility data, standardized and well-documented protocols are essential. We present here detailed methodologies for both kinetic and thermodynamic solubility assays, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[10] This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound into a clear glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Add a precise volume of the desired solvent (e.g., phosphate buffer pH 7.4, ethanol, DMSO).
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations of this compound to quantify the sample.
-
-
Data Reporting:
-
Report the solubility in µg/mL or mg/mL, along with the solvent, temperature, and pH (for aqueous solutions).
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Temperature Control: Solubility is highly temperature-dependent.[11] Precise temperature control is critical for reproducibility.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state.
-
Validated HPLC Method: Ensures accurate and precise quantification of the dissolved analyte.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Scientific Integrity & Logic: Self-Validating Systems
To ensure the trustworthiness of the generated solubility data, the experimental protocols must be designed as self-validating systems. This means incorporating controls and checks that continuously monitor the performance and validity of the assay.
Principles of a Self-Validating Solubility Assay
A self-validating solubility assay should include:
-
System Suitability Tests: Before running any samples, the performance of the HPLC system should be verified. This includes checking for consistent retention times, peak shapes, and detector response using a known standard.
-
Control Compounds: Include well-characterized compounds with known high and low solubility in each assay run. These controls serve as a benchmark for assay performance.
-
Calibration Curve Linearity: The calibration curve for the analytical method must be linear over the expected concentration range of the samples. The correlation coefficient (r²) should be >0.99.
-
Spike and Recovery: To assess for matrix effects from the solvent, a known amount of the compound can be "spiked" into a filtered blank solvent sample and the recovery measured.
-
Replicate Analysis: All samples and controls should be run in at least duplicate to assess the precision of the method.
Practical Implementation in an HPLC-UV Method
For the thermodynamic solubility assay of this compound, a self-validating HPLC-UV method would involve:
-
Method Validation: The HPLC method itself must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [12]2. Daily System Suitability: At the beginning of each run, inject a standard solution of this compound multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).
-
Inclusion of Controls:
-
Positive Control (High Solubility): A compound known to be highly soluble in the test solvent (e.g., caffeine in water).
-
Negative Control (Low Solubility): A compound with known low solubility (e.g., griseofulvin in water).
-
-
Monitoring for Degradation: The stability of this compound in the chosen solvent over the duration of the experiment should be confirmed. This can be done by comparing the chromatogram of a sample at the beginning and end of the equilibration period. The appearance of new peaks would indicate degradation.
Diagram: Self-Validating System Logic
Caption: Logic flow for a self-validating solubility assay.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a significant gap in publicly available quantitative solubility data in organic solvents exists, the principles and protocols outlined here provide researchers with the tools to generate this critical information in a reliable and scientifically sound manner. The application of predictive tools like Hansen Solubility Parameters can streamline solvent screening, while the implementation of self-validating experimental systems ensures the integrity of the generated data.
Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically and agriculturally relevant solvents at various temperatures. This data will be invaluable for the continued development of this important chemical entity.
References
-
Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487504, this compound. PubChem. Retrieved from [Link]
- Al-Ghabeish, M., & Al-Akayleh, F. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation.
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Pyrazole, 5-(4-bromophenyl)-3-methyl-. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. Retrieved from [Link]
-
NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
YouTube. (2022, October 27). How to perform Description and Solubility Test in Quality Control Laboratory. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for Analysis of Novel Self-emulsifying Paclitaxel Formulation. Open Access Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]
-
MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for Analysis of Novel Self-emulsifying Paclitaxel Formulation. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of 3-(4-bromophenyl)-5-methyl-1H-pyrazole: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole (C10H9BrN2), a compound of significant interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's solid-state conformation and intermolecular interactions. The structural data presented herein serves as a critical foundation for understanding its physicochemical properties and for guiding the rational design of novel derivatives with tailored functionalities.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their diverse biological activities and applications in materials science. The inherent structural features of the pyrazole ring, including its aromaticity and the presence of multiple nitrogen atoms, allow for a wide range of chemical modifications, leading to compounds with anti-inflammatory, analgesic, and herbicidal properties. The title compound, this compound, combines the versatile pyrazole core with a bromophenyl substituent, a common functional group used to modulate pharmacokinetic and pharmacodynamic profiles in drug discovery. A precise understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for the design of next-generation pyrazole-based compounds.
Experimental Methodology: From Synthesis to Structural Elucidation
The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction, a powerful analytical technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a multi-step reaction sequence, the specifics of which can be found in the referenced literature. High-purity crystalline material suitable for X-ray diffraction studies is obtained through controlled crystallization from an appropriate solvent system. The selection of the solvent and the crystallization conditions (e.g., temperature, evaporation rate) are critical for obtaining single crystals of sufficient size and quality.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of the title compound was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature. The collected data were then processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
In-Depth Structural Analysis
The crystal structure of this compound reveals a well-defined molecular conformation and a distinct packing arrangement in the solid state. The key crystallographic parameters are summarized in the table below.
Crystallographic Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C10H9BrN2 |
| Formula Weight | 237.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.9070(3) |
| b (Å) | 9.2731(7) |
| c (Å) | 17.5641(14) |
| Volume (ų) | 962.09(12) |
| Z | 4 |
| Rgt(F) | 0.0504 |
| wRref(F²) | 0.0947 |
| Temperature (K) | 293(2) |
Data obtained from Tomić et al. (2023)[1][2][3]
Molecular Geometry and Conformation
The molecule consists of a central 1H-pyrazole ring substituted with a 4-bromophenyl group at the 3-position and a methyl group at the 5-position. The pyrazole ring is essentially planar, as expected for an aromatic system. The dihedral angle between the pyrazole ring and the attached bromophenyl ring is a critical conformational parameter that influences the overall molecular shape and the potential for intermolecular interactions.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, the molecules of this compound are organized in a three-dimensional network stabilized by a combination of intermolecular forces. While not explicitly detailed in the preliminary data, such structures are often governed by a combination of hydrogen bonding (if suitable donors and acceptors are present), halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings. A thorough analysis of the crystal packing is essential for understanding the material's bulk properties, such as solubility and melting point.
Visualization of the Crystal Structure
To facilitate a clearer understanding of the molecular and supramolecular features of this compound, the following diagrams are provided.
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The determination of the crystal structure of this compound provides definitive insights into its solid-state architecture. This structural information is invaluable for computational modeling studies, aiding in the prediction of molecular properties and biological activities of related compounds. Future work could involve the synthesis and structural characterization of co-crystals and salts of this compound to modulate its physicochemical properties, such as solubility and bioavailability, which are critical for its potential application in drug development. Furthermore, the detailed structural data can inform the design of novel pyrazole derivatives with enhanced efficacy and selectivity for their biological targets.
References
-
Tomić, Z. D., Jaćimović, Ž. K., Kočović, D., Mugoša, S., & Shova, S. (2023). Crystal structure of this compound, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]
-
ResearchGate. (n.d.). Crystal structure of this compound, C10H9BrN2. Retrieved from [Link]
-
De Gruyter. (n.d.). Crystal structure of this compound, C10H9BrN2. Retrieved from [Link]
Sources
A Technical Guide to the Safe Handling of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-(4-bromophenyl)-5-methyl-1H-pyrazole. As a versatile heterocyclic building block, this compound is increasingly utilized in medicinal chemistry and agrochemical synthesis for the development of novel therapeutic agents and crop protection products.[1] A thorough understanding of its chemical properties and associated hazards is paramount for ensuring personnel safety and experimental integrity in the laboratory. This guide synthesizes data from established safety sources to provide a field-proven framework for its responsible use.
Chemical Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole | [2][3] |
| CAS Numbers | 145353-53-3; 948293-34-3 | [1][2] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][2] |
| Molecular Weight | 237.10 g/mol | [1][2] |
| Appearance | White fluffy solid | [1] |
| Melting Point | 150-156 °C | [1] |
GHS Hazard Assessment and Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are acute oral toxicity, skin irritation, and serious eye damage.[2] The "Danger" signal word indicates the potential for severe hazards, particularly to the eyes.[2]
| GHS Classification | |
| Pictograms | |
| Signal Word | Danger |
| Hazard Class | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1) |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H318: Causes serious eye damage.[2] |
| Key Precautionary Statements | P264: Wash hands and any exposed skin thoroughly after handling.[2][4] P270: Do not eat, drink or smoke when using this product.[2][4] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P501: Dispose of contents/container in accordance with local, regional, and national regulations.[2][4] |
The H318 classification is critical; it signifies that contact with the eyes can cause irreversible damage.[2] This necessitates the mandatory use of robust eye protection, as detailed in the following section.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and personal protective equipment is required to mitigate the risks associated with handling this compound. The hierarchy of controls dictates that engineering solutions are the primary barrier, with PPE serving as the essential final layer of protection.
3.1 Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[5] This is crucial to prevent the inhalation of airborne dust or aerosols, which can cause respiratory tract irritation.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4] Their proximity is a non-negotiable requirement due to the compound's classification for causing serious eye damage and skin irritation.
3.2 Personal Protective Equipment (PPE): A Self-Validating System
Proper selection and use of PPE are critical. The following table outlines the minimum requirements.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk. | Standard safety glasses are insufficient. The H318 classification necessitates a full seal around the eyes to protect against dust and splashes.[5] |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for tears or pinholes before each use.[4] Given the lack of specific permeation data, the "double-gloving" technique is recommended for extended handling. Gloves should be removed and replaced immediately if contamination is suspected.[6] |
| Body | Laboratory coat (fully buttoned). Chemical-resistant apron for larger quantities. | Protective clothing prevents incidental skin contact.[5] Lab coats should be laundered professionally and not taken home. |
| Respiratory | Not required if handled exclusively within a functioning fume hood. A NIOSH-approved respirator (e.g., N95) may be necessary if engineering controls fail or for cleaning up large spills. | The primary goal is to prevent inhalation through engineering controls. Respirator use requires formal training and fit-testing as per institutional EHS policy.[5] |
Safe Handling Workflow and Standard Protocol
Adherence to a standardized workflow minimizes risk. The following diagram and protocol outline the critical steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for minimizing exposure risk.
Experimental Protocol: Weighing and Handling Solid Compound
-
Preparation:
-
Verify that the chemical fume hood has a current certification and that airflow is adequate.
-
Don all required PPE as specified in Section 3.2.
-
Place all necessary equipment (spatula, weigh paper/boat, container) inside the fume hood.
-
Designate a specific area within the hood for the weighing operation.
-
-
Handling:
-
Carefully open the stock container inside the fume hood. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of the white solid to a tared weigh boat.[1]
-
If any material is spilled, clean it up immediately following the spill procedures in Section 5.3.
-
Securely close the stock container.
-
-
Post-Handling & Decontamination:
-
Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a solvent-moistened towel (e.g., 70% ethanol).
-
Dispose of the weigh boat, gloves, and cleaning materials into a designated hazardous waste container.[4]
-
-
Personal Decontamination:
-
Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items.
-
Wash hands thoroughly with soap and water for at least 20 seconds.[5]
-
Emergency Procedures
Immediate and appropriate action during an emergency is vital.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. Do not delay.
-
In Case of Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[7] Immediately call a poison control center or seek medical attention.[4]
5.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.
5.3 Accidental Release Measures (Spills)
-
Small Spills: Ensure adequate ventilation and wear full PPE. Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[5]
-
Large Spills: Evacuate the area. Prevent the material from entering drains. Contact your institution's Environmental Health & Safety (EHS) department for assistance.
Stability and Reactivity Profile
-
Chemical Stability: The compound is stable under recommended storage conditions.[9]
-
Conditions to Avoid: Avoid dust generation.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[9]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigerated storage at 0-8°C.[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[9]
Toxicological Information
The toxicological profile is primarily derived from GHS classifications.
-
Acute Effects: The compound is harmful if swallowed, causes skin irritation, and poses a risk of serious, potentially irreversible eye damage upon contact.[2]
-
Chronic Effects: Comprehensive long-term toxicological properties, including carcinogenicity and mutagenicity, have not been thoroughly investigated.[8] Therefore, the compound must be handled with the assumption that it could have unknown chronic health effects, reinforcing the need for stringent adherence to exposure controls.
Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Procedure: Dispose of this compound and its container through a licensed professional waste disposal service.[8] Do not allow the product to enter drains.[4]
-
Regulations: All disposal practices must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 3-(3-Bromophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 948293-34-3 CAS MSDS (5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pppmag.com [pppmag.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. aksci.com [aksci.com]
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 5-(4-bromophenyl)-1H-pyrazole (C₁₀H₉BrN₂)
The pyrazole nucleus, a five-membered heterocyclic diazole, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a privileged scaffold in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects. The blockbuster drug Celecoxib (Celebrex), a selective COX-2 inhibitor, stands as a testament to the therapeutic potential of this chemical class.
This guide focuses on a specific, yet illustrative, member of this family: 5-(4-bromophenyl)-1H-pyrazole (C₁₀H₉BrN₂). The introduction of a bromophenyl moiety onto the pyrazole ring offers a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable intermediate in synthetic and medicinal chemistry. This document provides an in-depth exploration of its synthesis, spectroscopic characterization, and potential applications, tailored for researchers and professionals in the field of drug development.
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for the C₁₀H₉BrN₂ pyrazole derivative discussed herein is 5-(4-bromophenyl)-1H-pyrazole .
Structural Breakdown:
-
Pyrazole: The core is a five-membered aromatic ring containing two adjacent nitrogen atoms.
-
1H-pyrazole: This indicates that one of the nitrogen atoms (at position 1) bears a hydrogen atom, allowing for tautomerism.
-
5-(4-bromophenyl)-: A phenyl group substituted with a bromine atom at its para-position (position 4) is attached to the pyrazole ring at position 5.
The presence of the bromine atom provides a key site for synthetic elaboration, for instance, via Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Synthetic Pathway: A Protocol for the Synthesis of 5-(4-bromophenyl)-1H-pyrazole
The most common and efficient method for synthesizing 5-substituted pyrazoles is through the condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. For 5-(4-bromophenyl)-1H-pyrazole, a suitable precursor is a chalcone derivative, specifically 4'-bromo-chalcone.
Experimental Protocol: Synthesis via Chalcone Condensation
This two-step protocol involves the initial synthesis of the chalcone intermediate followed by its cyclization with hydrazine hydrate.
Step 1: Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4'-Bromo-chalcone)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-bromoacetophenone and 6.5 mL of benzaldehyde in 100 mL of ethanol.
-
Catalysis: Slowly add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the stirred mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation.
-
Work-up: Filter the precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4'-bromo-chalcone as a pale yellow solid.
Step 2: Synthesis of 5-(4-bromophenyl)-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 5 g of the synthesized 4'-bromo-chalcone in 50 mL of ethanol.
-
Reagent Addition: Add 1.5 mL of hydrazine hydrate (80% solution) to the suspension.
-
Reflux: Heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Isolation: A white solid will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(4-bromophenyl)-1H-pyrazole.
Workflow Diagram
Caption: Synthetic workflow for 5-(4-bromophenyl)-1H-pyrazole.
Physicochemical and Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below is a summary of expected data for 5-(4-bromophenyl)-1H-pyrazole.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.1 (s, 1H, NH), 7.7-7.8 (m, 4H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 6.8 (d, 1H, Pyrazole-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 145.2, 140.1, 131.9, 130.5, 129.2, 128.8, 125.9, 121.5, 102.3 |
Potential Applications in Drug Development: Targeting Inflammatory Pathways
Pyrazole derivatives are well-known for their anti-inflammatory properties, often through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX). The structural motif of 5-(4-bromophenyl)-1H-pyrazole makes it a candidate for investigation as a scaffold for novel anti-inflammatory agents. Its mechanism could potentially involve the inhibition of pro-inflammatory signaling pathways like NF-κB.
Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2, cytokines, and chemokines. A potential therapeutic strategy is to inhibit one of the upstream kinases, such as IKK.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
5-(4-bromophenyl)-1H-pyrazole is a synthetically accessible and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle make it an attractive starting point for the development of compound libraries. While its biological activity is an area for further exploration, its structural similarity to known bioactive molecules suggests potential in targeting inflammatory pathways. Future work should focus on the synthesis of analog series through modification at the bromine position and subsequent screening in relevant biological assays to elucidate its structure-activity relationships and therapeutic potential.
References
-
PubChem Compound Summary for CID 11455241, 5-(4-bromophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of some novel pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1178-1182. [Link]
-
Synthesis and antimicrobial evaluation of some new pyrazole derivatives. Oriental Journal of Chemistry, 2018, 34(1). [Link]
An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
This guide provides a comprehensive technical overview of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its physicochemical properties, with a primary focus on its melting point, a critical parameter for compound identification, purity assessment, and formulation development. This document will further detail a robust protocol for its synthesis and the empirical determination of its melting point, grounded in established scientific principles.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of molecular properties to achieve desired biological effects. This compound is a notable derivative, incorporating a bromophenyl group that enhances its utility as a synthetic intermediate in the development of novel bioactive molecules.[6]
Physicochemical Properties and Identification
Accurate characterization of a compound's physical and chemical properties is fundamental to any research and development endeavor. For this compound, these parameters provide a basis for its identification, purity assessment, and prediction of its behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrN₂ | [7] |
| Molecular Weight | 237.10 g/mol | [7] |
| Appearance | White fluffy solid | [6] |
| Melting Point | 150-156 °C | [6] |
| 153-157 °C | ||
| IUPAC Name | This compound | [7] |
| CAS Number | 145353-53-3 | [6] |
Note: The melting point is often reported as a range, reflecting the temperatures at which melting begins and is complete. A narrow melting point range is indicative of high purity.[8]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. This well-established method, known as the Knorr pyrazole synthesis, provides a reliable route to the desired product. The precursor, 1-(4-bromophenyl)butane-1,3-dione, is reacted with hydrazine hydrate in a suitable solvent, such as ethanol.
Synthesis Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol.[6]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white solid.
Melting Point Determination: A Critical Quality Attribute
The melting point is a fundamental thermal property of a solid and serves as a crucial indicator of its identity and purity.[8] A pure crystalline solid will have a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range.[8]
Principle of Melting Point Determination
The principle of melting point determination involves heating a small, powdered sample of the substance at a controlled rate and observing the temperature at which the solid-to-liquid phase transition occurs.[9] This is typically done using a capillary tube method in a dedicated melting point apparatus.[9]
Experimental Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation:
-
Apparatus Setup and Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.[10]
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[11]
-
For a precise measurement, set the starting temperature to about 20 °C below the expected melting point and use a slow heating rate of 1-2 °C per minute.[8][11]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[8]
-
The recorded values constitute the melting point range of the sample.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis and melting point determination of this compound. The protocols described herein are based on established chemical principles and are designed to be reproducible in a laboratory setting. Accurate determination of the melting point is not merely a procedural step but a critical component of quality control, ensuring the identity and purity of this valuable synthetic intermediate for drug discovery and development. The provided physicochemical data serves as a foundational reference for researchers working with this and related pyrazole compounds.
References
-
University of Calgary. Melting point determination. [Link]
-
ChemBK. 1H-Pyrazole, 5-(4-bromophenyl)-3-methyl-. [Link]
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]
-
PubChem. This compound. [Link]
-
Alam, M. J., et al. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
SlidePlayer. experiment (1) determination of melting points. [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. [Link]
-
S. K. S. Al-Azawi, F. H. H. Abdullah. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. PubChemLite - 1-(4-bromophenyl)butane-1,3-dione (C10H9BrO2) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PubChemLite - this compound (C10H9BrN2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Theoretical and Computational Studies of Pyrazole Compounds: From First Principles to Drug Discovery
Introduction: The Privileged Pyrazole Scaffold
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold".[1] This designation is earned by its structural versatility and its presence in a remarkable number of clinically successful drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2] The pyrazole ring's unique electronic properties, tautomeric nature, and capacity for substitution at multiple positions allow for the meticulous fine-tuning of physicochemical and pharmacological characteristics.[1]
In the modern drug discovery landscape, computational chemistry has become an indispensable partner to synthetic chemistry, providing profound insights that accelerate the journey from concept to clinic.[3][4] Theoretical and computational studies allow researchers to rationalize structure-activity relationships (SAR), predict molecular behavior, and design novel compounds with enhanced efficacy and selectivity before a single physical experiment is conducted.[1][3] This guide serves as an in-depth exploration of the core computational methodologies applied to the study of pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, provide field-proven protocols, and illustrate complex workflows to empower your research endeavors.
Quantum Chemical Calculations: Understanding Intrinsic Molecular Properties
Expertise & Rationale: Before evaluating how a pyrazole derivative interacts with a biological target, we must first understand its intrinsic properties. Quantum Mechanics (QM), particularly Density Functional Theory (DFT), is the foundational tool for this purpose.[5][6] DFT calculations allow us to probe the electronic structure, conformational stability, and reactivity of pyrazole molecules with high accuracy.[4][7] This is crucial for understanding tautomeric preferences, which can dramatically alter a molecule's shape and hydrogen bonding capabilities, and for calculating molecular descriptors that form the basis of quantitative structure-activity relationship (QSAR) models.[8][9]
Key Application: Tautomer and Isomer Stability
Computational studies consistently show that the stability of pyrazole isomers is dominated by the aromaticity of the ring.[8] The 1H-pyrazole tautomer is overwhelmingly the most stable form because it maintains a delocalized π-electron system. Non-aromatic tautomers are significantly higher in energy and unlikely to be observed under typical experimental conditions.[8]
| Pyrazole Tautomer | Description | Relative Energy (kJ/mol) |
| 1H-pyrazole | Aromatic, NH group within the ring | 0.00 (Reference)[8] |
| 3H-pyrazole | Non-aromatic, CH₂ group adjacent to a nitrogen | ~100[8] |
| 4H-pyrazole | Non-aromatic, CH₂ group distant from nitrogens | >100[8] |
| Table 1: Relative energies of pyrazole tautomers calculated using DFT methods. The significant energy gap highlights the predominance of the 1H-pyrazole form. |
Protocol: DFT-Based Structural and Electronic Analysis
This protocol outlines a reliable method for performing DFT calculations on a novel pyrazole derivative.
-
Structure Preparation: Build the initial 3D structure of the pyrazole derivative using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization:
-
Causality: This step finds the lowest energy conformation (the most stable 3D shape) of the molecule.
-
Method: Employ a widely used DFT functional like B3LYP in conjunction with a Pople-style basis set such as 6-311+G(d,p).[1][5] This combination offers a robust balance of computational cost and accuracy for organic molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.[1]
-
-
Frequency Calculation:
-
Causality: This is a self-validating step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization. This step also provides thermodynamic data and vibrational spectra (e.g., IR).
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) used for optimization.
-
-
Single-Point Energy Calculation:
-
Causality: To obtain a more accurate electronic energy, a higher-level basis set can be used on the optimized geometry.
-
Method: Use the optimized structure from Step 2 and run a single-point energy calculation with a larger basis set if required.
-
-
Property Analysis:
-
Causality: From the final wavefunction, critical electronic properties can be derived.
-
Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess electronic stability and reactivity.[6][10] Generate a Molecular Electrostatic Potential (MEP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.[7][11]
-
Visualization: DFT Calculation Workflow
Structure-Based Drug Design: Molecular Docking
Expertise & Rationale: When the 3D structure of a biological target (e.g., an enzyme, a receptor) is known, molecular docking becomes a cornerstone of drug design.[4] This technique predicts the preferred orientation (pose) and binding affinity of a ligand within the target's active site.[12][13] For pyrazole compounds, which are potent inhibitors of various enzymes like kinases and carbonic anhydrases, docking is essential for predicting binding modes, explaining observed SAR, and screening virtual libraries to identify promising new candidates.[12][14][15]
Protocol: Molecular Docking of Pyrazole Inhibitors
This protocol describes a typical workflow using AutoDock, a widely used docking software.[16]
-
Target Protein Preparation:
-
Causality: The raw protein structure from the Protein Data Bank (PDB) contains water, co-factors, and other molecules that must be removed. Hydrogens must be added as they are critical for calculating interactions but are often absent in crystal structures.
-
Method: Download the PDB file of the target protein. Remove water molecules and non-essential ligands. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
-
Ligand (Pyrazole Derivative) Preparation:
-
Causality: The ligand structure must be optimized to a low-energy 3D conformation, and its rotatable bonds must be defined to allow for flexibility during docking.
-
Method: Generate a 3D structure of the pyrazole derivative. Minimize its energy using a force field (e.g., MMFF94). Define rotatable bonds and assign partial charges.
-
-
Grid Box Generation:
-
Causality: The docking algorithm needs a defined search space. This is a 3D grid centered on the active site of the protein. A well-defined grid makes the search more efficient and accurate.
-
Method: Identify the active site (often from a co-crystallized ligand or from literature). Define the center and dimensions of a grid box that encompasses this entire site.
-
-
Docking Simulation:
-
Causality: A search algorithm (e.g., a Lamarckian Genetic Algorithm in AutoDock) explores many possible conformations and orientations of the ligand within the grid box, scoring each one.
-
Method: Execute the docking run. The output will be a set of docked poses, each with a corresponding binding energy score.
-
-
Post-Docking Analysis:
-
Causality: The raw score is not enough. The top-ranked poses must be visually inspected to ensure they make chemical sense. This is a critical self-validation step.
-
Analysis: Analyze the pose with the lowest binding energy.[12] Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues. Compare these interactions with those of known inhibitors to validate the binding mode.[17]
-
Visualization: Molecular Docking Workflow
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
Expertise & Rationale: Molecular docking provides a valuable but static snapshot of a potential interaction. In reality, biological systems are dynamic. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to model the natural motion of the protein-ligand complex over time.[4][18] This is crucial for validating the stability of a docked pose.[19] If a pyrazole derivative's docked conformation is unstable, it will likely drift or dissociate from the active site during an MD simulation, indicating it is likely a poor binder. MD also allows for the calculation of more rigorous binding free energies.[19][20]
Protocol: MD Simulation of a Pyrazole-Protein Complex
This protocol outlines the key steps using GROMACS, a popular MD engine.[19]
-
System Setup:
-
Causality: The protein-ligand complex (from docking) must be placed in an environment that mimics physiological conditions.
-
Method: Use the best docked pose as the starting structure. Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Causality: The initial system may have steric clashes or unfavorable geometries. Minimization relaxes the system to remove these high-energy contacts.
-
Method: Perform a steepest descent energy minimization to allow the system to settle into a more stable state.
-
-
Equilibration (NVT and NPT):
-
Causality: This is a two-stage process to bring the system to the desired temperature and pressure. This ensures the subsequent production simulation is stable and representative of the target conditions.
-
NVT Ensemble (Constant Volume, Temperature): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to prevent drastic movements while the solvent equilibrates around them.
-
NPT Ensemble (Constant Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This allows the density of the box to relax to the correct value. Position restraints are gradually released.
-
-
Production MD Run:
-
Trajectory Analysis:
-
Causality: The raw trajectory must be analyzed to extract meaningful data. This is the final validation step.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand indicates a stable binding pose.[19]
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking to see if they are maintained throughout the simulation.
-
-
Visualization: MD Simulation Workflow
Ligand-Based Design: Quantitative Structure-Activity Relationship (QSAR)
Expertise & Rationale: In cases where the 3D structure of the biological target is unknown, or to build predictive models from existing experimental data, we turn to ligand-based methods. QSAR is a powerful computational technique that builds a mathematical model correlating the chemical structures of a series of compounds with their biological activity.[22][23] For a series of pyrazole analogues, a QSAR model can identify the key molecular properties (descriptors) that govern their potency, allowing researchers to predict the activity of new, unsynthesized compounds and prioritize synthetic efforts.[9][24]
Protocol: 2D-QSAR Model Development
This protocol outlines the creation of a predictive QSAR model.
-
Data Set Preparation:
-
Causality: The quality of the QSAR model is entirely dependent on the quality of the input data.
-
Method: Collect a series of pyrazole compounds with experimentally determined biological activity (e.g., IC₅₀ values) against the same target, measured under identical conditions.[17] Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
-
Descriptor Calculation:
-
Causality: Molecular descriptors are numerical values that encode different aspects of a molecule's structure (e.g., size, shape, electronic properties). These are the independent variables in the model.
-
Method: For each molecule in the data set, calculate a wide range of 2D or 3D descriptors (e.g., constitutional, topological, quantum-chemical). Many of the electronic descriptors can be derived from the DFT calculations described in Section 1.[9][17]
-
-
Data Set Splitting:
-
Causality: To build a trustworthy and predictive model, it must be validated on data it has not seen before.
-
Method: Divide the full data set into a training set (typically 70-80%) used to build the model, and a test set (20-30%) used to validate its predictive power.
-
-
Model Building and Validation:
-
Causality: A statistical method is used to find the best correlation between the descriptors and the biological activity for the training set.
-
Method: Use a regression technique like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate the QSAR equation.[17][25]
-
Internal Validation: Use the training set to assess the model's robustness, often via leave-one-out (LOO) cross-validation (Q²). A high Q² (>0.5) is desirable.[24]
-
External Validation: Use the test set to assess the model's predictive power (R²_pred). A high R²_pred (>0.6) indicates a truly predictive model.[24]
-
-
Applicability Domain (AD):
-
Causality: A QSAR model is only reliable for predicting compounds that are similar to those in the training set. The AD defines this "space" of reliability.
-
Method: Define the AD using descriptor ranges or other methods. Any new compound for which a prediction is made should fall within this domain.
-
Sample QSAR Model and Data
For a hypothetical series of pyrazole-based kinase inhibitors, an MLR model might look like this:
pIC₅₀ = 0.75 * (LogP) - 0.21 * (DipoleMoment) + 0.05 * (SurfaceArea) + 3.45
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.94 | Excellent fit for the training set data[24] |
| Q² (Cross-validation) | 0.87 | Robust and stable model[24] |
| R²_pred (External Validation) | 0.95 | Excellent predictive power on the test set[24] |
| Table 2: Example statistical validation parameters for a robust QSAR model. |
Visualization: QSAR Model Development Workflow
Conclusion and Future Outlook
The theoretical and computational methodologies detailed in this guide—DFT, molecular docking, MD simulations, and QSAR—form a powerful, integrated pipeline for the study and development of pyrazole-based compounds.[3][4] By starting with an understanding of the molecule's intrinsic quantum mechanical properties, progressing to its dynamic interactions with biological targets, and building predictive models from experimental data, researchers can make more informed decisions, prioritize resources, and ultimately accelerate the discovery of novel therapeutics.[4]
The future of this field lies in the increasing integration of artificial intelligence and machine learning.[4] These technologies will enable the development of more accurate force fields for MD simulations, more sophisticated QSAR models capable of handling vast datasets, and generative models that can design novel pyrazole scaffolds with desired properties from the ground up.[22] As computational power continues to grow, these methods will become even more central to the design of next-generation medicines built upon the privileged pyrazole core.
References
- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Vertex AI Search.
- (No authors listed). (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr.
- (No authors listed). (n.d.). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
- (No authors listed). (n.d.). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. Benchchem.
- Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
- (No authors listed). (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- El-Massaoudi, M., Oussaid, A., El-Massaoudi, M., Aouidate, A., Al-Saeed, F. A., Al-Tamimi, A. M., ... & Bouachrine, M. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI.
- (No authors listed). (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
- (No authors listed). (2022). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. ResearchGate.
- (No authors listed). (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.
- (No authors listed). (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences.
- Priyanka, S., Sivapriya, S., Sivakumar, D., Gopalakrishnan, M., Seenivasan, M., & Manikandan, H. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing.
- (No authors listed). (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate.
- Francisco, A. F., Jayme, C. C., de Souza, W., da Silva, C. F., Ferreira, R. S., & de Castro, S. L. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
- Zhu, S., Yang, W., Zhu, S., & Yang, W. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.
- El-Shafei, A., El-Gazzar, A. B., & El-Gazzar, M. G. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. PubMed.
- (No authors listed). (2014). Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors. Semantic Scholar.
- (No authors listed). (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central.
- Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC - NIH.
- (No authors listed). (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate.
- Kumar, A., Kumar, A., Kumar, V., Singh, P., Kumar, A., Singh, A., ... & Singh, U. P. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH.
- Sulistyowati, M. I., Tjahjono, D. H., & Arsianti, A. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega - ACS Publications.
- (No authors listed). (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed.
- (No authors listed). (n.d.). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis.
- (No authors listed). (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. NIH.
- (No authors listed). (n.d.). Synthesis, computational and biological study of pyrazole derivatives. ResearchGate.
- Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 285-293.
- (No authors listed). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
- Priyanka, S., Sivapriya, S., Sivakumar, D., Gopalakrishnan, M., Seenivasan, M., & Manikandan, H. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings.
- (No authors listed). (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (No authors listed). (n.d.). Synthesis, computational and biological study of pyrazole derivatives. OUCI.
- (No authors listed). (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- (No authors listed). (2020). Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. ResearchGate.
- (No authors listed). (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Research Square.
- (No authors listed). (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PMC - NIH.
- (No authors listed). (n.d.). Molecular interactions of the pyrazole derivatives with the active site of protein. ResearchGate.
- Saad, N., El-Gamal, M. I., El-Damasy, A. K., Al-Said, M. S., Al-Omair, M. A., & Salama, M. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- (No authors listed). (2020). Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. Semantic Scholar.
- (No authors listed). (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- (No authors listed). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- (No authors listed). (n.d.). A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. bioRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science.su.edu.krd [science.su.edu.krd]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbs.com [ijpbs.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 19. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijrpr.com [ijrpr.com]
- 23. eu-opensci.org [eu-opensci.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Leveraging 3-(4-bromophenyl)-5-methyl-1H-pyrazole in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, offer a unique combination of chemical stability, synthetic accessibility, and rich electronic properties that make them ideal for crafting novel therapeutic agents.[4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and potent enzyme inhibition.[5][6][7]
Within this versatile chemical class, 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS No. 10196-48-2) emerges as a particularly valuable starting material and core intermediate for drug discovery programs. Its structure is distinguished by three key features: the stable pyrazole core, a methyl group at the 5-position, and a 4-bromophenyl substituent at the 3-position. The bromophenyl group is especially significant; it not only enhances the molecule's reactivity and selectivity but also serves as a crucial handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of extensive chemical space.[8] This strategic placement of a halogen allows for precise modifications to optimize a compound's potency, selectivity, and pharmacokinetic profile.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound. We will delve into its synthesis, explore its application in key therapeutic areas like oncology and inflammation, and provide detailed, field-proven protocols for its evaluation.
Section 1: Compound Profile and Synthesis Strategy
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | [9] |
| Molecular Weight | 237.10 g/mol | [9] |
| CAS Number | 10196-48-2 | [10] |
| Appearance | Solid | [10] |
| Solubility | 4.2 µg/mL (pH 7.4, experimental) | [9] |
| GHS Hazard Codes | H302, H315, H318 | [9] |
Note: H302: Harmful if swallowed; H315: Causes skin irritation; H318: Causes serious eye damage. Appropriate personal protective equipment (PPE) should be used during handling.[9]
Rationale for Synthesis: The Knorr Pyrazole Synthesis
The most common and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[1] This method is widely adopted due to its reliability, high yields, and the ready availability of starting materials. For this compound, the logical precursors are 1-(4-bromophenyl)butane-1,3-dione and hydrazine hydrate.
Causality Behind the Choice: The reaction mechanism is driven by the nucleophilic attack of the hydrazine nitrogens on the two electrophilic carbonyl carbons of the diketone. A subsequent dehydration step results in the formation of the stable aromatic pyrazole ring. This pathway is thermodynamically favorable and typically proceeds with high regioselectivity.
General Synthesis Protocol
-
Preparation: To a solution of 1-(4-bromophenyl)butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Isolation: Pour the concentrated mixture into cold water. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Caption: A typical screening workflow for novel kinase inhibitors. [11]
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method for determining IC₅₀ values. [12]
-
Self-Validation: The protocol includes "no enzyme" and "vehicle" controls. The "no enzyme" control validates that ADP is not generated abiotically, while the "vehicle" control (e.g., DMSO) establishes the 100% kinase activity baseline.
-
Materials:
-
Target kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Appropriate kinase buffer
-
White, opaque 96- or 384-well plates
-
-
Methodology:
-
Reaction Setup: In each well, prepare the kinase reaction by adding the kinase buffer, substrate, ATP, and the test compound at various concentrations (typically a serial dilution). Include vehicle controls (DMSO) and "no enzyme" controls.
-
Initiate Reaction: Add the target kinase to each well (except the "no enzyme" controls) to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2.2: Cellular Target Engagement via Western Blot
This protocol determines if the compound inhibits the target kinase within a cellular environment by measuring the phosphorylation status of a known downstream substrate. [11]
-
Self-Validation: A vehicle control (DMSO) is essential to show the baseline level of target phosphorylation. A positive control (a known inhibitor of the pathway) can validate the assay's responsiveness. Loading controls (e.g., β-actin or GAPDH) ensure equal protein loading across lanes.
-
Methodology:
-
Cell Culture & Treatment: Seed cells (e.g., A549, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the IC₅₀ from the in vitro assay) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control. [11] 2. Protein Extraction: Place plates on ice, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube. [11] 3. Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. [11] 6. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin) to confirm equal protein loading. A decrease in the phosphorylated protein signal relative to the total protein and loading control indicates successful target engagement.
-
Section 3: Application in Anticancer Drug Discovery
The dysregulation of signaling pathways, often driven by aberrant kinase activity, is a hallmark of cancer. [13]Pyrazole derivatives have been extensively investigated and developed as anticancer agents, with many exhibiting potent cytotoxic effects against a wide range of cancer cell lines. [6][14] Rationale for Application: A compound derived from this compound that shows potent kinase inhibition in a cancer-relevant pathway is a strong candidate for an anticancer therapeutic. Its efficacy can be initially assessed by its ability to reduce the viability of cancer cells in culture.
Protocol 3.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [15][16]
-
Self-Validation: This protocol requires a "vehicle control" (e.g., medium with DMSO) to establish the 100% cell viability baseline and a "no-cell control" (medium only) to measure the background absorbance. [11]* Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [17] 2. Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations in a serial dilution. Also include wells for the vehicle control and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [11][16] 5. Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. [11] 6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting the data and using non-linear regression.
-
Data Presentation: Sample IC₅₀ Table
Summarizing cytotoxicity data in a table allows for a clear and direct comparison of compound potency. [6]
| Compound | Cell Line | IC₅₀ (µM) ± SD |
|---|---|---|
| Test Compound 1 | A549 (Lung Cancer) | 7.5 ± 0.8 |
| Test Compound 1 | MCF-7 (Breast Cancer) | 4.2 ± 0.5 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.9 ± 0.1 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.6 ± 0.08 |
Section 4: Structure-Activity Relationship (SAR) Insights
The this compound scaffold is ripe for modification to explore SAR and optimize for a specific biological target. Understanding how structural changes affect activity is the core of medicinal chemistry. [18] Rationale: Systematic modification at key positions can enhance potency, improve selectivity against off-target proteins, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Key modification points on the pyrazole scaffold for SAR studies.
-
N1-Position: Substitution at the N1 nitrogen is critical. Adding small alkyl groups or larger aromatic rings can profoundly impact how the molecule sits in a binding pocket and can be used to modulate selectivity and pharmacokinetic properties. [18]* C3-Aryl Position (Bromine Handle): The bromine atom is a powerful tool. It can be replaced with other groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse functionalities to probe interactions with the target protein and enhance potency.
-
C4-Position: While unsubstituted in the parent molecule, this position can be functionalized. Introducing small substituents here can alter the orientation of the adjacent phenyl rings, which can be crucial for optimizing binding interactions.
-
C5-Methyl Position: The methyl group provides a certain steric and lipophilic profile. It can be replaced with other alkyl groups (e.g., ethyl, cyclopropyl) or even hydrogen to investigate the steric tolerance of the target's binding site. [2] By systematically synthesizing and testing analogues with modifications at these positions, a detailed SAR map can be constructed, guiding the project toward a clinical candidate.
References
-
Nguelefack, T. B., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 149. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
Patel, R. P., et al. (2016). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 334-343. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
ResearchGate. (n.d.). Medicinally important pyrazole derivatives. Retrieved from ResearchGate. [Link]
-
Singh, S. K., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 880. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-10. [Link]
-
ResearchGate. (n.d.). Cell viability evaluation of novel synthesized derivatives (8a–n) measured by MTT assay. Retrieved from ResearchGate. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 21(1). [Link]
-
Zhang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(13), 4235. [Link]
-
Gökçe, B., et al. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 28(12), 4851. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
-
ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from ResearchGate. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from Bentham Science Publishers. [Link]
-
Asadi, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Molecular and Cellular Medicine, 10(2), 136-146. [Link]
-
Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from SciSpace. [Link]
-
Chantrapromma, S., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o701. [Link]
-
Rashdan, H. R. M., et al. (2019). Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. Green Chemistry Letters and Reviews, 11(3), 265-274. [Link]
-
ResearchGate. (n.d.). 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazole. Retrieved from ResearchGate. [Link]
-
Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4528-4532. [Link]
-
Çetin, A., & Alpaslan, Y. B. (2017). Synthesis of Some New Pyrazoles. Cumhuriyet Science Journal, 38(1), 1-8. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Retrieved from ResearchGate. [Link]
-
El-Karim, S. S. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]
-
ResearchGate. (n.d.). Crystal structure of this compound, C10H9BrN2. Retrieved from ResearchGate. [Link]
-
El-Adl, K., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(16), 3734. [Link]
-
Engel, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(18), 5897. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Pyrazole Compounds in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous clinically successful drugs across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[2][3]
This technical guide offers an in-depth exploration of the multifaceted applications of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of their therapeutic significance but also detailed, field-proven protocols and application notes to facilitate practical application in the laboratory.
Chapter 1: Pyrazoles in the Fight Against Cancer
The development of targeted therapies has revolutionized oncology, and pyrazole-based compounds have emerged as crucial players in this paradigm shift. Many of these compounds function as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4]
Application Note: The Rational Design of Pyrazole-Based Kinase Inhibitors
The design of pyrazole-based kinase inhibitors is a prime example of structure-based drug design. The pyrazole core serves as an excellent scaffold for interacting with the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[4] Substituents on the pyrazole ring can be strategically modified to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[5][6] For instance, the FDA-approved drug Ruxolitinib, a potent JAK1/2 inhibitor, utilizes a pyrazole core to achieve its therapeutic effect in myelofibrosis.[4]
Structure-activity relationship (SAR) studies are pivotal in optimizing the efficacy of these inhibitors. As illustrated in the table below, subtle modifications to the pyrazole scaffold can lead to significant changes in inhibitory activity against various kinases.
| Compound ID | Core Modification | Target Kinase | IC50 (nM) |
| Afuresertib | N/A | Akt1 | 0.02[4] |
| Akt2 | 2[4] | ||
| Akt3 | 2.6[4] | ||
| Compound 9c | Amide substitution | JNK-1 | <10,000[7] |
| Compound 10a | Amide substitution | JNK-1 | <10,000[7] |
| Compound 10d | Amide substitution | JNK-1 | <10,000[7] |
| RET Inhibitor 25 | Pyrazole derivative | RET Kinase | ~1.58[8] |
Table 1: Structure-Activity Relationship of selected Pyrazole-based Kinase Inhibitors.
Visualizing the Mechanism: Pyrazole Inhibition of a Kinase
The following diagram illustrates the general mechanism of a pyrazole-based inhibitor binding to the ATP-binding site of a protein kinase, preventing the phosphorylation of a downstream substrate.
Caption: Pyrazole inhibitor competing with ATP for the kinase binding site.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a robust method for quantifying the inhibitory activity of pyrazole compounds against a target kinase.[9]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., JAK1)
-
Kinase-specific substrate (e.g., IRS1-tide)
-
ATP
-
Test pyrazole compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates (white, flat-bottom)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test pyrazole compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the test compound solution to each well. Include positive controls (known inhibitor) and negative controls (vehicle).[1]
-
Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate. Add 25 µL of this mix to each well.[1]
-
Initiate the reaction by adding 20 µL of the diluted kinase enzyme solution to each well.[1]
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[1]
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chapter 2: Pyrazoles as Potent Anti-inflammatory Agents
The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, marked a significant milestone in the treatment of inflammation and pain.[10][11] This pyrazole-containing drug highlighted the potential of this scaffold to achieve isoform-selective enzyme inhibition, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]
Application Note: Achieving COX-2 Selectivity with Pyrazole Scaffolds
The selective inhibition of COX-2 over COX-1 is attributed to differences in the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more flexible binding pocket compared to COX-1.[12] The chemical structure of pyrazole-based inhibitors like Celecoxib allows them to fit into this larger pocket, while their bulkier side groups sterically hinder their entry into the narrower COX-1 active site.[12] The sulfonamide group present in many pyrazole-based COX-2 inhibitors is also believed to contribute to their selectivity.[7]
The following table presents IC50 values for a series of tetrasubstituted pyrazoles, illustrating the impact of different substituents on COX-2 inhibitory activity.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | COX-2 IC50 (µM) |
| 29 | H | Me | CN | 0.03[14] |
| 30 | H | Me | CN | 0.20[14] |
| 14 | H | Me | CN | 0.24[14] |
| 15 | H | Me | CN | 0.42[14] |
| 31 | F | NH2 | CN | 1.25[14] |
Table 2: SAR of Tetrasubstituted Pyrazoles as COX-2 Inhibitors.
Visualizing the Mechanism: Selective COX-2 Inhibition
This diagram illustrates how a pyrazole-based inhibitor selectively binds to the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Caption: Selective inhibition of COX-2 by a pyrazole compound.
Experimental Protocol: Cell-Based COX-2 Inhibition Assay
This protocol describes a method to assess the COX-2 inhibitory activity of pyrazole compounds in a cellular context.
Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are induced to express COX-2 and produce prostaglandin E2 (PGE2). The ability of a test compound to inhibit PGE2 production is a measure of its COX-2 inhibitory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test pyrazole compounds
-
Celecoxib (as a positive control)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test pyrazole compounds or Celecoxib for 1 hour.
-
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value.
Chapter 3: Pyrazoles in the Battle Against Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[15][16]
Application Note: The Versatile Antimicrobial Potential of Pyrazoles
Pyrazole compounds exert their antimicrobial effects through diverse mechanisms of action. Some derivatives have been shown to disrupt the bacterial cell wall, while others inhibit essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[3][17] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of their antimicrobial spectrum and potency. The table below showcases the minimum inhibitory concentrations (MIC) of various pyrazole derivatives against different microbial strains.
| Compound ID | Target Organism | MIC (µg/mL) |
| Naphthyl-substituted pyrazole (6) | S. aureus | 0.78-1.56[17] |
| A. baumannii | 0.78-1.56[17] | |
| Aminoguanidine-derived pyrazole (12) | S. aureus | 1-8[17] |
| E. coli | 1[17] | |
| Thiazolo-pyrazole derivative (17) | MRSA | 4[17] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative bacteria | <1[17] |
| Hydrazone 21a | Bacteria | 62.5-125[18] |
| Fungi | 2.9-7.8[18] |
Table 3: Antimicrobial Activity of Representative Pyrazole Compounds.
Visualizing the Workflow: Determining Minimum Inhibitory Concentration (MIC)
The following diagram outlines the workflow for a standard broth microdilution assay to determine the MIC of a pyrazole compound.
Caption: Workflow for MIC determination via broth microdilution.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of pyrazole compounds.[19][20]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
Materials:
-
Test pyrazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Mueller-Hinton Broth (MHB)
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, except for the sterility control wells.[20]
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).[20]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader at 600 nm.
Chapter 4: Pyrazoles in the Realm of Neurology
The central nervous system (CNS) presents a challenging but rewarding area for drug discovery. Pyrazole-based compounds have shown significant promise in targeting CNS receptors and enzymes, with potential applications in treating a range of neurological and psychiatric disorders.[8]
Application Note: Pyrazoles as Modulators of Cannabinoid Receptors
The cannabinoid receptors, particularly the CB1 receptor, are important targets for the treatment of various conditions, including pain, obesity, and neuropsychiatric disorders. The pyrazole scaffold was instrumental in the development of the first selective CB1 receptor antagonist, SR141716A (Rimonabant).[21][22] SAR studies have revealed key structural requirements for potent and selective CB1 antagonism, including a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[21] The table below presents binding affinity data for a selection of pyrazole-based cannabinoid receptor ligands.
| Compound ID | Modification | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |
| Rimonabant (SR141716A) | Lead Compound | - | - | - |
| Compound 26 | 2,4-dichlorophenyl at C1, 2,5-dimethylpyrrole at C5 | - | - | 140.7[23] |
| Compound 30 | 2,4-dichlorophenyl at C1, 2,5-dimethylpyrrole at C5 | 5.6[23] | - | - |
| RNB-61 | Tetra-substituted pyrazole | 4300[24] | 0.57[24] | 0.00013 |
| Compound 6a | Dihydrothienocyclopentapyrazole core | 440[25] | 2.30[25] | 0.0052 |
| Compound 15 | Dihydroindeno[1,2-c]pyrazole core | - | 4[25] | - |
Table 4: Binding Affinities of Pyrazole Derivatives for Cannabinoid Receptors.
Visualizing the Interaction: Pyrazole Ligand at the CB1 Receptor
This diagram illustrates the binding of a pyrazole-based antagonist to the CB1 receptor, preventing the binding of endogenous cannabinoids and subsequent downstream signaling.
Caption: Pyrazole antagonist blocking the CB1 receptor.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol outlines a method for determining the binding affinity of pyrazole compounds for the CB1 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the CB1 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor (e.g., CHO-hCB1 cells)
-
Radiolabeled ligand (e.g., [³H]CP55,940)
-
Test pyrazole compounds
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
Membrane preparation (20-40 µg of protein)
-
Radiolabeled ligand at a concentration near its Kd
-
Various concentrations of the test pyrazole compound
-
Binding buffer to a final volume of 200 µL
-
-
Non-specific Binding: For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2) instead of the test compound.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki value by fitting the data to a competitive binding equation (e.g., Cheng-Prusoff equation).
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in medicinal chemistry. The application notes and protocols provided in this guide are intended to empower researchers to explore the vast potential of pyrazole chemistry and contribute to the development of the next generation of innovative medicines.
References
- A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
-
Mechanisms underlying the growth inhibitory effects of the cyclo-oxygenase-2 inhibitor celecoxib in human breast cancer cells - PubMed. Available from: [Link]
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors - Benchchem.
- Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds - Benchchem.
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]
-
Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation. Available from: [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. Available from: [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB 1 /CB 2 Receptor Interaction - MDPI. Available from: [Link]
-
A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PubMed Central. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]
-
A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies | ACS Pharmacology & Translational Science. Available from: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors - Semantic Scholar. Available from: [Link]
- Pyrazinone Derivatives as Enzyme Inhibitors: A Comparative Analysis - Benchchem.
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. Available from: [Link]
-
3D-QSAR STUDIES OF SOME TETRASUBSTITUTED PYRAZOLES AS COX-II INHIBITORS. Available from: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. Available from: [Link]
-
(PDF) 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. Available from: [Link]
-
s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available from: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available from: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available from: [Link]
-
Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. Available from: [Link]
-
Structure and Binding Data for Compounds 3-25 | Download Table - ResearchGate. Available from: [Link]
-
A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed Central. Available from: [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available from: [Link]
-
SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. - ResearchGate. Available from: [Link]
-
Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed. Available from: [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. Available from: [Link]
-
Relation between experimental and predicted COX-II inhibitory activity... - ResearchGate. Available from: [Link]
-
Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed. Available from: [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. Available from: [Link]
-
SAR of the synthesized compounds on COX‐2 selectivity. - ResearchGate. Available from: [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. Available from: [Link]
-
Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC - NIH. Available from: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link]
-
Determination of zone of inhibition and minimum inhibitory concentrations (MIC). Available from: [Link]
-
The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available from: [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PubMed. Available from: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review [ouci.dntb.gov.ua]
- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijrar.org [ijrar.org]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(4-bromophenyl)-5-methyl-1H-pyrazole as a Pivotal Intermediate in the Synthesis of Advanced Agrochemicals
These application notes provide a comprehensive guide for researchers, scientists, and professionals in agrochemical development on the synthesis and application of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. This pyrazole derivative is a key building block for the creation of modern herbicides, and this guide offers detailed, field-proven protocols and insights into its synthetic pathway and derivatization.
Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals
The pyrazole ring is a privileged scaffold in the design of bioactive molecules, demonstrating a wide range of applications in both pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal core for developing potent and selective agents for crop protection. Specifically, this compound serves as a crucial intermediate in the synthesis of next-generation herbicides.[2] The presence of the bromophenyl group provides a handle for further chemical modifications, while the pyrazole core is often responsible for the molecule's biological activity.
This guide will detail the synthetic route to this compound and its subsequent use in the synthesis of a potent herbicidal agent, 4-amino-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid. This picolinic acid derivative has been shown to act as a synthetic auxin herbicide, a class of herbicides vital for controlling broadleaf weeds.[3][4][5]
Synthetic Workflow Overview
The synthesis of the target herbicidal agent from basic starting materials is a three-step process. This workflow is designed for efficiency and scalability, with each step optimized for high yield and purity.
Sources
protocol for Suzuki coupling with 3-(4-bromophenyl)-5-methyl-1H-pyrazole
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Introduction: Synthesizing a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the synthesis of biaryl and heteroaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of a specific and highly relevant substrate: This compound . Biaryl pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[5][6] The successful and efficient coupling of this substrate is therefore a critical step for researchers in drug discovery and development.
Herein, we delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights into optimization and troubleshooting, ensuring researchers can reliably synthesize these valuable molecular building blocks.
The Catalytic Heart: Mechanism and Rationale
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[7][8] Understanding this cycle is paramount for rationalizing experimental choices and troubleshooting potential issues. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle begins with an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation : To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (251 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition : Add the Pd(dppf)Cl₂ complex (24.5 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL). The mixture should be a suspension.
-
Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously overnight (typically 12-16 hours).
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To sample, briefly remove the flask from heat, cool slightly, and quickly remove a small aliquot with a syringe. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a solid or oil. [9]Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product. [9][10]
Product Characterization and Troubleshooting
Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-(4-biphenylyl)-5-methyl-1H-pyrazole.
-
¹H NMR Spectroscopy : This is the primary tool for structural validation. [11]Key signals to look for include the disappearance of the characteristic doublet pattern for the protons ortho to the bromine on the starting material and the appearance of new aromatic signals corresponding to the newly introduced phenyl ring.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the desired product.
-
¹³C NMR Spectroscopy : Confirms the carbon framework of the molecule. [11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Ineffective degassing (oxygen present)- Deactivated catalyst- Insufficiently strong base | - Ensure the reaction setup is fully purged with inert gas.- Use a fresh batch of catalyst or a more robust precatalyst (e.g., XPhos Pd G3).- Switch to a stronger base like K₃PO₄. |
| Debromination | - Presence of protic sources- Certain catalyst/ligand combinations can promote this side reaction. [8] | - Ensure solvents are anhydrous.- Try a different ligand system. Sometimes lowering the reaction temperature can mitigate this issue. |
| Homocoupling | - Reaction of two boronic acid molecules.- Can be promoted by oxygen or Pd(II) species. [8] | - Rigorous degassing is crucial.- Ensure the boronic acid is of high quality.- Use a slight excess, but not a large excess, of the boronic acid. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Catalyst poisoning by the pyrazole substrate. [12] | - Increase reaction time or temperature (up to 110 °C for dioxane).- Increase catalyst loading slightly (e.g., to 5 mol%).- Switch to a bulkier ligand like XPhos that is less susceptible to substrate inhibition. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 3-aryl-5-methyl-1H-pyrazole derivatives from this compound. By understanding the underlying mechanism and making rational choices for the catalyst, base, and solvent system, researchers can overcome the challenges associated with heteroaromatic substrates. The protocol detailed in this note serves as a robust starting point for the synthesis of a wide array of biaryl pyrazoles, facilitating the rapid exploration of chemical space for applications in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Available at: [Link]
-
Wiley Online Library. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]
-
MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. Available at: [Link]
-
Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Suzuki Cross Coupling Reaction-A Review. Available at: [Link]
-
ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. Available at: [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2022). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
-
Journal of the American Chemical Society. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Available at: [Link]
-
American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
Asian Journal of Chemistry. (2025). Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. Available at: [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. Available at: [Link]
-
University of St Andrews. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. Available at: [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]
-
National Institutes of Health. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Available at: [Link]
-
YouTube. (2018). The Suzuki reaction. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategies for Regioselective N-Alkylation of Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs. However, the synthesis of these compounds is complicated by the tautomeric nature of the pyrazole ring, which often leads to the formation of regioisomeric mixtures upon N-alkylation.[1][2] This guide provides an in-depth analysis of the factors governing the regioselectivity of pyrazole N-alkylation and presents detailed, field-proven protocols for achieving high selectivity. We will explore classical SN2-type alkylations, explaining the critical role of steric hindrance, bases, and solvents. Additionally, alternative methodologies such as Phase-Transfer Catalysis (PTC) and the Mitsunobu reaction are detailed to broaden the synthetic chemist's toolkit. Finally, robust analytical methods for the definitive characterization of N1 and N2 isomers are discussed.
The Challenge of Regioselectivity in Pyrazole N-Alkylation
The core challenge in the N-alkylation of unsymmetrically substituted pyrazoles (e.g., 3-substituted or 3,5-disubstituted with different groups) lies in controlling the site of alkylation. The two nitrogen atoms, N1 and N2, are part of a tautomeric system, rendering them both nucleophilic and often leading to a mixture of N1 and N2 alkylated products that can be difficult to separate.[1][2]
The final regioisomeric ratio is a result of a delicate interplay between several factors:
-
Steric Effects: This is often the most dominant factor. Alkylation typically occurs at the less sterically hindered nitrogen atom.[2][3][4] A bulky substituent at the C3 or C5 position will direct the incoming alkyl group to the more accessible nitrogen.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can significantly influence the outcome.[2] For example, the K₂CO₃/DMSO system is known to promote N1-alkylation in many cases.[2][5]
-
Alkylating Agent: The structure of the electrophile itself plays a crucial role. Highly bulky alkylating agents can enhance steric control, leading to higher selectivity.[2][6]
Strategic Workflow for Selecting an N-Alkylation Protocol
To aid researchers in selecting the most appropriate method, the following decision-making workflow is proposed. This diagram outlines a logical progression from substrate analysis to the selection of a suitable protocol.
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - figshare - Figshare [figshare.com]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(4-bromophenyl)-5-methyl-1H-pyrazole in the synthesis of COX-2 inhibitors
Application Notes & Protocols
Topic: The Strategic Role of 3-(4-bromophenyl)-5-methyl-1H-pyrazole in the Synthesis of Selective COX-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Pyrazole Scaffold in Modern Anti-Inflammatory Drug Design
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutive COX-1 and the inducible COX-2, was a watershed moment in medicinal chemistry.[1] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, their therapeutic effects are derived from blocking COX-2 at sites of inflammation, whereas their significant gastrointestinal side effects stem from the concurrent inhibition of COX-1, which plays a crucial cytoprotective role in the gastric mucosa.[2][3][4] This understanding spurred the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic activity with a markedly improved safety profile.
At the heart of many highly successful selective COX-2 inhibitors, including the blockbuster drug Celecoxib, lies the 1,5-diarylpyrazole scaffold.[5][6] This heterocyclic core is paramount for achieving high affinity and selectivity for the COX-2 active site. This guide focuses on the synthetic utility of pyrazole-based building blocks, specifically using this compound as a key exemplar, to construct these medicinally vital compounds. We will explore the foundational synthesis strategy and provide a detailed, field-tested protocol for constructing a representative 1,5-diarylpyrazole inhibitor.
The Privileged Scaffold: Understanding the 3,5-Disubstituted Pyrazole Core
The compound This compound represents a quintessential building block for generating libraries of potential COX-2 inhibitors. Its structure embodies key features necessary for selective inhibition:
-
The Pyrazole Ring: Forms the central scaffold that correctly orients the appended aryl groups within the enzyme's active site.
-
The C3-Aryl Group (4-bromophenyl): This group occupies a hydrophobic pocket in the COX-2 active site. The bromine atom serves as a crucial synthetic handle, allowing for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to probe the structure-activity relationship (SAR) and optimize potency or pharmacokinetic properties.
-
The C5-Substituent (Methyl): This group contributes to the overall lipophilicity and steric profile of the molecule, influencing its fit within the enzyme.
-
The N1-Position: This is the critical attachment point for the second aryl ring, which is typically a benzenesulfonamide moiety in many potent inhibitors. This sulfonamide group is known to interact with a hydrophilic side pocket present in COX-2 but not COX-1, a key determinant of selectivity.
The most robust and widely adopted method for constructing this privileged 1,5-diarylpyrazole core is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[6] This approach offers a convergent and efficient route to the target scaffold.
Caption: General scheme of the Knorr pyrazole synthesis for COX-2 inhibitors.
Application Protocol: Synthesis of Celecoxib
To illustrate the practical application of the Knorr synthesis for creating a potent COX-2 inhibitor, we present a validated, two-step protocol for the synthesis of Celecoxib. This procedure first constructs the necessary 1,3-diketone intermediate, which is then cyclized to form the final 1,5-diarylpyrazole product.
Step 1: Claisen Condensation to Synthesize the 1,3-Diketone Intermediate
Objective: To synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the key dicarbonyl precursor.
Causality: This step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. A strong base (sodium methoxide) deprotonates the methyl group of 4'-methylacetophenone to generate an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of ethyl trifluoroacetate. The trifluoromethyl group is critical for the final compound's activity, fitting into a specific sub-pocket of the COX-2 enzyme.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 4'-Methylacetophenone | 134.18 | 27.6 g | 0.206 | Ketone Substrate |
| Ethyl Trifluoroacetate | 142.08 | 38.0 g | 0.267 | Ester Substrate |
| Sodium Methoxide (25% in MeOH) | 54.02 | 53.3 g | 0.246 | Base/Catalyst |
| Isopropyl Alcohol | 60.10 | 54.8 g | 0.912 | Solvent |
| Hydrochloric Acid (10% aq.) | 36.46 | ~200 mL | - | Neutralization/Workup |
Procedure:
-
To a 250 mL reactor equipped with a mechanical stirrer and under a nitrogen atmosphere, add isopropyl alcohol, ethyl trifluoroacetate, and the sodium methoxide solution.
-
Begin agitation and add the 4'-methylacetophenone to the mixture.
-
Heat the reaction mixture to 50°C and maintain for approximately 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the reaction mass to room temperature (20-25°C).
-
Carefully quench the reaction by washing with 10% aqueous hydrochloric acid (200 mL).
-
Separate the organic and aqueous layers. Concentrate the organic layer under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione intermediate, typically as an oily mass. This crude product is often of sufficient purity to be carried directly into the next step.
Step 2: Cyclocondensation to Form the Pyrazole Ring (Celecoxib)
Objective: To react the 1,3-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride to form the final Celecoxib product.
Causality: This is the core cyclization step. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyls of the diketone. An intramolecular condensation and subsequent dehydration (driven by heat and acidic conditions) forms the stable aromatic pyrazole ring. The use of a solvent like methanol or ethanol facilitates the reaction, and heating to reflux provides the necessary activation energy.[7][8] Precise control of this step is crucial to minimize the formation of the undesired regioisomer.[9]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 1,3-Diketone Intermediate | 230.19 | 40.0 g | 0.174 | Diketone Substrate |
| 4-Hydrazinylbenzenesulfonamide HCl | 223.66 | 42.2 g | 0.189 | Hydrazine Substrate |
| Methanol | 32.04 | 860 mL | - | Solvent |
| Ethyl Acetate | 88.11 | ~450 mL | - | Extraction Solvent |
| Water | 18.02 | ~240 mL | - | Workup/Washing |
Procedure:
-
In a suitable reaction vessel, charge the crude 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g).[7][8]
-
Add methanol (860 mL) to the vessel.
-
Heat the mixture to reflux (approximately 65°C) and stir vigorously for 10 hours.[7] Monitor the reaction by TLC for the disappearance of the starting materials.
-
After completion, cool the reaction mixture to 25-30°C.
-
Remove the solvent completely under vacuum.
-
To the resulting residue, add ethyl acetate (approx. 330 mL) and water (80 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (~50 mL each).
-
Combine all organic layers and wash twice with water (80 mL each).
-
The combined organic layer can be treated with activated carbon to remove colored impurities and then concentrated.
-
Purification: The crude Celecoxib is typically purified by recrystallization from a suitable solvent system, such as toluene or an isopropanol/water mixture, to yield the final product as a white solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H-NMR: To confirm the proton environment and successful formation of the pyrazole ring.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
-
Melting Point: To compare with the literature value as an indicator of purity.
-
Caption: Step-by-step workflow for the synthesis and purification of Celecoxib.
References
-
Liao, X., Wang, W., et al. (2017). Prokaryotic expression, purification and characterization of human cyclooxygenase-2. Experimental and Therapeutic Medicine, 14(1), 514-520. Available at: [Link]
-
Liao, X., Wang, W., et al. (2017). Prokaryotic expression, purification and characterization of human cyclooxygenase-2. PubMed. Available at: [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 220-235. Available at: [Link]
-
Gouda, M. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(5), 887. Available at: [Link]
-
Gomaa, H. A., et al. (2016). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 21(11), 1438. Available at: [Link]
-
Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Available at: [Link]
-
Yadav, M. R., et al. (2011). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 16(12), 10376-10398. Available at: [Link]
-
ResearchGate. (2022). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Request PDF. Available at: [Link]
-
ResearchGate. (2017). Purification of recombinant human COX-1 and COX-2. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Purification of Recombinant Human COX-1 and COX-2. Available at: [Link]
- Google Patents. (2011). US7919633B2 - Process for preparation of celecoxib.
-
New Drug Approvals. (n.d.). CELECOXIB. Available at: [Link]
-
Almansa, C., et al. (2003). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 46(16), 3463-3475. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1284. Available at: [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Available at: [Link]
Sources
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives
Introduction: The Chemical Significance and Analytical Imperative of Pyrazole Derivatives
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatile nature of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, leading to a vast chemical space of potential drug candidates and functional materials.[2][4] The rigorous and unambiguous characterization of these derivatives is paramount for establishing structure-activity relationships (SAR), ensuring purity and quality control in drug development, and meeting regulatory standards.[5][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key analytical techniques for the structural elucidation and characterization of pyrazole derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices and provides field-proven insights to ensure the generation of reliable and reproducible data.
A Multi-faceted Approach to Characterization
A holistic understanding of a pyrazole derivative's properties necessitates a combination of spectroscopic, spectrometric, and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and their synergistic application is crucial for complete characterization.
Figure 1: An integrated workflow for the comprehensive characterization of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including pyrazole derivatives. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the dynamic processes occurring in solution.[8][9]
Causality Behind Experimental Choices in Pyrazole NMR
The unique electronic environment of the pyrazole ring and the potential for tautomerism often require specific NMR strategies for unambiguous characterization.
-
Tautomerism: Pyrazoles can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. This can lead to broadened or averaged signals in the NMR spectrum, particularly for the C3 and C5 carbons and their attached protons.[8]
-
Low-Temperature NMR: To resolve the signals of individual tautomers, low-temperature NMR experiments are often employed. By reducing the temperature, the rate of proton exchange is slowed down on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]
-
2D NMR Techniques: For complex pyrazole derivatives with overlapping signals in the 1D spectra, 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning proton and carbon signals and establishing connectivity.[8][10]
Protocol for ¹H and ¹³C NMR Analysis of a Pyrazole Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent is critical, as it can influence the rate of tautomeric exchange.[8] Aprotic solvents are generally preferred for observing distinct tautomers.
-
-
Instrument Setup:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the respective nuclei.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
| Proton/Carbon | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| N-H | 10.0 - 14.0 | Often broad due to exchange; may not be observed in all solvents.[8] |
| H-3 | 7.5 - 8.5 | |
| H-4 | 6.0 - 7.0 | |
| H-5 | 7.5 - 8.5 | Chemical shifts of H-3 and H-5 can be averaged in case of rapid tautomerism.[8] |
| Substituents | Variable | Dependent on the nature of the substituent. |
| ¹³C NMR | ||
| C-3 | 130 - 150 | |
| C-4 | 100 - 115 | |
| C-5 | 120 - 140 | Chemical shifts of C-3 and C-5 can be averaged in case of rapid tautomerism.[8] |
| Substituents | Variable | Dependent on the nature of the substituent. |
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[11][12] Both electron ionization (EI) and electrospray ionization (ESI) are commonly used for pyrazole derivatives.
Causality Behind Fragmentation in Pyrazoles
The fragmentation patterns of pyrazole derivatives in mass spectrometry are highly dependent on the nature and position of the substituents.[11][13] Common fragmentation pathways include the loss of small neutral molecules like HCN and N₂.[13] Understanding these fragmentation patterns can help in the structural confirmation of synthesized compounds.
Protocol for GC-MS Analysis of a Pyrazole Derivative
This protocol is particularly useful for the analysis of volatile and semi-volatile pyrazole isomers.[5]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrazole derivative and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).[5]
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS System and Conditions:
-
GC Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often suitable for separating pyrazole isomers.[5]
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Injector Temperature: Typically set to 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-500).
-
-
Data Analysis:
| Fragmentation Pathway | Common Neutral Loss | Resulting Ion |
| Ring Cleavage | HCN | [M - HCN]⁺ |
| Ring Cleavage | N₂ | [M - N₂]⁺ |
| Loss of Substituents | R• | [M - R]⁺ |
Table 2: Common fragmentation pathways observed in the mass spectra of pyrazole derivatives.[13]
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][15] For pyrazole derivatives, FTIR is particularly useful for identifying key vibrational modes of the pyrazole ring and its substituents.
Protocol for FTIR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press it into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch | 3100 - 3500 (often broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch | 1580 - 1650 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C-N stretch | 1250 - 1350 |
Table 3: Characteristic FTIR absorption bands for pyrazole derivatives.[14][15][16]
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as pyrazole derivatives.[17][18]
Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 0.8.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Use the same solvent as a blank.
-
-
Data Analysis:
Chromatographic Techniques: Ensuring Purity and Quantification
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of synthesized pyrazole derivatives and for their quantification in various matrices.[5][6][19]
Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis
-
HPLC System and Conditions:
-
Column: A C18 column is commonly used for the separation of pyrazole derivatives.[6][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid).[6][19] The composition can be isocratic or a gradient.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.[6]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
-
Method Validation:
Figure 2: A generalized workflow for the HPLC analysis of pyrazole derivatives.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions.[4][9][20] This technique is invaluable for confirming the absolute structure of novel pyrazole derivatives and for understanding their solid-state packing and hydrogen bonding networks.[20][21]
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyrazole derivative of suitable size and quality. This is often the most challenging step and may require screening of different solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using specialized software.
-
Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.[21]
-
Conclusion: A Synergy of Techniques for Complete Confidence
The comprehensive characterization of pyrazole derivatives is a critical undertaking that relies on the synergistic application of a suite of analytical techniques. By thoughtfully selecting and applying the methods outlined in this guide—from the foundational insights of NMR and mass spectrometry to the definitive structural determination by X-ray crystallography—researchers can confidently elucidate the structure, purity, and properties of these important molecules. This rigorous analytical approach is fundamental to advancing the fields of drug discovery and materials science, where pyrazole derivatives continue to demonstrate immense potential.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem.
- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
- Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies.
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI.
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - NIH.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - NIH.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate.
-
[Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at:
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - American Chemical Society.
- Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties - MDPI.
- Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate - Benchchem.
- Gas Chromatograph of Pyrazole Isomer Mixture. - ResearchGate.
- Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
- Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR.
- FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. - ResearchGate.
- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate.
- Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
- Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles | Analytical Chemistry - ACS Publications.
- Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles | Analytical Chemistry - ACS Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH.
- Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole in Material Science
Introduction: Unlocking the Potential of a Versatile Heterocycle
The field of material science is in a perpetual quest for novel molecular building blocks that can be tailored to create materials with specific, high-performance properties. Among the vast landscape of organic molecules, N-heterocycles, and particularly pyrazole derivatives, have garnered significant attention for their unique electronic and structural characteristics. This guide focuses on a promising yet underexplored member of this family: 3-(4-bromophenyl)-5-methyl-1H-pyrazole .
The strategic placement of a reactive bromine atom on the phenyl ring, combined with the inherent properties of the pyrazole core, makes this compound a highly versatile precursor for a range of advanced materials. The bromophenyl group serves as a key handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions, enabling the construction of complex conjugated systems. These systems are the cornerstone of modern organic electronics, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1]
This document provides a comprehensive overview of the potential applications of this compound in material science. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in exploring the synthesis and utilization of novel functional materials. We will delve into detailed synthetic protocols for the parent compound and its subsequent use in creating advanced materials, supported by mechanistic insights and characterization data from analogous systems.
Core Synthesis of this compound
The synthesis of this compound is typically achieved through a classical pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] In this case, the readily available 1-(4-bromophenyl)butane-1,3-dione serves as the dicarbonyl precursor.
Protocol 1: Synthesis of this compound
This protocol outlines a general and efficient method for the laboratory-scale synthesis of the title compound.
Materials:
-
1-(4-bromophenyl)butane-1,3-dione
-
Hydrazine hydrate (or methylhydrazine for N-methylated derivatives)
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add deionized water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and allows for a suitable reflux temperature.
-
Acetic Acid Catalyst: The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
-
Excess Hydrazine: A slight excess of hydrazine ensures the complete consumption of the more valuable dicarbonyl compound.
Application in the Synthesis of Advanced Materials
The true potential of this compound in material science lies in the reactivity of its bromophenyl group. This functionality allows for the construction of larger, conjugated systems through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are foundational in the synthesis of conductive polymers, fluorescent materials, and metal-organic frameworks (MOFs).[4][5]
A. Synthesis of Conjugated Polymers via Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] In this context, this compound can be coupled with a variety of diboronic acids or their esters to create conjugated polymers with tunable electronic and photophysical properties. These polymers are promising candidates for applications in OLEDs and OPVs.
This protocol describes a general procedure for the polymerization of this compound with a phenylene-bis(boronic acid) derivative.
Materials:
-
This compound
-
1,4-Phenylenebis(boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF, or a mixture)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), 1,4-phenylenebis(boronic acid) (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask. If a biphasic system is used, add the phase-transfer catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 24-48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone) to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, the polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform to extract the polymer).
-
Drying: Dry the purified polymer under vacuum at an elevated temperature.
Expected Properties and Characterization:
The resulting poly(pyrazolyl-phenylene) is expected to be a conjugated polymer with potential applications in organic electronics. Its properties can be characterized by:
-
¹H and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties, including absorption and emission maxima, and to estimate the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical properties.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
B. Synthesis of Functional Materials via Heck and Sonogashira Coupling
The Heck and Sonogashira reactions offer alternative pathways to functionalized materials. The Heck reaction allows for the coupling of the bromophenyl group with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes.[7][8] These reactions are particularly useful for synthesizing materials with extended π-conjugation, which is crucial for applications in nonlinear optics and as components in molecular wires.
Potential Applications in Sensor Technology
Pyrazole derivatives have shown considerable promise as fluorescent chemosensors for the detection of various analytes, including metal ions.[9] The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, and the extended π-system of pyrazole-containing materials can lead to changes in their fluorescence properties upon binding to an analyte.
By functionalizing this compound with appropriate recognition moieties via cross-coupling reactions, it is possible to design novel fluorescent sensors. For instance, coupling with a molecule containing a crown ether or another chelating group could lead to a sensor for specific metal ions.
Conceptual Design of a Pyrazole-Based Fluorescent Sensor
Data Summary
The following table summarizes the key properties of pyrazole-based materials, drawn from analogous systems reported in the literature, to provide an expectation of the performance of materials derived from this compound.
| Property | Expected Range/Value | Significance in Material Science |
| Optical Bandgap | 2.5 - 3.5 eV | Determines the color of light absorbed and emitted, crucial for OLEDs and OPVs. |
| Fluorescence Quantum Yield | 0.1 - 0.8 | Efficiency of light emission, a key parameter for fluorescent probes and OLED emitters. |
| HOMO Energy Level | -5.0 to -6.0 eV | Affects hole injection and transport in electronic devices. |
| LUMO Energy Level | -2.0 to -3.0 eV | Affects electron injection and transport in electronic devices. |
| Thermal Stability (TGA) | > 300 °C | Indicates the material's ability to withstand high temperatures during device fabrication and operation. |
Conclusion and Future Outlook
This compound represents a highly promising and versatile building block for the creation of a new generation of functional organic materials. Its straightforward synthesis and the presence of a readily functionalizable bromophenyl group open up a vast chemical space for the design of novel polymers and small molecules with tailored electronic and photophysical properties. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in applications ranging from organic electronics to chemical sensing. Further research into the synthesis and characterization of specific materials derived from this pyrazole derivative is warranted and is expected to yield exciting advancements in material science.
References
- Çetin, A., & Bildirici, İ. (2016). A study on synthesis and antimicrobial activity of 4-acyl-pyrazoles. Journal of Saudi Chemical Society.
- Chen, X., She, J., Shang, Z., Wu, J., Wu, H., & Zhang, P. (2008). Synthesis. 2008(21), 3478.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Fahmy, H. H., Srour, A. M., Ismail, M. A., & El-Manawaty, M. A. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rashdan, H. R. M., et al. (2018). Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. Taylor & Francis Online. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Zhang, H., Zhu, Y., Wang, W., Zhu, J., Bonnesen, P., & Hong, K. (2018). Polymer Chemistry. OSTI.GOV. Retrieved from [Link]
-
Hu, T. L., et al. (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing). Retrieved from [Link]
- Trofimenko, S. (1967). Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)borates. Journal of the American Chemical Society.
-
Vaitla, K., et al. (2024). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. PMC - NIH. Retrieved from [Link]
-
Singh, P., et al. (2023). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Research Square. Retrieved from [Link]
-
Journal of Fluorescence. (2022). Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd 2+ ion as Fluorescent Sensor. PubMed. Retrieved from [Link]
-
International Journal of Physics and Mathematics. (n.d.). Poly (P-phenylene) S: Synthesis and applications. Retrieved from [Link]
-
Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). NIH. Retrieved from [Link]
-
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (n.d.). MDPI. Retrieved from [Link]
-
Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. (n.d.). RSC Publishing. Retrieved from [Link]
-
Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Therapeutic Agents from Pyrazole Intermediates
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutic agents.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that enable it to serve as an effective pharmacophore for a wide spectrum of biological targets.[3][4] Its structural versatility is demonstrated in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the kinase inhibitor Crizotinib.[5][6][7][8] The pyrazole core's ability to engage in hydrogen bonding and its metabolic stability have made it a focal point in the design of novel drugs targeting conditions ranging from cancer and inflammation to cardiovascular and infectious diseases.[9][10][11][12] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and the strategic rationale behind the synthesis of pyrazole-based therapeutic candidates.
Part 1: Foundational Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring has been a subject of intense study for over a century, leading to robust and versatile synthetic strategies. Understanding these foundational methods is critical before exploring more advanced techniques.
The Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyls
The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][3][13] This reaction, first reported by Ludwig Knorr in 1883, remains a fundamental approach for generating a wide array of substituted pyrazoles.[3]
Causality and Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of acid or base catalysis can influence reaction rates and, crucially, the regiochemical outcome when using unsymmetrical dicarbonyls and substituted hydrazines. For instance, reactions under acidic conditions often favor the formation of one regioisomer, while basic conditions may yield the other.[13]
This protocol describes the classic reaction between acetylacetone (a 1,3-diketone) and phenylhydrazine.
Materials:
-
Acetylacetone (1.0 eq, 1.00 g, 10.0 mmol)
-
Phenylhydrazine (1.0 eq, 1.08 g, 10.0 mmol)
-
Glacial Acetic Acid (10 mL)
-
Ethanol (for recrystallization)
-
Ice-water bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.00 g) in glacial acetic acid (10 mL).
-
Reagent Addition: Slowly add phenylhydrazine (1.08 g) to the stirred solution. The addition is often exothermic; maintain the temperature below 40°C if necessary using a water bath.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Work-up: After completion, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. Purify the product by recrystallization from a minimal amount of hot ethanol to yield white crystalline needles of 1-phenyl-3,5-dimethylpyrazole.
-
Characterization: Dry the product under vacuum and characterize using NMR, MS, and melting point analysis to confirm its identity and purity.
Synthesis from α,β-Unsaturated Carbonyl Intermediates
Another classical and powerful approach involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[11] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3][14][15]
Causality and Mechanistic Insight: The reaction is initiated by a Michael-type conjugate addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl carbon. The resulting non-aromatic pyrazoline can then be oxidized to the stable pyrazole ring using a variety of oxidizing agents, such as iodine, bromine, or even air under certain conditions. This two-step sequence provides a high degree of control over the substitution pattern.
This protocol outlines the synthesis of a pyrazole from a chalcone intermediate.
Step A: Synthesis of the Pyrazoline Intermediate
-
Reaction Setup: Suspend the chalcone (e.g., 1,3-diphenyl-2-propen-1-one, 1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add phenylhydrazine hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting chalcone is consumed.
-
Isolation: Cool the reaction mixture. The pyrazoline product often precipitates and can be collected by filtration. Wash with cold ethanol and dry.
Step B: Oxidation to the Pyrazole
-
Reaction Setup: Dissolve the pyrazoline intermediate from Step A in a suitable solvent, such as acetic acid or chloroform.
-
Oxidant Addition: Add an oxidizing agent. For example, add a solution of Iodine (1.2 eq) in the same solvent dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating for 2-8 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Advanced and Modern Synthetic Strategies
To meet the demands of modern drug discovery for efficiency, diversity, and sustainability, synthetic methodologies have evolved significantly.
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials.[3] These reactions are highly atom-economical and efficient, allowing for the rapid generation of complex and diverse molecular libraries from simple precursors.[2]
Causality and Mechanistic Insight: The power of MCRs lies in their convergent nature. For pyrazole synthesis, a common strategy involves the initial condensation of a hydrazine and a β-ketoester to form a hydrazone, which then reacts in situ with an aldehyde and a source of cyanide (like malononitrile) in a cascade of reactions to build the final, highly substituted heterocyclic product. The choice of catalyst (often a Lewis acid or an organocatalyst) is crucial for driving the reaction cascade efficiently and selectively.[2][3]
This protocol is based on a green, taurine-catalyzed MCR for synthesizing densely functionalized pyrazoles.[3]
Materials:
-
Hydrazine hydrate (1.0 eq, 1.0 mmol)
-
Ethyl acetoacetate (1.0 eq, 1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq, 1.0 mmol)
-
Malononitrile (1.0 eq, 1.0 mmol)
-
Taurine (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a 25 mL flask, combine hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and taurine (0.1 mmol) in ethanol (5 mL).
-
Reaction Execution: Stir the mixture at reflux for 2-4 hours. The reaction's progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity should be confirmed by spectroscopic methods. This method often yields highly pure products without the need for column chromatography.
Caption: Workflow for a four-component reaction (MCR) to synthesize pyrazoles.
Green Chemistry Approaches: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique, offering significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[2][13]
Causality and Mechanistic Insight: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase that is not dependent on the thermal conductivity of the vessel. This efficient energy transfer can accelerate reaction rates by orders of magnitude. For pyrazole synthesis, MAOS can drive cyclocondensation reactions to completion in minutes instead of hours.[2]
This protocol is adapted from a reported microwave-assisted synthesis.[2]
Materials:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 eq)
-
Arylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol), arylhydrazine (1.1 mmol), and glacial acetic acid (3-4 mL).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 7-15 minutes (power setting approx. 300-400 W).
-
Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Pour the contents into ice-water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. If necessary, further purification can be achieved by recrystallization from ethanol.
Part 3: From Synthesis to Application: A Strategic Overview
The ultimate goal of synthesizing novel pyrazole derivatives in a therapeutic context is to identify compounds with potent and selective biological activity. This requires a validated workflow from initial synthesis to biological evaluation.
Strategic Synthesis and Characterization
The synthesis of a target pyrazole, such as a kinase inhibitor, often involves a multi-step sequence. The workflow below illustrates a general path from commercially available starting materials to a final, purified compound ready for biological testing.
Caption: General workflow from synthesis to in vitro biological evaluation.
Data Presentation: Characterization of a Synthesized Pyrazole
After synthesis and purification, rigorous characterization is mandatory. The data should be presented clearly to validate the compound's identity and purity.
| Analysis Technique | Parameter | Expected Result for a Hypothetical Pyrazole (C₁₆H₁₄N₂O₂S) |
| Mass Spectrometry (MS) | [M+H]⁺ | 315.08 |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | 7.20-7.80 (m, 9H, Ar-H), 6.85 (s, 1H, pyrazole-H), 2.50 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | 152.1, 145.3, 140.2, 129.5, 128.8, 125.4, 110.5, 15.2 |
| High-Performance Liquid | Purity | >98% (at 254 nm) |
Conceptual Protocol: In Vitro Kinase Inhibition Assay
To establish the therapeutic potential of a newly synthesized pyrazole derivative designed as a kinase inhibitor, a functional enzymatic assay is essential.[1]
Objective: To determine the concentration at which the synthesized compound inhibits 50% of the target kinase activity (IC₅₀ value).
Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) is used. The amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation event is inversely correlated with kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Procedure Outline:
-
Compound Preparation: Prepare a serial dilution of the synthesized pyrazole compound in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a 384-well plate, add the kinase enzyme, the specific substrate peptide for that kinase, and the kinase buffer.
-
Inhibitor Addition: Add the serially diluted pyrazole compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Start the kinase reaction by adding an ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the ATP detection reagent. This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
This self-validating system, with appropriate controls, provides trustworthy data on the compound's potency, a critical step in the drug development process.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central, NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2024). Semantic Scholar. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]
-
Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b). (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Eco-Friendly Pesticides with Pyrazole Compounds
Introduction: The Imperative for Sustainable Crop Protection and the Rise of Pyrazole Scaffolds
The global challenge of ensuring food security for a growing population necessitates robust crop protection strategies. However, the historical reliance on broad-spectrum chemical pesticides has raised significant environmental and health concerns, including non-target organism toxicity and the development of pest resistance. This has catalyzed a paradigm shift in agrochemical research towards the development of eco-friendly pesticides characterized by high target specificity, low environmental persistence, and minimal off-target effects.
Within this evolving landscape, pyrazole-containing compounds have emerged as a highly promising and versatile scaffold for the design of novel pesticides.[1] The inherent chemical properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow for extensive structural modifications, enabling the fine-tuning of biological activity and selectivity.[2] Pyrazole derivatives have demonstrated a wide spectrum of pesticidal activities, including fungicidal, insecticidal, and herbicidal actions, making them a focal point of modern agrochemical discovery.[1]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and optimization of eco-friendly pyrazole-based pesticides. By integrating principles of rational design, detailed synthetic methodologies, robust bioassay protocols, and standardized ecotoxicological assessments, this document aims to provide a self-validating framework for the development of the next generation of sustainable crop protection agents.
Section 1: Rational Design and Synthesis of Pyrazole-4-Carboxamide Derivatives
The pyrazole-4-carboxamide scaffold is a cornerstone of many successful commercial pesticides, particularly fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] The modular nature of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize for both efficacy and environmental safety.
The Causality Behind the Design: A Modular Approach
Our synthetic strategy focuses on a multi-step synthesis of a model pyrazole-4-carboxamide. This approach is chosen for its adaptability, allowing for the introduction of diverse substituents at key positions to modulate the compound's properties. The rationale behind this modular design is to systematically probe the impact of different chemical moieties on biological activity and eco-friendliness.
Caption: Multi-step synthesis workflow for pyrazole-4-carboxamide derivatives.
Detailed Synthesis Protocol: A Step-by-Step Guide
This protocol outlines the synthesis of a representative pyrazole-4-carboxamide. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-ethoxymethylene acetoacetic ester
-
In a round-bottom flask, combine acetoacetic ester and triethyl orthoformate in a 1:1.2 molar ratio.
-
Add acetic anhydride as a catalyst (approximately 1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the excess acetic anhydride and ethanol under reduced pressure to yield the crude 2-ethoxymethylene acetoacetic ester.[1]
Step 2: Cyclization to form ethyl 5-methyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Step 1 in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the pyrazole derivative.[1]
Step 3: Hydrolysis to 5-methyl-1H-pyrazole-4-carboxylic acid
-
Suspend the pyrazole ester from Step 2 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 equivalents) and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The carboxylic acid will precipitate. Filter the solid, wash with water, and dry.[3]
Step 4: Chlorination to 5-methyl-1H-pyrazole-4-carbonyl chloride
-
To the pyrazole carboxylic acid from Step 3, add thionyl chloride (3-4 equivalents) in excess.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.[3]
Step 5: Amidation to yield the final Pyrazole-4-carboxamide
-
Dissolve the crude acid chloride from Step 4 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired substituted amine (1 equivalent) and triethylamine (1.2 equivalents) in THF.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole-4-carboxamide.[3]
Section 2: Biological Efficacy Assessment
A critical component of developing eco-friendly pesticides is to ensure high efficacy against target pests at low application rates. This section provides detailed protocols for assessing the insecticidal and fungicidal activity of newly synthesized pyrazole compounds.
Insecticidal Bioassay Protocol: Targeting Spodoptera litura
The tobacco cutworm, Spodoptera litura, is a significant polyphagous pest, making it an excellent model for insecticidal screening.
Caption: Workflow for determining the insecticidal activity against Spodoptera litura.
Protocol:
-
Rearing of S. litura : Maintain a laboratory culture of S. litura on a semi-synthetic diet under controlled conditions (25±2°C, 65±5% RH, 14:10 L:D photoperiod).
-
Preparation of Test Solutions : Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). From this stock, prepare a series of at least five serial dilutions. A control solution containing only the solvent should also be prepared.
-
Topical Application : Use second instar larvae of S. litura for the assay. Apply 1 µL of each test solution to the dorsal thoracic region of each larva using a micro-applicator.
-
Incubation : After application, place ten treated larvae into a petri dish containing a fresh piece of artificial diet. Each concentration should be replicated at least three times.
-
Mortality Assessment : Record larval mortality after 24 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis : Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values and their 95% confidence intervals using probit analysis.
Fungicidal Bioassay Protocol: Targeting Botrytis cinerea
Botrytis cinerea, the causative agent of gray mold, is a devastating plant pathogen with a broad host range, making it a key target for fungicide development.
Caption: Workflow for assessing fungicidal activity against Botrytis cinerea.
Protocol:
-
Fungal Culture : Maintain a pure culture of B. cinerea on potato dextrose agar (PDA) at 22±2°C.
-
Preparation of Amended Media : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add appropriate aliquots of the stock solution to molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only the solvent should be prepared.
-
Inoculation : Pour the amended PDA into sterile petri dishes. Once solidified, place a 5 mm mycelial plug taken from the edge of an actively growing B. cinerea culture onto the center of each plate.
-
Incubation : Incubate the plates at 22±2°C in the dark.
-
Growth Measurement : After 3-5 days, when the mycelium in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis : Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) values and their 95% confidence intervals using probit analysis.
Section 3: Ecotoxicological Assessment: Ensuring Environmental Safety
The cornerstone of an eco-friendly pesticide is its minimal impact on non-target organisms. Standardized ecotoxicological tests are essential to evaluate the potential environmental risk of new pyrazole compounds. The following protocols are based on internationally recognized OECD guidelines.
Acute Immobilisation Test for Daphnia magna (OECD 202)
Daphnia magna, a freshwater crustacean, is a key indicator species for aquatic toxicity.
Protocol:
-
Test Organisms : Use juvenile daphnids (<24 hours old) from a healthy laboratory culture.
-
Test Solutions : Prepare a geometric series of at least five concentrations of the test substance in a suitable aqueous medium. A control group with no test substance is also required.
-
Exposure : Place at least 20 daphnids, divided into four replicates of five, into test vessels containing the test solutions. The exposure period is 48 hours under controlled conditions (20±2°C, 16:8 L:D photoperiod).[5][6]
-
Assessment : Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[5]
-
Data Analysis : Calculate the EC50 (effective concentration to immobilize 50% of the population) at 48 hours with 95% confidence intervals.[6]
Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201)
This test assesses the potential impact of the test substance on aquatic primary producers.
Protocol:
-
Test Organisms : Use an exponentially growing culture of a recommended green alga species (e.g., Pseudokirchneriella subcapitata).
-
Test Conditions : Expose the algae to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature (21-24°C).[7][8]
-
Growth Measurement : Determine the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.[9]
-
Data Analysis : Calculate the EC50 based on the inhibition of the average specific growth rate relative to the control.[10]
Earthworm Acute Toxicity Test (OECD 207)
This test evaluates the toxicity of the substance to soil-dwelling organisms, with the earthworm (Eisenia fetida) as a representative species.
Protocol:
-
Test System : Use adult earthworms in a standardized artificial soil.
-
Test Substance Application : The test substance is thoroughly mixed into the soil at a range of at least five concentrations. A control group with untreated soil is included.
-
Exposure : Introduce ten earthworms into each test container with the treated soil. The test duration is 14 days under controlled temperature and light conditions.[11][12]
-
Assessment : Assess mortality at 7 and 14 days. Sub-lethal effects, such as changes in body weight, should also be recorded.[13]
-
Data Analysis : Determine the LC50 at 14 days and, if possible, the No Observed Effect Concentration (NOEC).[12]
Section 4: Data Presentation and Structure-Activity Relationships (SAR)
Systematic analysis of the biological and ecotoxicological data is crucial for identifying lead compounds and guiding further optimization. The following tables provide a template for presenting such data.
Table 1: Insecticidal Activity of Pyrazole-4-Carboxamide Derivatives against S. litura
| Compound ID | R1 Substituent | R2 Substituent | LC50 (µg/mL) [95% CI] |
| PZ-01 | H | 2-Cl-Phenyl | 15.2 [12.1-18.9] |
| PZ-02 | H | 2,4-diCl-Phenyl | 8.7 [6.9-10.8] |
| PZ-03 | CH3 | 2-Cl-Phenyl | 25.4 [21.3-30.1] |
| PZ-04 | CH3 | 2,4-diCl-Phenyl | 12.1 [9.8-14.7] |
| Fipronil | - | - | 0.5 [0.4-0.7] |
Table 2: Fungicidal Activity of Pyrazole-4-Carboxamide Derivatives against B. cinerea
| Compound ID | R1 Substituent | R2 Substituent | EC50 (µg/mL) [95% CI] |
| PZ-05 | H | 2-F-Phenyl | 5.2 [4.1-6.5] |
| PZ-06 | H | 2-CF3-Phenyl | 2.8 [2.2-3.5] |
| PZ-07 | CH3 | 2-F-Phenyl | 8.9 [7.3-10.8] |
| PZ-08 | CH3 | 2-CF3-Phenyl | 4.1 [3.3-5.0] |
| Boscalid | - | - | 1.7 [1.4-2.1] |
Table 3: Ecotoxicological Profile of Lead Compound PZ-06
| Test Organism | Endpoint | Value (mg/L or mg/kg) | OECD Guideline |
| Daphnia magna | 48h EC50 | > 100 | 202 |
| P. subcapitata | 72h EC50 (growth rate) | 55.4 | 201 |
| Eisenia fetida | 14d LC50 | > 1000 | 207 |
Section 5: Mechanisms of Action
Understanding the molecular target of a pesticide is fundamental to its rational design and for managing the potential for resistance development. Pyrazole-based pesticides exhibit diverse mechanisms of action.
Insecticidal Mode of Action: GABA-gated Chloride Channel Antagonism
Many phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[2] This binding blocks the influx of chloride ions, leading to hyperexcitation of the central nervous system and eventual death of the insect.[14] The selectivity of these compounds for insect over mammalian GABA receptors is a key factor in their favorable safety profile.[15]
Caption: Phenylpyrazole antagonism of the insect GABA-gated chloride channel.
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole-4-carboxamides are a major class of fungicides that inhibit succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[16][17] By blocking the oxidation of succinate to fumarate, these compounds disrupt cellular respiration and ATP production, leading to fungal cell death.[18]
Caption: Inhibition of fungal respiration by pyrazole-4-carboxamide SDHIs.
Conclusion
The development of eco-friendly pesticides is a complex but essential endeavor. The pyrazole scaffold offers a versatile and promising platform for the discovery of novel active ingredients with improved environmental profiles. The protocols and application notes presented in this guide provide a robust framework for the synthesis, biological evaluation, and ecotoxicological assessment of new pyrazole-based pesticide candidates. By adhering to these principles of rational design and rigorous testing, the scientific community can contribute to the development of sustainable solutions for global food security.
References
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
-
Aropha. (n.d.). OECD 207: Earthworm Acute Toxicity Test. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria Growth Inhibition Test. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). OECD TG 207: Earthworm, Acute Toxicity test. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]
-
Testing Laboratory. (n.d.). OECD 207 Earthworm Acute Toxicity Test. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. Retrieved from [Link]
-
Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 207/222 Earthworm Acute Toxicity and Reproduction Test. Retrieved from [Link]
-
Fera Science. (2025). OECD 201 Guideline. Retrieved from [Link]
-
IVAMI. (n.d.). Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). Retrieved from [Link]
-
Analytice. (2021). OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test. Retrieved from [Link]
-
Charles River. (n.d.). OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Mode of action of SDHI fungicide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, Synthesis, Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
-
NDSU Repository. (n.d.). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Fungicidal Activity of Novel Pyrazole-4-carbox-amide Compounds Containing Tertiary Alcohol Moiety. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]
-
ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on.... Retrieved from [Link]
-
Semantic Scholar. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
Goce Delcev University of Stip. (n.d.). the succinate dehidrogenase inhibitor fungicides: fungal resistance and its management. Retrieved from [Link]
-
ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Retrieved from [Link]
-
ResearchGate. (2016). INSECTICIDAL ACTIVITY MANIFESTED BY TWO NEW SYNTHETIC PYRAZOLONE COMPOUNDS ON SPODOPTERA LITTORALIS (BOISD.) (LEPIDOPTERA: NOCTUIDAE). Retrieved from [Link]
-
ResearchGate. (n.d.). EC50 values of the pyrazole derivatives against four plant pathogenic fungi in vitro. Retrieved from [Link]
-
SciSpace. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Four. γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]
-
SciSpace. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the three phenylpyrazole insecticides used in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and structure activity relationships of 2-pyrazolines derived from chalcones from a pest management perspective. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 8. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 14. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. ndsu.edu [ndsu.edu]
- 17. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Welcome to the technical support guide for the purification of 3-(4-bromophenyl)-5-methyl-1H-pyrazole by recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges in the crystallization of this important pyrazole derivative.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | [1][2] |
| Molecular Weight | 237.10 g/mol | [1][3] |
| CAS Number | 145353-53-3 | [1][2] |
| Appearance | White to light yellow solid | [1][4] |
| Melting Point | 150-157 °C | [1][3][5] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1][3] |
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific experimental challenges you may encounter during the purification of this compound.
Question 1: "My compound 'oiled out' during cooling instead of forming crystals. What causes this and how can I fix it?"
Answer:
"Oiling out" is a phenomenon where the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[6] This is a common issue, particularly with compounds that have melting points close to the boiling point of the solvent or when high concentrations of impurities are present, which can depress the melting point.[7][8] For this compound, with a melting point of 150-157°C, this is less likely to be due to a low melting point but can be caused by several other factors.
Causality and Solution Workflow:
dot digraph "Oiling_Out_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Troubleshooting workflow for "oiling out".
Detailed Steps to Resolve Oiling Out:
-
Re-dissolve the Oil: Gently heat the mixture until the oil redissolves completely. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution.
-
Slow Down the Cooling Process: Rapid cooling is a primary driver of oiling out.[8] Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cork ring or paper towels.[9] Avoid placing it directly in an ice bath from a high temperature.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a small "seed" crystal of the pure compound.[10] This provides a nucleation point for crystal growth.
-
Consider a Different Solvent System: Oiling out can occur if the solvent is too nonpolar for the solute.[8] While ethanol is a good starting point, if the problem persists, consider a slightly more polar single solvent or a mixed-solvent system. A good approach is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (e.g., water or hexane) until the solution becomes faintly turbid.[11] Then, allow it to cool slowly.
Question 2: "My recrystallization yield is very low. What are the likely causes and how can I improve it?"
Answer:
A low yield (e.g., less than 50-60%) is a frequent issue in recrystallization and can stem from several procedural missteps. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."
Key Factors Affecting Yield:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved even at low temperatures.[9][12]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize along with the impurities being removed.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization can leave a substantial amount of product in the solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of the purified product.[12]
Workflow for Yield Optimization:
dot digraph "Yield_Optimization" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Step-by-step process to improve recrystallization yield.
Practical Steps to Maximize Yield:
-
Use Minimal Hot Solvent: Add the boiling solvent in small portions to the crude material with continuous heating and swirling until the solid just dissolves.[12]
-
Slow Cooling Followed by Ice Bath: Allow the solution to cool slowly to room temperature to form pure crystals, then place it in an ice-water bath for at least 15-20 minutes to maximize the amount of precipitate.[13]
-
Ice-Cold Rinse: When washing the crystals after filtration, use a small amount of ice-cold recrystallization solvent to wash away residual mother liquor without dissolving the product.[12]
-
"Second Crop" Recovery: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then re-cooling to obtain a second batch of crystals. Note that this second crop may be less pure than the first.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on its structure and available literature for similar pyrazole derivatives, ethanol is an excellent starting choice.[11][14][15] It is a polar protic solvent that should provide good solubility at high temperatures and lower solubility at room temperature or below for a compound of this nature. A research article specifically mentions dissolving this compound in hot ethanol, followed by slow cooling to obtain single crystals for analysis.[16]
Q2: How can I assess the purity of my recrystallized product?
A2: There are two primary methods for assessing purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The melting point of pure this compound is reported to be in the range of 150-157°C.[1][3][5] A broad or depressed melting point range indicates the presence of impurities.
-
Chromatographic and Spectroscopic Methods: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard.[1] Thin Layer Chromatography (TLC) can provide a quick qualitative check. Spectroscopic methods like ¹H NMR can also reveal the presence of impurities through unexpected signals.
Q3: My crude material has a colored impurity. Will recrystallization remove it?
A3: Recrystallization is often effective at removing colored impurities. If the color persists in the hot solution, you can add a very small amount of activated charcoal to the boiling solution. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can adsorb your product as well, leading to a lower yield.[9]
Q4: Can I use a mixed-solvent system for this compound?
A4: Yes, a mixed-solvent system can be very effective, especially if you are struggling to find a single solvent with the ideal solubility profile.[11] For this compound, a good combination would be a "good" solvent like ethanol or acetone, paired with a "poor" anti-solvent like water or a nonpolar organic solvent like hexane. The general technique is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the hot "poor" solvent dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to clarify, and finally allow it to cool slowly.[17]
Experimental Protocol: Recrystallization of this compound
This protocol provides a standard starting procedure. The exact solvent volumes may need to be adjusted based on the purity of your crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (appropriate size for the amount of material)
-
Hot plate with stirring capability
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Place approximately 50 mg of the crude solid in a small test tube and add ethanol dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath; the compound should dissolve completely. This confirms ethanol is a suitable solvent.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield. Cover the flask with a watch glass during this process to minimize solvent evaporation.
-
Slow Cooling: Once the solid is fully dissolved, remove the flask from the heat source. Place it on a cork ring or folded paper towels and allow it to cool slowly to room temperature. Crystal formation should be observed during this time.
-
Ice Bath Cooling: After the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities in the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
-
Analysis: Determine the melting point and weight of the purified crystals to calculate the percent recovery and assess purity.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Oiled out. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1H-Pyrazole, 5-(4-bromophenyl)-3-methyl-. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- [Source 23 not found]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2025, June 22). Crystal structure of this compound, C10H9BrN2. Retrieved from [Link]
-
LookChem. (n.d.). Cas 948294-12-0,5-(3-BROMOPHENYL)-1H-PYRAZOLE. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Retrieved from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
-
Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 -. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(4-ブロモフェニル)-3-メチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 948293-34-3 CAS MSDS (5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. Oiled out [chem.ualberta.ca]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
regioselectivity issues in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Introduction: Navigating the Challenge of Regioselectivity in Pyrazole Synthesis
Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in pyrazole synthesis. The formation of pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound and a substituted hydrazine—a cornerstone reaction often named after Knorr—is one of the most versatile methods for creating this valuable heterocyclic motif.[1][2][3] However, a persistent challenge plagues this synthesis when using unsymmetrical reagents: the formation of regioisomeric mixtures.[4][5]
These mixtures arise because the initial nucleophilic attack can occur at either of the two distinct carbonyl centers of the 1,3-dicarbonyl, leading to two different product isomers.[2][5] Separating these isomers can be difficult and costly, impacting yield and downstream applications where only one regioisomer possesses the desired biological activity.[6] This guide provides in-depth, field-proven insights to help you understand, control, and troubleshoot regioselectivity in your pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two pyrazole isomers. What is the fundamental mechanism causing this?
A1: The formation of two regioisomers is a direct consequence of the two possible pathways the condensation reaction can follow. When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine (R² ≠ H), the initial nucleophilic attack by one of the hydrazine's nitrogen atoms can target either of the two non-equivalent carbonyl carbons.
The reaction proceeds through a series of intermediates, but the regiochemical outcome is typically determined by the initial condensation step. As illustrated below, attack at Carbonyl 'a' leads to Intermediate A and ultimately Regioisomer I, while attack at Carbonyl 'b' leads to Intermediate B and Regioisomer II. The ratio of these products depends on the relative rates of these two competing pathways.[7]
Caption: Competing pathways in pyrazole synthesis.
Q2: How can I predict and control which regioisomer will be the major product?
A2: Controlling the regiochemical outcome hinges on manipulating the factors that influence the initial nucleophilic attack. This is a classic case of kinetic versus thermodynamic control, where reaction conditions can favor the faster-formed product (kinetic) or the more stable product (thermodynamic).[8][9][10][11][12] The key levers at your disposal are electronic effects, steric hindrance, and reaction conditions.
1. Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. A carbonyl carbon attached to a strong electron-withdrawing group (EWG), such as a trifluoromethyl group (-CF₃), will be significantly more electron-deficient and thus a "harder" electrophilic center, promoting attack at that position.[3]
-
Principle: The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon.
-
Example: In the reaction of methylhydrazine with 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the more nucleophilic -NH₂ group of the hydrazine attacks the more electrophilic ketone carbonyl adjacent to the -CF₃ group. This leads to high selectivity for the 5-CF₃-substituted pyrazole.[3]
2. Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block access to a carbonyl group, forcing the reaction to proceed at the less sterically hindered site.
-
Principle: The nucleophile will preferentially attack the less sterically encumbered carbonyl group.
-
Example: If R¹ is a bulky group like tert-butyl and R³ is a methyl group, the hydrazine will preferentially attack the carbonyl adjacent to the methyl group.
3. Reaction Conditions (pH, Solvent, Temperature): This is often the most effective area for optimization.
-
pH Control: The pH of the reaction is critical. Under acidic conditions, the reaction is catalyzed, but the two nitrogen atoms of a substituted hydrazine have different basicities.[2][13] For arylhydrazines, the N-aryl nitrogen is less basic and less nucleophilic. The terminal -NH₂ group is more nucleophilic and will attack the more reactive carbonyl. Using arylhydrazine hydrochlorides versus the free base has been shown to completely reverse the regioselectivity, with the hydrochloride salt favoring the 1,3-isomer and the free base favoring the 1,5-isomer.[6]
-
Solvent Choice: The solvent can dramatically influence regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol.[14] These fluorinated alcohols can stabilize intermediates without competing with the hydrazine as a nucleophile, leading to a cleaner reaction profile.[14]
-
Temperature: Lower temperatures generally favor the kinetic product (the one that forms fastest), while higher temperatures can allow the system to equilibrate and form the more stable thermodynamic product.[11][12] If your desired isomer is the kinetic product, running the reaction at a lower temperature for a shorter time may improve its ratio.
| Factor | Condition | Likely Outcome | Rationale |
| Electronic | R¹ = Strong EWG (e.g., CF₃), R³ = Alkyl | Attack at C-1 (carbonyl next to R¹) is favored | The EWG increases the electrophilicity of the adjacent carbonyl carbon.[3] |
| Steric | R¹ = Bulky (e.g., t-Bu), R³ = Small (e.g., Me) | Attack at C-3 (carbonyl next to R³) is favored | Reduced steric hindrance at the C-3 position allows for easier nucleophilic approach. |
| pH (Arylhydrazine) | Acidic (using ArNHNH₂·HCl) | Favors 1,3-disubstituted pyrazole | Protonation state of the hydrazine alters the relative nucleophilicity of the two nitrogen atoms.[6] |
| pH (Arylhydrazine) | Neutral/Basic (using ArNHNH₂) | Favors 1,5-disubstituted pyrazole | The free base reacts via its most nucleophilic nitrogen at the most electrophilic carbonyl.[6] |
| Solvent | Fluorinated Alcohol (TFE, HFIP) | Increased regioselectivity | The solvent stabilizes intermediates via hydrogen bonding without competing as a nucleophile.[14] |
| Temperature | Low Temperature, Short Time | Favors Kinetic Product | The reaction pathway with the lower activation energy dominates.[11] |
| Temperature | High Temperature, Long Time | Favors Thermodynamic Product | Provides enough energy to overcome higher activation barriers and allows for equilibration to the most stable isomer.[11] |
Q3: How can I definitively confirm the structure of my pyrazole product(s) and determine the isomeric ratio?
A3: Unambiguous structural characterization is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are often required for definitive assignment.[15][16]
-
¹H NMR: The chemical shifts of the pyrazole ring protons (especially H4) and the substituents can differ between isomers. Integrating characteristic, well-resolved signals for each isomer allows for the determination of the isomeric ratio.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the substitution pattern.[17]
-
2D NMR (HMBC & NOESY): These experiments provide definitive proof of structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For a 1,3,5-trisubstituted pyrazole, the proton on the N1-substituent (R²) will show a correlation to both the C5 and C3 carbons of the pyrazole ring, but the proximity might differ. Crucially, the protons of the R⁵ substituent will show a strong correlation to C5 and C4, but not C3, confirming its position.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. An NOE between the protons of the N1-substituent (R²) and the protons of the C5-substituent (R⁵) is a definitive indicator of the 1,5-substitution pattern.[4]
-
Protocol: Distinguishing Regioisomers using HMBC
-
Sample Preparation: Prepare a concentrated sample of your purified pyrazole isomer (or mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H spectrum and a ¹³C spectrum. Then, acquire a phase-sensitive gradient-selected HMBC spectrum.
-
Processing & Analysis: Process the 2D data. Look for the key long-range correlations. For example, to confirm a 1-R², 5-R⁵ structure, identify the cross-peak between the protons on the R² substituent and the C5 carbon, and the cross-peak between the protons on the R⁵ substituent and the C5 carbon.
Troubleshooting Guide
This section provides a systematic approach to resolving common regioselectivity issues.
Caption: Troubleshooting workflow for regioselectivity issues.
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 76(17), 7136-7144. [Link]
-
Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]
-
Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Pasha, M. A., & Nageshwar, G. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(11), 4889-4892. [Link]
-
Wang, C., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(17), 3048. [Link]
-
Fustero, S., et al. (2009). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 13(6), 579-606. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(6), 807-817. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2411-2417. [Link]
-
Ferreira, M. J., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4983. [Link]
-
Gomaa, A. M., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2635. [Link]
-
Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7291. [Link]
-
Wang, L., et al. (2018). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 16(44), 8561-8565. [Link]
-
ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
El-Sayed, M. A.-A., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(3), 442. [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Chem Survival. (2019). synthesis of pyrazoles. YouTube. [Link]
-
ResearchGate. (2018). Knorr Pyrazole Synthesis. [Link]
-
Back, D. F., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 88(10), 6548-6561. [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 16(08), 0928. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
ResearchGate. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. [Link]
-
Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 808-812. [Link]
-
Gulevskaya, A. V., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. (1982). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
-
Khan Academy. (2010). Thermodynamic versus Kinetic Control. YouTube. [Link]
-
ResearchGate. (2018). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor [mdpi.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. news-medical.net [news-medical.net]
- 17. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Large-Scale Synthesis of 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for the large-scale synthesis of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, process chemists, and drug development professionals who are scaling up this important pharmaceutical and agrochemical intermediate.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety.
The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis, a robust condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3] For this specific target, the key starting materials are 1-(4-bromophenyl)butane-1,3-dione and hydrazine hydrate. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction control, safety, purity, and yield.
Process Overview & Scale-Up Workflow
The following diagram outlines the critical stages in the large-scale production of this compound, from reagent preparation to final quality control.
Caption: Figure 1. Large-Scale Synthesis Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern when handling hydrazine hydrate on a large scale?
A1: Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[4] The primary concern at scale is managing its handling and potential exposure.
-
Toxicity and Corrosivity: It can cause severe skin burns and eye damage upon contact.[5] Inhalation may be fatal, and ingestion is highly toxic.[4][6]
-
Reactivity: It is a combustible liquid and can react violently with oxidizing agents.[6]
-
Engineering Controls: All transfers and reactions should be conducted in a closed system or a well-ventilated area, such as a walk-in fume hood, to minimize vapor inhalation.[4][7]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and ANSI-compliant safety goggles with a face shield.[4]
-
Spill Management: Have spill kits with appropriate absorbent materials readily available. Large spills should be handled by emergency response personnel.[4][5] It is recommended to use hydrazine hydrate solutions (e.g., 55-64%) instead of anhydrous hydrazine whenever possible, as they are less flammable and toxic.[4][8]
Q2: How do I choose the optimal solvent for a large-scale reaction?
A2: Solvent selection is a balance of reactant solubility, reaction temperature, product isolation, and safety.
-
Ethanol or Methanol: These are common choices as they provide good solubility for the 1,3-dicarbonyl starting material and the resulting pyrazole. The reaction can be run at reflux temperature, providing sufficient energy for the condensation.
-
Acetic Acid: Often used as a solvent and a catalyst, as acidic conditions can accelerate the rate of pyrazole formation.[9] However, its corrosive nature requires compatible reactor materials, and its removal can be energy-intensive.
-
Toluene or Xylene: These can be used for higher reaction temperatures, but the product may be more soluble, potentially complicating precipitation during workup.
-
Scale-Up Consideration: A solvent that works well on a small scale might not be ideal for a large batch, especially concerning product precipitation and heat transfer.[10] The final choice should facilitate easy isolation of the product, typically through precipitation by adding an anti-solvent like water.
Q3: The reaction of an unsymmetrical diketone can lead to two regioisomers. How can I ensure the formation of the desired this compound?
A3: This is a crucial aspect of the Knorr synthesis.[11] The reaction between 1-(4-bromophenyl)butane-1,3-dione and hydrazine can theoretically produce two isomers. However, the regioselectivity is generally high for this substrate.
The selectivity is governed by the relative reactivity of the two carbonyl groups:
-
Aryl Ketone Carbonyl: The carbonyl adjacent to the 4-bromophenyl group is part of a conjugated system, making it less electrophilic.
-
Methyl Ketone Carbonyl (Acetyl group): This carbonyl is more electrophilic and thus more susceptible to the initial nucleophilic attack by hydrazine.
The reaction mechanism favors the initial attack at the more reactive acetyl carbonyl, followed by cyclization and dehydration, leading predominantly to the desired this compound isomer. While traditional Knorr synthesis can sometimes lead to isomeric mixtures, the electronic difference between the two carbonyls in this specific precursor strongly directs the reaction.[12][13] Confirmation of the isomer should always be performed using analytical techniques like 2D NMR (NOESY/HMBC).
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this synthesis.
Problem 1: Low Reaction Yield
A low yield can be attributed to several factors, from incomplete reactions to losses during workup.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. name-reaction.com [name-reaction.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lanxess.com [lanxess.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Stability of 3-(4-bromophenyl)-5-methyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of Pyrazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, particularly under acidic conditions. As Senior Application Scientists, we have structured this guide to address common challenges and explain the underlying chemical principles to ensure the integrity of your experimental results.
The Chemical Nature of the Pyrazole Scaffold
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Its stability is a critical parameter during drug development, especially under the acidic conditions found in the gastric environment or used in forced degradation studies.
The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The key to understanding its stability in acid lies with the pyridine-like nitrogen atom (N2). This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation, making pyrazole a weak base.[1] In an acidic medium, this nitrogen readily accepts a proton to form a positively charged pyrazolium cation.[1][4] This fundamental reaction governs the compound's behavior and is often the source of confusion in stability assessments.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a new, more polar peak in my HPLC analysis after exposing this compound to acidic conditions (e.g., 0.1N HCl). Does this indicate degradation?
Answer: Not necessarily. The appearance of a new, earlier-eluting peak in a reversed-phase HPLC chromatogram is the expected outcome for this class of compounds in an acidic mobile phase or after acid stress. The primary event is the protonation of the pyridine-like N2 nitrogen on the pyrazole ring to form a pyrazolium cation.[1][4] This cation is significantly more polar than the neutral parent molecule, causing it to have less affinity for the nonpolar stationary phase (like C18) and thus elute faster.
Key Insight: What you are likely observing is not degradative bond cleavage but rather an acid-base equilibrium. The pyrazole ring itself is generally robust and resistant to acid-catalyzed ring opening.[4] To confirm this, take an aliquot of your acid-stressed sample and neutralize it with a stoichiometric equivalent of a base (e.g., NaOH). If the original peak is restored and the new peak disappears, you have confirmed a reversible protonation event, not irreversible degradation.
Q2: At what pH should I expect this protonation to become significant for my pyrazole derivative?
Answer: The extent of protonation is governed by the compound's pKa and the pH of the solution. The parent pyrazole has a pKa of approximately 2.5.[5] This means that in solutions with a pH below 2.5, the protonated pyrazolium form will be the dominant species. When conducting experiments in common acidic media like 0.1N HCl (pH 1) or 1N HCl (pH 0), you should expect the compound to exist almost entirely in its protonated form.
Q3: Can the bromophenyl or methyl substituents on the pyrazole ring create instability in acid?
Answer: It is highly unlikely.
-
Bromophenyl Group: The carbon-bromine bond on an aromatic ring is very stable and not susceptible to cleavage under typical acidic hydrolysis conditions. The phenyl ring itself is also stable.
-
Methyl Group: Alkyl groups attached to the pyrazole ring are generally stable and resistant to removal under these conditions. While side chains can be oxidized, they are not typically affected by acid hydrolysis.[4]
The core stability is dictated by the pyrazole ring itself, which, as noted, is resistant to degradation in acid.[6]
Q4: I need to perform a forced degradation study. What conditions are appropriate, and what should I be looking for?
Answer: Forced degradation studies are essential to establish the intrinsic stability of a drug substance and develop a stability-indicating analytical method.[7][8] The goal is to achieve modest degradation (typically 5-20%) to identify likely degradation pathways without destroying the molecule completely.[9]
For this compound, true degradation under acidic conditions is not readily expected. However, you must perform the experiment to prove this. If no degradation is observed after a reasonable time (e.g., 24 hours) at elevated temperatures (e.g., 60-80°C) with 1N HCl, the compound can be considered stable under those conditions. The key is to use a validated, stability-indicating HPLC method that can separate the parent compound from any potential degradants that might form under other stress conditions (like oxidation or photolysis).
The diagram below illustrates the fundamental equilibrium at play.
Caption: Reversible protonation of the pyrazole ring in acid.
Experimental Protocols
To ensure robust and reliable data, follow these detailed methodologies for your stability studies.
Protocol 1: Forced Degradation Study for Acid Stability
This protocol is designed to assess the stability of this compound under acidic stress, in accordance with ICH guidelines.[7]
1. Materials and Reagents:
-
This compound (high purity)
-
Methanol or Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl), certified solution
-
Sodium Hydroxide (NaOH), certified solution
2. Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the pyrazole compound and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Acid Solutions: Prepare solutions of 0.1N HCl and 1.0N HCl.
-
Neutralization Solution: Prepare a 0.1N NaOH and 1.0N NaOH solution.
3. Stress Procedure:
-
Set up three sets of vials for each time point: Control, 0.1N HCl, and 1.0N HCl.
-
To the 'Control' vials, add 1 mL of stock solution and 4 mL of a 50:50 mixture of water and your organic solvent.
-
To the '0.1N HCl' vials, add 1 mL of stock solution and 4 mL of 0.1N HCl.
-
To the '1.0N HCl' vials, add 1 mL of stock solution and 4 mL of 1.0N HCl.
-
Gently vortex all vials and place them in a controlled temperature bath set to 60°C.
-
Withdraw vials at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
For the acid-stressed samples, immediately transfer a 1 mL aliquot to an HPLC vial containing 1 mL of the corresponding strength NaOH solution (e.g., 1 mL of 0.1N HCl sample into 1 mL of 0.1N NaOH) to neutralize the sample and quench the reaction.
-
Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A robust analytical method is crucial for separating the parent compound from any potential impurities or degradants.[10][11]
1. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at analyte's λmax (~250-260 nm) |
| Column Temp. | 30°C |
2. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines.
-
Specificity: Analyze samples from all forced degradation conditions (acid, base, oxidative, thermal, photolytic). The method is considered "stability-indicating" if the primary analyte peak is resolved from all degradation product peaks with a resolution of >2.
-
Linearity, Accuracy, and Precision: Establish these parameters across a suitable concentration range.
The workflow for conducting these studies is summarized in the diagram below.
Caption: Workflow for a typical forced degradation experiment.
Summary of Expected Stability Data
Based on the known chemistry of the pyrazole ring, the following table represents hypothetical but expected results from an acid stability study of this compound.
| Time (Hours) | Condition | % Assay of Parent Compound (Relative to T=0) | Observations |
| 0 | 0.1N HCl @ 60°C | 100% | Single peak, baseline clean. |
| 24 | 0.1N HCl @ 60°C | >99% | No significant change in parent peak area. No new peaks observed after neutralization. |
| 0 | 1.0N HCl @ 60°C | 100% | Single peak, baseline clean. |
| 24 | 1.0N HCl @ 60°C | >99% | No significant change in parent peak area. No new peaks observed after neutralization. |
References
-
Brainly.in. (2019). Why electrophilic attack on pyrazole is hindered in acidic medium? Retrieved from [Link]
-
SlideShare. (n.d.). Pyrazole. Retrieved from [Link]
-
Alvey, L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 25. Retrieved from [Link]
-
International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(12), 32-41. Retrieved from [Link]
-
MDPI. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(21), 5023. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Retrieved from [Link]
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Retrieved from [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
-
Future Science. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry, 12(20), 1875-1907. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole structure highlighting the nucleophilic and electrophilic... Retrieved from [Link]
-
Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... Separation Science Plus. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
NIH. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(3), 1345-1351. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Semantic Scholar. (2008). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Overall reaction of the pyrazole ring formation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Pyrazole Coupling Reactions
Welcome to the technical support center for pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of N-aryl and C-C coupled pyrazoles. Drawing from established protocols and extensive field experience, this document provides in-depth, evidence-based solutions to overcome low reaction conversions and yields.
Introduction: The Challenge of Pyrazole Coupling
Pyrazole moieties are cornerstones in medicinal chemistry and materials science.[1][2] However, their synthesis via cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, is often plagued by low yields. These challenges can stem from the inherent electronic properties of the pyrazole ring, the stability of the catalyst, or suboptimal reaction conditions. This guide offers a systematic, question-and-answer-based approach to troubleshoot these issues effectively.
Part 1: Catalyst and Ligand System Inefficiency
The heart of a successful coupling reaction is a highly active and stable catalytic system. Inefficiency at this core is the most frequent cause of low conversion.
Q1: My Buchwald-Hartwig amination of a pyrazole with an aryl halide is sluggish or failing completely. What are the first things to check regarding my catalyst and ligand?
A1: The first step is a critical assessment of your catalyst and ligand choice, as well as their integrity.[3] For pyrazole N-arylation, particularly with less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[4]
-
Causality: The rate-limiting step for less reactive aryl halides (especially chlorides) is often the oxidative addition to the Pd(0) center. To facilitate this, the palladium center needs to be highly electron-rich and sterically accessible.
-
Expert Recommendation: Employ modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).[3] These catalysts generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. For the ligand, bulky, electron-rich phosphines are essential. Ligands like SPhos, XPhos, or tBuBrettPhos have proven highly effective in these challenging couplings.[4][5]
Troubleshooting Workflow: Catalyst & Ligand Selection
Caption: A logical guide for initial catalyst and ligand troubleshooting.
Q2: I'm observing significant amounts of homocoupling of my aryl halide. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially in Sonogashira couplings, and is often promoted by the copper co-catalyst.[6] It can also occur in other coupling reactions due to catalyst decomposition or suboptimal conditions.
-
Expert Recommendation:
-
Go Copper-Free: For Sonogashira reactions, switching to a copper-free protocol can eliminate the primary pathway for alkyne homocoupling.[6]
-
Ensure Anaerobic Conditions: Oxygen can degrade the catalyst and promote side reactions. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][6]
-
Ligand Choice: The right ligand can stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling.
-
Part 2: Sub-Optimal Reaction Conditions
Even with the best catalyst, incorrect reaction parameters can halt your reaction. Temperature, solvent, and base are all critical variables that must be fine-tuned.
Q3: My reaction isn't going to completion. How do I choose the right base and solvent?
A3: The choice of base and solvent is highly interdependent and substrate-specific. A base that is too weak may not facilitate the deprotonation of the pyrazole or the amine, while a base that is too strong can cause substrate or product decomposition.[3]
-
Base Selection: The base's role is to deprotonate the pyrazole (or other amine) to form the active nucleophile. For N-H pyrazoles, a moderately strong base is required to form the pyrazolate anion.[7]
-
Strong Bases (e.g., NaOtBu, LiHMDS): Often used in Buchwald-Hartwig aminations, but can be aggressive towards sensitive functional groups, especially at high temperatures.[3]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Generally milder and a good starting point for screening, particularly in Suzuki and copper-catalyzed couplings.[4][8]
-
-
Solvent Selection: The solvent must solubilize the reagents and be compatible with the reaction conditions.
-
Aprotic Polar Solvents (e.g., Dioxane, Toluene, DMF, DMSO): Commonly used and generally effective.[4][6][9] Toluene and dioxane are frequent choices for Buchwald-Hartwig reactions.
-
Anhydrous & Degassed is CRITICAL: Water and oxygen can deactivate the palladium catalyst and lead to side reactions like hydrodehalogenation.[3] Always use anhydrous, degassed solvents. Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[10]
-
Table 1: Recommended Starting Conditions for Screening
| Coupling Type | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | G4-Pd precatalyst / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 100-110 |
| Copper-Catalyzed | CuI / Diamine Ligand | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 70-110 |
Data synthesized from multiple sources.[4][8][11]
Part 3: Substrate and Reagent Issues
The purity and inherent reactivity of your starting materials can be a hidden source of failure.
Q4: My 4-iodopyrazole is consumed, but I can't isolate my desired product. What could be happening?
A4: This is a classic symptom of a competing reaction pathway involving the pyrazole's own N-H group. If the N-H is unprotected, it can act as a nucleophile in the coupling reaction.[3]
-
Causality: The unprotected N-H of the 4-iodopyrazole can react with another molecule of 4-iodopyrazole, leading to the formation of pyrazole polymers or oligomers.[12] This explains the consumption of the starting material without the formation of the desired product. The resulting polymer is often difficult to characterize by NMR and may not be easily visible on a TLC plate.[12]
-
Expert Recommendation: Protect the pyrazole N-H group. This is the most critical step to prevent this side reaction. Common protecting groups include trityl (Tr), Boc, or a simple alkyl group if compatible with your overall synthetic route.
Workflow: Troubleshooting Disappearing Starting Material
Caption: Decision workflow for N-H pyrazole side reactions.
Q5: My reaction is giving a complex mixture of products, and purification is impossible. What should I do?
A5: A complex product mixture suggests either substrate decomposition or multiple reactive sites.
-
Expert Recommendation:
-
Lower the Temperature: High temperatures can cause decomposition. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Use a Milder Base: Switch from a strong base like NaOtBu to a weaker one like Cs₂CO₃ or K₃PO₄.[3]
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction progress closely.[6] This will help you identify the optimal reaction time before significant byproduct formation occurs.
-
Purification Strategy: If a clean reaction is not achievable, consider alternative purification methods. If column chromatography fails, recrystallization or acid-base extraction might be effective for purifying pyrazole compounds.[13]
-
Part 4: Experimental Protocols
Here are detailed starting-point protocols for troubleshooting.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation Screening
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add the pyrazole (1.0 equiv.), aryl halide (1.2 equiv.), palladium precatalyst (e.g., G4-Pd, 2 mol%), and ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1 M concentration) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring and Workup: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, carefully take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a separate small vial.
-
Spotting: Spot the diluted sample onto a TLC plate alongside spots of your starting materials for comparison.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The disappearance of starting material spots and the appearance of a new product spot will indicate reaction progress.
References
-
Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles. Benchchem. 4
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. 8
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
-
Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. Benchchem. 6
-
Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem. 3
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry.
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. National Institutes of Health.
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 8. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling of Brominated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for the cross-coupling of brominated pyrazoles. This guide is structured to provide practical, in-depth solutions to common challenges encountered in the lab. As Senior Application Scientists, we aim to demystify the nuances of these powerful reactions, offering insights grounded in mechanistic understanding and extensive field experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling of a brominated pyrazole is giving low to no yield. What are the likely causes and how can I troubleshoot this?
Low conversion in the Suzuki-Miyaura coupling of brominated pyrazoles is a frequent challenge. The electron-rich nature of the pyrazole ring and the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst are common hurdles.[1] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Choice are Critical:
-
The Problem: An inappropriate catalyst system is often the primary culprit. The selection of the palladium source and, more importantly, the phosphine ligand is crucial for an efficient reaction.[1] For electron-rich substrates like many pyrazoles, bulky, electron-rich phosphine ligands are often beneficial.[2]
-
The Solution: Screen a panel of catalysts and ligands. Start with commonly successful systems for heteroaromatic couplings. Bulky biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can shield the palladium center and prevent coordination with the pyrazole nitrogen.[3] In some cases, N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
Catalyst/Ligand Selection Guide for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Key Characteristics & When to Use |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands. Excellent for challenging, electron-rich heteroaromatics. Promotes efficient oxidative addition.[3] |
| Pd(PPh₃)₄ | (None needed) | A common starting point, but may be less effective for hindered or electron-rich pyrazoles. |
| Pd(dppf)Cl₂ | (None needed) | Often robust and reliable for a range of aryl bromides. Good for initial screening.[5] |
| PEPPSI™-IPr | (NHC ligand) | N-Heterocyclic carbene-based catalyst. Can be effective when phosphine ligands fail. |
2. Inadequate Reaction Conditions:
-
The Problem: Suboptimal base, solvent, temperature, and reaction time can significantly hinder the reaction.
-
The Solution:
-
Base Selection: The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings to minimize side reactions.[1]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water can be effective.[1][6] The choice of solvent can influence selectivity in some cross-coupling reactions.[6]
-
Temperature: Many coupling reactions require heating to proceed at an optimal rate, but excessive heat can lead to catalyst decomposition.[2] A typical range to explore is 80-120 °C.
-
3. Reagent Quality and Inert Atmosphere:
-
The Problem: Impurities in reagents or the presence of oxygen can poison the catalyst. Boronic acids, for instance, are susceptible to degradation.[2]
-
The Solution:
Q2: I'm observing significant debromination of my pyrazole starting material. What's causing this and how can I prevent it?
The formation of a debrominated pyrazole is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.[1]
Sources of Hydride:
-
Solvent (e.g., alcohols)
-
Impurities in reagents
-
The boronic acid itself[1]
Prevention Strategies:
-
Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally a better choice.[1]
-
Solvent: Using a non-protic solvent or a mixture with minimal water can sometimes suppress this side reaction.[1]
-
Reagent Purity: Use high-purity reagents, especially the boronic acid, and store them properly to prevent degradation that could lead to hydride impurities.[1]
-
Protecting Groups: In some cases, protecting the pyrazole nitrogen can prevent debromination.[7]
Q3: My Buchwald-Hartwig amination of a brominated pyrazole is not working. What catalyst system should I try?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] However, the coupling of brominated pyrazoles can be challenging.
Catalyst System Recommendations:
-
Ligand is Key: For the amination of five-membered heterocyclic bromides, sterically demanding and electron-rich biaryl dialkylphosphine ligands are often necessary.[9]
-
Recommended Systems:
-
The Pd/AdBrettPhos catalyst system has been shown to be effective for the C-N cross-coupling between primary amides and five-membered heterocyclic bromides like pyrazoles.[9]
-
For unprotected bromoimidazoles and bromopyrazoles, a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos has been successfully employed.[10]
-
tBuDavePhos has also been reported as an effective ligand for the C-N coupling of 4-bromo-1-tritylpyrazole with certain amines.[11]
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A stepwise approach to troubleshooting low yields in Buchwald-Hartwig amination of brominated pyrazoles.
Q4: What are the key considerations for a Sonogashira coupling with a brominated pyrazole?
The Sonogashira reaction is a reliable method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[12]
Essential Components and Conditions:
-
Catalysts: This reaction typically requires two catalysts: a zerovalent palladium complex and a copper(I) halide salt (co-catalyst).[12]
-
Palladium Catalyst: Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[12]
-
Copper Co-catalyst: CuI is the most frequently used.
-
-
Base: An amine base, such as triethylamine or diisopropylamine, is generally used.
-
Solvent: DMF is a common solvent for this reaction.[13]
-
Inert Atmosphere: While the reaction can sometimes proceed in air, an inert atmosphere is recommended for optimal results.[13]
General Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%).[13]
-
Add the solvent (e.g., DMF) and stir for 30 minutes.[13]
-
Add the brominated pyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N).[13]
-
Heat the reaction mixture (e.g., 100 °C) and monitor by TLC or LC-MS until completion.[13]
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.
Q5: I am considering a Heck coupling. What are the general recommendations for brominated pyrazoles?
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[14]
Catalyst and Reaction Conditions:
-
Catalyst: Palladium catalysts are standard. Pd(OAc)₂ is a common precursor.
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst.
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF are frequently used.
While less commonly cited specifically for brominated pyrazoles in the initial search, the general principles of the Heck reaction apply. Screening of palladium catalysts, ligands, bases, and solvents will be necessary to optimize the reaction for a specific brominated pyrazole substrate.
Experimental Protocols
General Protocol for a Screening Experiment in Suzuki-Miyaura Coupling
Objective: To identify an effective catalyst system and reaction conditions for the Suzuki-Miyaura coupling of a novel brominated pyrazole.
Materials:
-
Brominated pyrazole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
-
Anhydrous, degassed solvents and reagents
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.
-
Add the brominated pyrazole and arylboronic acid.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Heck Reaction [organic-chemistry.org]
Technical Support Center: Pyrazole Synthesis Workup & Troubleshooting
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the workup and purification of pyrazole-containing reaction mixtures. Instead of a generic protocol, this resource provides targeted, in-depth solutions to common problems in a direct question-and-answer format, grounded in chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common initial queries and challenges faced during the workup of pyrazole synthesis reactions, particularly those involving the classical Knorr synthesis or related condensations of 1,3-dicarbonyls with hydrazines.[1][2][3][4][5]
Q1: My reaction mixture is a complex slurry/oil after the initial condensation. What is the best general approach to isolate the crude pyrazole?
A1: The physical state of your crude reaction mixture dictates the initial workup strategy. The primary goal is to separate the desired pyrazole from unreacted starting materials, catalysts, and solvent.
-
For Oily or Tar-like Residues: Direct crystallization is often difficult. The recommended first step is a liquid-liquid extraction. Dissolve the entire reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). This organic phase can then be washed sequentially with aqueous solutions to remove specific impurities.
-
For Slurries/Precipitates: If a solid has crashed out, it could be your product, a salt of your product, or an impurity.
-
Test Solubility: Take a small aliquot of the slurry and test the solubility of the solid in common lab solvents. This will inform your recrystallization or extraction strategy.
-
pH Adjustment: If an acid catalyst (e.g., acetic acid, HCl) was used, the pyrazole might have precipitated as its corresponding salt.[4] Neutralizing the mixture with a mild base like sodium bicarbonate can often liberate the free pyrazole, which may then precipitate or become extractable into an organic solvent.[6]
-
A general workflow for initial workup is visualized below.
Caption: Initial decision workflow for pyrazole workup.
Q2: How can I effectively remove unreacted hydrazine or phenylhydrazine from my reaction?
A2: Excess hydrazine is a common issue and its removal is critical due to its toxicity and potential to interfere with subsequent steps.[6][7] Several methods can be employed:
-
Aqueous Washes: Hydrazine and its simple salts are highly water-soluble. Washing the organic extract multiple times with water or brine is the simplest method. For substituted hydrazines like phenylhydrazine, washing with a dilute acid (e.g., 1M HCl) will protonate it, rendering the resulting salt highly soluble in the aqueous phase.[6] Be cautious, as your pyrazole product may also be basic and could be extracted into the acid wash.
-
Azeotropic Removal: For stubborn cases, azeotropic distillation can be effective. Toluene or xylene can be added to the crude product, and the solvent is then removed under reduced pressure. The hydrazine will co-distill with the solvent.[7] This should be performed in a well-ventilated fume hood.
-
Chemical Quenching: In some cases, excess hydrazine can be quenched by reacting it with an aldehyde or ketone (like acetone) to form a hydrazone, which can then be more easily removed by extraction or chromatography. This should be done cautiously, ensuring the quenching agent does not react with the desired product.
Q3: My pyrazole product seems to be soluble in both my organic solvent and water. How can I improve my extraction efficiency?
A3: This is a common problem for polar pyrazoles. Here are several strategies:
-
Salting Out: Before extracting, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds in it, driving your product into the organic layer.
-
Solvent Change: Switch to a more polar, water-immiscible organic solvent. If you are using diethyl ether or hexanes, switching to ethyl acetate or dichloromethane may improve partitioning.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary to achieve a good recovery.
-
Acid-Base Extraction: Exploit the basicity of the pyrazole ring.[8][9]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).[10]
-
Extract with dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will protonate and move to the aqueous layer, leaving non-basic impurities behind.[10]
-
Separate the layers, cool the aqueous layer in an ice bath, and carefully add a base (e.g., NaOH, NaHCO₃) to re-precipitate the free pyrazole.[10]
-
The precipitated solid can be filtered, or the neutralized aqueous layer can be re-extracted with an organic solvent to recover the purified product.[11]
-
Caption: Workflow for purification via acid-base extraction.
Section 2: Troubleshooting Guides - Advanced Problem Solving
This section tackles more complex issues that may arise after initial workup attempts.
Issue 1: My NMR shows a mixture of two very similar products. How do I handle regioisomer formation?
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers.[2][3] Their similar physical properties can make separation challenging.[12]
Troubleshooting Strategies:
-
Chromatography (First Resort):
-
Method: Silica gel column chromatography is the most common method for separating pyrazole regioisomers.[13][14][15]
-
Solvent Screening: Before running a column, perform a thorough screening of eluent systems using Thin Layer Chromatography (TLC). Test various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, acetone) solvents to find a system that gives the best separation (ΔRf) between the two spots.
-
Pro Tip: For basic pyrazoles that may streak on silica, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[9][12]
-
-
Fractional Crystallization (Alternative Approach):
-
Principle: This technique is viable if the regioisomers are solid and have different solubilities in a particular solvent system.[14]
-
Procedure: Dissolve the isomeric mixture in a minimum amount of a hot solvent. Allow it to cool very slowly. The less soluble isomer should crystallize out first. Filter these crystals, and then concentrate the mother liquor to obtain a crop enriched in the more soluble isomer. Multiple recrystallization cycles may be needed to achieve high purity.[16]
-
Table 1: Starting Point Solvent Systems for Isomer Separation
| Solvent System (v/v) | Polarity | Notes on Application |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point for many organic compounds. Gradually increase the ethyl acetate concentration.[16] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar pyrazole derivatives. Start with a low percentage of methanol. |
| Toluene / Acetone | Low to Medium | Can offer different selectivity compared to ester-based systems. |
| Ethanol / Water | High (for crystallization) | A common mixed-solvent system for recrystallizing polar pyrazoles.[12][16] |
Issue 2: During recrystallization, my product is "oiling out" instead of forming crystals.
"Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point or as a supersaturated, non-crystalline liquid.[16]
Solutions:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the "good" (dissolving) solvent to the hot mixture to lower the saturation point, allowing crystallization to occur at a lower temperature.[16]
-
Slow Down Cooling: Rapid cooling promotes precipitation over crystallization. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help slow the process further.
-
Change Solvent System: The chosen solvent may be unsuitable. If using a single solvent, try a mixed-solvent system. Dissolve the compound in a small amount of a hot "good" solvent (e.g., ethanol) and add a "poor" anti-solvent (e.g., water, hexanes) dropwise until turbidity persists. Add a drop or two of the "good" solvent to clarify, then cool slowly.[10][16]
-
Scratch & Seed: Induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for key workup and purification procedures.
Protocol 1: Standard Acid-Base Extraction for Pyrazole Purification
This protocol is ideal for separating a basic pyrazole from non-basic or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture (approx. 1g) in 50 mL of ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add 25 mL of 1M HCl (aq) and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer, wash the organic layer again with a fresh 15 mL portion of 1M HCl. Combine this second aqueous wash with the first. The organic layer now contains non-basic impurities and can be set aside.
-
Basification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 10% NaOH (aq) or saturated NaHCO₃ (aq) dropwise until the pH is basic (confirm with pH paper). A precipitate should form.
-
Isolation:
-
If a solid precipitates: Collect the pure pyrazole by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water and allow it to air dry.[17]
-
If the product is an oil or does not precipitate: Extract the neutralized aqueous solution twice with 30 mL portions of ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.
-
Protocol 2: Mixed-Solvent Recrystallization
This method is highly effective when a single ideal solvent cannot be found.[16]
-
Dissolution: Place the crude, solid pyrazole in an Erlenmeyer flask. Add a "good" solvent (e.g., hot ethanol) dropwise while heating and stirring, until the solid just dissolves completely.[16]
-
Induce Saturation: While the solution is still hot, add a "poor" anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid).[10]
-
Clarification: Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again.[10]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 20-30 minutes.[16]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[16] Dry the crystals appropriately.
References
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Google Patents. (n.d.).
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Reddit. (2022). How to quench excess hydrazine monohydrate. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
RSC Publishing. (2024). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. [Link]
-
ResearchGate. (2021). Remove excess hydrazine hydrate? [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
-
ACS Publications. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]
-
ResearchGate. (n.d.). The acidic acylpyrazolones and acylisoxazolones extractants. [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
YouTube. (2020). Acid-Base Extractions. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
managing impurities in 3-(4-bromophenyl)-5-methyl-1H-pyrazole production
Welcome to the technical support center for the synthesis and purification of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound.[1] As a key building block in the development of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals, ensuring its purity is paramount for reliable downstream applications and regulatory compliance.[1][2]
This document provides in-depth troubleshooting advice and validated protocols to help you identify, control, and manage impurities that can arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and what is its likely structure?
A1: The most common impurity in the synthesis of this compound via the classical Knorr condensation is the regioisomer, 5-(4-bromophenyl)-3-methyl-1H-pyrazole . This arises from the reaction of hydrazine with the unsymmetrical 1,3-dicarbonyl precursor, 1-(4-bromophenyl)butane-1,3-dione. The hydrazine can attack either of the two carbonyl groups, leading to two different products.[3]
-
Identification:
-
HPLC: You will likely observe two closely eluting peaks. The desired product and the regioisomer have the same mass, so mass spectrometry alone won't differentiate them in-line with LC unless fragmentation patterns are distinct.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shift of the pyrazole ring proton (at C4) and the methyl group will differ between the two isomers. A pure sample of the desired isomer should show a single set of characteristic peaks. For example, in 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the C4-H proton appears as a singlet around 5.91 ppm, and the two methyl groups are distinct singlets.[4] While your specific compound is different, the principle of distinct environments holds.
-
Q2: What are the primary factors that control the formation of this regioisomeric impurity?
A2: The regiochemical outcome is a delicate balance of steric and electronic factors of your reactants, heavily influenced by the reaction conditions.[3][5]
-
Electronic Effects: The 4-bromophenyl group is electron-withdrawing, making the adjacent benzoyl carbonyl more electrophilic and thus more susceptible to initial nucleophilic attack by hydrazine.
-
Steric Hindrance: The bulkiness of the substituents on the dicarbonyl compound can direct the hydrazine to the less hindered carbonyl group.[3]
-
Reaction pH: The pH of the reaction medium is critical. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in hydrazine can be altered, which can change or even reverse the selectivity compared to neutral or basic conditions.[3][5]
-
Solvent Choice: The solvent plays a crucial role. Protic, nucleophilic solvents like ethanol can compete with the hydrazine, potentially lowering regioselectivity.[6]
Q3: Besides the regioisomer, what other impurities should I be looking for?
A3: Other potential impurities include:
-
Unreacted Starting Materials: Residual 1-(4-bromophenyl)butane-1,3-dione and hydrazine.
-
Hydrazone Intermediate: Incomplete cyclization can leave stable hydrazone intermediates.[5]
-
Degradation Products: Although less common under standard conditions, harsh work-ups (e.g., strong acid/base, high heat) could potentially lead to degradation.[7]
-
Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.[8]
In-Depth Troubleshooting & Optimization Guides
Issue 1: Poor Regioselectivity and High Levels of the 5-(4-bromophenyl) Isomer
Controlling the initial nucleophilic attack of hydrazine is the key to minimizing the formation of the unwanted regioisomer. The workflow below outlines the logical progression from identifying the issue to resolving it.
Research has shown that the use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6] Unlike ethanol, these solvents do not compete with hydrazine in attacking the more reactive carbonyl group, thereby allowing the inherent electronic preferences of the dicarbonyl substrate to dictate the reaction pathway with higher fidelity.[6]
The following table summarizes expected outcomes from solvent screening, based on published data for similar 1,3-diketones.[6]
| Solvent | Nucleophilicity | Expected Product:Impurity Ratio | Rationale |
| Ethanol (EtOH) | High | ~ 1:1 to 2:1 | Competes with hydrazine, leading to poor selectivity. |
| TFE | Low | > 5:1 | Non-nucleophilic; favors attack at the more electronically activated carbonyl. |
| HFIP | Very Low | > 30:1 | Strongly hydrogen-bonding and non-nucleophilic, providing maximal regiocontrol.[6] |
This protocol is designed to maximize the formation of the desired this compound isomer.
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)butane-1,3-dione (1.0 eq).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution. Stir until the solid is fully dissolved.
-
Reagent Addition: Warm the solution to 40-50 °C. Add hydrazine hydrate (1.1 eq) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at 50 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Add cold deionized water to the concentrated mixture to precipitate the product.
-
Stir the slurry for 30 minutes in an ice bath.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold heptane.
-
Dry the product under vacuum at 40 °C.
-
-
Validation: Analyze the crude product by HPLC and ¹H NMR to determine the regioisomeric ratio. The ratio of 3-(4-bromophenyl) to 5-(4-bromophenyl) isomer should be significantly improved compared to syntheses in traditional solvents.[6]
Issue 2: Presence of Unreacted Starting Materials or Intermediates
If your final product is contaminated with starting materials, it typically indicates an incomplete reaction or inefficient purification.
The Knorr pyrazole synthesis is a two-step process: formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[5] If the reaction stalls, these intermediates or starting materials will persist.
Recrystallization is a highly effective method for removing small amounts of unreacted starting materials and the regioisomeric impurity, provided the desired product is the major component.
-
Solvent Selection:
-
Screen for a suitable solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
-
Good starting points for pyrazoles are ethanol/water, isopropanol, or toluene/heptane mixtures.
-
-
Procedure:
-
Place the crude, dry product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot solvent (e.g., isopropanol) until the solid just dissolves.
-
If using a co-solvent system like ethanol/water, dissolve the solid in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Isolation & Validation:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
-
Perform a final purity check by HPLC and measure the melting point. The melting point of pure this compound is 150-156 °C.[1] A sharp melting range close to the literature value indicates high purity.
-
References
-
Aouad, M. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Cunat, A. C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Supporting Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Çetin, A. & Bildirici, İ. (2018). Synthesis of Some New Pyrazoles. DergiPark. Retrieved from [Link]
-
Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]
-
MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Çetin, A. & Bildirici, İ. (2018). (PDF) Synthesis of Some New Pyrazoles. ResearchGate. Retrieved from [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]
-
Singh, S., et al. (n.d.). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of this compound, C10H9BrN2. Retrieved from [Link]
-
Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Scientist's Guide to the Synthesis of 3,5-Disubstituted Pyrazoles: A Comparative Analysis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile scaffold in designing ligands for a wide range of biological targets. Molecules incorporating the 3,5-disubstituted pyrazole motif are particularly prevalent, with prominent examples including the blockbuster anti-inflammatory drug Celecoxib and the acaricide Tebufenpyrad.[1][2][3]
The synthetic challenge in accessing this valuable scaffold lies not in the formation of the pyrazole ring itself, but in controlling the placement of substituents, a concept known as regioselectivity. For researchers in drug discovery and process development, selecting the optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 3,5-disubstituted pyrazoles, moving from classical workhorses to modern, highly efficient strategies. We will dissect the mechanistic underpinnings of each method, present comparative data, and provide field-tested protocols to empower researchers to make informed strategic decisions in their synthetic campaigns.
The Classical Workhorse: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is the quintessential method for pyrazole formation.[4][5] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4][5] The reaction is robust and utilizes readily available starting materials, making it a common first choice in many academic and industrial labs.
Mechanistic Rationale
The reaction proceeds via a sequence of condensation and cyclization steps. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups, forming a hydrazone or enamine intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[6]
The primary drawback of the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine. In this scenario, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric pyrazole products.[7] This lack of regiocontrol is a significant liability, often necessitating costly and laborious chromatographic separation.
Figure 1: General workflow of the Knorr synthesis highlighting the potential for regioisomeric mixtures.
Performance Data: The Regioselectivity Challenge
The ratio of regioisomers formed is highly dependent on the steric and electronic differences between the R1 and R2 groups of the diketone, as well as the reaction conditions (e.g., pH).[7]
| R1 Group (Diketone) | R2 Group (Diketone) | Hydrazine | Conditions | Product A:B Ratio | Reference |
| Phenyl | Methyl | Phenylhydrazine | Acetic Acid, Heat | Major: 3-Ph, 5-Me | [6][7] |
| CF3 | Phenyl | Phenylhydrazine | Neutral pH | ~1:1 | [7] |
| Methyl | Ethyl | Hydrazine Hydrate | Acidic | Mixture | [7] |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is a variation of the Knorr synthesis using a β-ketoester, which is a common and effective substrate.[6][8]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).[8]
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reaction Initiation: Add 3-4 drops of glacial acetic acid as a catalyst.[6]
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting materials (typically 1-2 hours).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven to obtain 3-methyl-1-phenyl-5-pyrazolone as a crystalline solid.
The Regioselective Solution: [3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and highly regioselective method for constructing the pyrazole core.[9][10] This approach directly addresses the primary limitation of the Knorr synthesis.
Mechanistic Rationale
This reaction is a concerted pericyclic process where the three atoms of the dipole react with two atoms of the dipolarophile to form the five-membered ring in a single step.[11] The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as explained by frontier molecular orbital (FMO) theory.[9] Generally, the reaction favors the isomer resulting from the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other.
A significant advantage of this method is the ability to generate the often unstable and potentially hazardous diazo compounds in situ. A common method involves the base-induced elimination of toluenesulfinic acid from an N-tosylhydrazone, which then immediately reacts with the alkyne present in the mixture.[8][9][12]
Figure 2: Regioselective synthesis via in situ generation of a diazo compound and subsequent [3+2] cycloaddition.
Performance Data: Achieving Regiocontrol
This method consistently delivers high regioselectivity, often affording a single isomer in excellent yield. Catalyst-free thermal conditions are often sufficient, enhancing the method's green credentials.[1][13]
| Diazo Precursor (R1) | Alkyne (R2) | Conditions | Yield | Regioselectivity | Reference |
| Benzaldehyde Tosylhydrazone | Phenylacetylene | NaH, DMF, 80°C | >90% | Single Isomer | [9] |
| Ethyl Diazoacetate | Propiolic Acid Methyl Ester | Heat, Solvent-free | 96% | Single Isomer | [1] |
| Tosylhydrazone from trans-4-phenyl-3-buten-2-one | (Various α,β-unsaturated ketones) | Microwave, Solvent-free | High | High | [8] |
Experimental Protocol: Regioselective Synthesis of 3,5-Disubstituted Pyrazole
This protocol is adapted from methodologies utilizing in situ generated diazo compounds.[9][12]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), add the N-tosylhydrazone (5 mmol, 1.0 equiv) and the terminal alkyne (6 mmol, 1.2 equiv).
-
Solvent: Add 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol, 2.4 equiv) portion-wise over 15 minutes, controlling any gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C.
-
Monitoring: Monitor the reaction by TLC until the tosylhydrazone is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted pyrazole.
The Efficiency Paradigm: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent processes where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all starting materials.[9] This strategy is highly prized in drug discovery for its ability to rapidly generate molecular complexity and build libraries of compounds from simple precursors.
Mechanistic Rationale
MCRs for pyrazole synthesis often involve the in situ formation of a key intermediate, such as a 1,3-dicarbonyl or an enaminone, which then undergoes a subsequent cyclization with hydrazine.[9][14][15] For example, a three-component reaction can involve an aldehyde, a ketone (or β-ketoester), and a hydrazine. The initial steps form an α,β-unsaturated carbonyl (a chalcone intermediate), which then undergoes a Michael addition-cyclization sequence with hydrazine to furnish the pyrazole ring.[15]
Figure 3: Workflow of a three-component reaction for pyrazole synthesis.
Performance Data: Diverse and Efficient Syntheses
MCRs offer a broad scope, with various catalysts and conditions being reported to facilitate these transformations, often in environmentally benign solvents like water or ethanol.[15][16]
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Yields | Reference |
| Aryl Aldehyde | Acetophenone | Hydrazone | DMSO/I2/HCl, Ethanol | Good to Excellent | [17] |
| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium Acetate, Water | Good | [15] |
| Aldehyde | Malononitrile | Hydrazine Hydrate | Montmorillonite K10, Solvent-free | 81-91% | [16] |
Modern & Specialized Strategies
Beyond these three core methodologies, several innovative strategies have emerged, offering unique advantages for specific applications.
-
Continuous-Flow Synthesis: A two-step flow process has been developed involving a copper-mediated homocoupling of a terminal alkyne to form a 1,3-diyne, followed by a Cope-type hydroamination with hydrazine.[18] This method avoids the isolation of intermediates and is well-suited for process scale-up.[18]
-
Synthesis from Propargylic Alcohols: A metal-free, one-pot approach uses propargylic alcohols and protected hydrazines. The reaction proceeds via an acid-catalyzed propargylation followed by a base-mediated 5-endo-dig cyclization, offering good yields under mild conditions.[19]
-
Regio- and Chemoselective Metalations: For creating fully substituted pyrazoles, a powerful strategy involves the sequential and regioselective deprotonation/metalation of a simpler pyrazole core using specialized magnesium and zinc bases, followed by trapping with various electrophiles.[3] This method provides unparalleled control for late-stage functionalization.
Comparative Summary and Expert Recommendations
The choice of synthetic method is dictated by the specific goals of the project: regiochemical requirements, desired scale, available starting materials, and the need for library synthesis.
| Method | Regioselectivity | Substrate Scope | Conditions | Simplicity | Atom Economy | Key Advantage |
| Knorr Synthesis | Poor for unsymmetrical diketones | Broad | Often harsh (acid, heat) | High | Moderate | Simple, cheap starting materials |
| [3+2] Cycloaddition | Excellent | Broad (alkynes, alkenes) | Often mild (can be thermal) | Moderate (may need in situ generation) | High | Unambiguous regiocontrol |
| Multicomponent (MCR) | Generally Good | Varies with reaction type | Often mild, can be green | High (one-pot) | High | High efficiency, library synthesis |
| Modern Methods | Excellent | Specialized | Varies (flow, metal-free) | Varies | Good | Solves specific challenges (scale, substitution) |
Decision-Making Guide for the Synthetic Chemist:
-
For large-scale synthesis of a symmetrical 3,5-disubstituted pyrazole: The Knorr Synthesis is often the most cost-effective and straightforward route.
-
When unambiguous regiocontrol is critical for an unsymmetrical target: The [3+2] Cycloaddition of an in situ generated diazo compound with a terminal alkyne is the superior strategy.
-
For medicinal chemistry and library synthesis to explore structure-activity relationships: Multicomponent Reactions (MCRs) provide the most efficient pathway to generate a diverse set of analogs quickly.
-
For late-stage functionalization or complex, fully substituted pyrazoles: Selective Metalation strategies offer precise control over derivatization.
The synthesis of 3,5-disubstituted pyrazoles is a mature field, yet one that continues to evolve. By understanding the fundamental mechanisms, advantages, and limitations of each major synthetic pathway, researchers can select the most appropriate tool for the task at hand, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
Harigae, R., et al. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Vuluga, D., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]
-
Schröder, J., et al. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Vuluga, D., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11, 156-158. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
(n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 3,5‐disubstituted pyrazoles 8. ResearchGate. Available at: [Link]
-
(n.d.). Diazoalkane 1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
(n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Cantillo, D., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. Available at: [Link]
-
Yousuf, M., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
(n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
-
(n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]
-
Guntreddi, T., & Singh, K. N. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. Chemical Record. Available at: [Link]
-
Al-Zaydi, K. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Quiroga, J., & Trilleras, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
(n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Reddy, C. R., et al. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis. Available at: [Link]
-
Chen, Q., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
Sources
- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 19. Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 3-(4-bromophenyl)-5-methyl-1H-pyrazole and Other Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative landscape of the biological activity of pyrazole derivatives, with a special focus on understanding the potential of 3-(4-bromophenyl)-5-methyl-1H-pyrazole through the lens of structure-activity relationships established for analogous compounds. While direct, comprehensive biological data for this compound is not extensively available in the public domain, its structural motifs suggest a promising profile worthy of investigation. This document serves as a resource for researchers, scientists, and drug development professionals by synthesizing existing data on related pyrazoles and providing detailed experimental protocols for future studies.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The unique electronic and steric properties of the pyrazole ring allow it to interact with a variety of biological targets. The ability to easily modify the substituents at different positions of the ring has enabled the generation of large libraries of compounds with diverse biological functions. Notably, the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, underscoring the therapeutic importance of this heterocycle.[1]
Synthesis of this compound
The synthesis of 3-aryl-5-methyl-1H-pyrazoles is typically achieved through the condensation of a 1,3-diketone with hydrazine hydrate. For this compound, the synthesis would involve the reaction of 1-(4-bromophenyl)butane-1,3-dione with hydrazine hydrate.
Comparative Biological Activity: A Landscape of Pyrazole Derivatives
To contextualize the potential biological activity of this compound, this section presents a comparative analysis of structurally related pyrazole derivatives. The data is organized by biological activity, with a focus on how substitutions at the 3 and 5 positions of the pyrazole ring influence efficacy.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, targeting both bacterial and fungal pathogens.[2][3][4][5][6][7] The presence of a halogenated phenyl ring at the 3-position is a common feature in many active compounds.
Table 1: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity (MIC µg/mL or Zone of Inhibition in mm) | Reference |
| 3-(4-chlorophenyl)-5-(styryl)-1H-pyrazole | Xanthomonas Campestris | More efficient than other tested derivatives | [2] |
| Pyrazole-thiazole hybrids | Staphylococcus aureus (MRSA) | MIC: 4 µg/mL | [7] |
| 2,4-disubstituted thiazolyl pyrazoles | Gram-positive and Gram-negative bacteria | Good to moderate activity | [4] |
| 4-acyl-pyrazoles | Various bacteria and fungi | Moderate to good activity | [5] |
| 3,5-dimethyl azopyrazoles | Various bacteria and fungi | Moderate to good activity | [3] |
Structure-Activity Relationship Insights:
The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature of the substituents. The presence of a halogen atom (such as chlorine or bromine) on the phenyl ring at position 3 is often associated with enhanced activity.[2] This is likely due to the increased lipophilicity and electronic effects conferred by the halogen, which can facilitate membrane transport and interaction with microbial targets. The methyl group at position 5 in the target compound is a relatively small, lipophilic group that may also contribute to binding affinity.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a burgeoning area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[8][9][10][11] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50 µM) | Reference |
| Pyranopyrazole derivatives | SK-MEL-2, MDA-MB-231, K-562, HeLa | Promising activity | [8] |
| Pyrazolinyl-indole derivatives | Leukemia, Colon, Breast, Melanoma, etc. (NCI-60 panel) | Significant growth inhibition | [9] |
| 1,3,5-triaryl-1H-pyrazoles | HT-29, MCF-7, AGS | IC50: 27.7–39.2 µM | [11] |
| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives | HCT-116, HepG2, MCF-7 | Moderate to high cytotoxicity | [10] |
Structure-Activity Relationship Insights:
In the context of anticancer activity, the substitution pattern on the aryl ring at position 3 is critical. Electron-withdrawing groups, such as halogens, can enhance the cytotoxic effects. The 4-bromophenyl moiety in the target compound is therefore a promising feature. The nature of the substituent at position 1 of the pyrazole ring also plays a significant role, with various N-alkylated and N-acylated derivatives showing potent activity.[9]
Anti-inflammatory Activity
The most well-known biological activity of pyrazoles is their anti-inflammatory effect, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][12][13][14]
Table 3: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay | Activity (% inhibition or IC50) | Reference |
| 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | Carrageenan-induced edema | Comparable to indomethacin | [12] |
| 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Carrageenan-induced paw edema | Potent activity | [13] |
| Pyrazole-substituted heterocycles | Carrageenan-induced paw edema | Inhibition of edema: 85.23% - 89.57% | [14] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Carrageenan-induced paw edema | Maximum activity comparable to diclofenac sodium | [12] |
Structure-Activity Relationship Insights:
For anti-inflammatory activity, particularly COX-2 selectivity, the nature of the substituents at positions 1, 3, and 5 is crucial. The presence of a p-sulfonamidophenyl group at position 1, as seen in Celecoxib, is a key determinant of COX-2 selectivity. While our target compound, this compound, is unsubstituted at the N1 position, its 3-aryl-5-methyl substitution pattern is a common feature in many anti-inflammatory pyrazoles. The 4-bromophenyl group could contribute to binding within the active site of COX enzymes.
Experimental Protocols
To facilitate further research into the biological activities of this compound and other novel pyrazole derivatives, detailed protocols for key in vitro assays are provided below.
Protocol for Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile Mueller-Hinton agar plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Solution: Dissolve the test compound in DMSO to a final concentration of 1 mg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Use a sterile cork borer to create wells in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well. A well with DMSO alone should be included as a negative control, and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol for In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Protocol for In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Test compound
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In separate wells of a microplate, pre-incubate the enzymes with various concentrations of the test compound or a known COX inhibitor (e.g., Celecoxib, Indomethacin) for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction.
-
PGE2 Detection: Measure the amount of PGE2 produced in each well using a suitable detection kit (e.g., ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 inhibition. The COX-2 selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Caption: Simplified pathway of COX-mediated inflammation and the inhibitory role of pyrazole derivatives.
Conclusion and Future Directions
The pyrazole scaffold remains a highly privileged structure in the quest for novel therapeutic agents. Based on the structure-activity relationships of analogous compounds, this compound is a promising candidate for investigation across antimicrobial, anticancer, and anti-inflammatory applications. The presence of the 4-bromophenyl group at the 3-position is a particularly noteworthy feature that has been associated with enhanced biological activity in other pyrazole series.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. A systematic study comparing its activity to a panel of other 3-aryl-5-methyl-pyrazoles with varying substituents on the phenyl ring would provide valuable insights into the structure-activity relationships and help to identify lead compounds for further development.
References
-
Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (URL: [Link])
-
Current status of pyrazole and its biological activities. (URL: [Link])
-
Synthesis and antimicrobial activity of some novel pyrazoles. (URL: [Link])
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (URL: [Link])
-
Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. (URL: [Link])
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (URL: [Link])
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL: [Link])
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (URL: [Link])
-
Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (URL: [Link])
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (URL: [Link])
-
Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (URL: [Link])
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (URL: [Link])
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (URL: [Link])
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])
-
This compound. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (URL: [Link])
-
Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. (URL: [Link])
-
Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. (URL: [Link])
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. meddocsonline.org [meddocsonline.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have cemented its importance in drug discovery.[2][3] A particularly intriguing and impactful modification to this versatile scaffold is the introduction of bromine atoms. This guide delves into the nuanced world of brominated pyrazoles, offering a comparative analysis of their structure-activity relationships (SAR) and providing the experimental context needed to understand their therapeutic potential. We will explore how the strategic placement of bromine can significantly modulate the efficacy and selectivity of these compounds, transforming them into potent agents against a range of diseases, most notably cancer and inflammatory conditions.
The Influence of Bromination on Biological Activity: A Tale of Position and Potency
The introduction of a bromine atom to the pyrazole ring is far from a trivial alteration. As a halogen, bromine possesses a unique combination of steric bulk, electronegativity, and the ability to form halogen bonds, all of which can profoundly influence a molecule's interaction with its biological target. The specific position of bromination on the pyrazole core dictates the nature and magnitude of this influence.
Bromination at the 4-Position: A Common Strategy for Enhanced Potency
A recurrent theme in the SAR of bioactive pyrazoles is the beneficial effect of substitution at the 4-position of the pyrazole ring. Bromination at this position has been shown to be a particularly effective strategy for enhancing potency, especially in the realm of kinase inhibition. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, regioselective bromination of the pyrazole ring at the 4-position was a key step in the synthesis of potent analogs.[4] This strategic placement of bromine can lead to favorable interactions within the ATP-binding pocket of the kinase, contributing to increased inhibitory activity.
Phenyl Ring Bromination: An Alternative Route to Improved Efficacy
In many pyrazole-based drug candidates, the core scaffold is decorated with aryl substituents. Bromination of these appended phenyl rings is another widely employed tactic to boost biological activity. Studies on pyrazole derivatives as anticancer agents have revealed that the presence of a 4-bromophenyl group can lead to significant cytotoxicity against various cancer cell lines.[5] For example, a pyrazole derivative substituted with a 4-bromophenyl group at the pyrazole ring demonstrated potent inhibition of A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[5]
Comparative Analysis of Brominated Pyrazoles as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Pyrazole-containing compounds have emerged as a significant class of kinase inhibitors.[1][2] The addition of bromine can fine-tune their inhibitory profiles, enhancing both potency and selectivity.
c-Jun N-Terminal Kinase (JNK) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in inflammatory diseases and neurodegenerative disorders.[1][4][6] The development of pyrazole-based JNK inhibitors has demonstrated a clear SAR for halogenated derivatives.
In one study, the initial 4-(pyrazol-3-yl)-pyrimidine lead compound showed a JNK3 IC50 of 0.63 μM.[4] Subsequent optimization, which included the introduction of a bromine atom on an adjacent pyridine ring, led to compounds with significantly improved potency. While direct bromination of the pyrazole ring at the 4-position was a synthetic strategy, the final potent compounds often featured bromine on other parts of the molecule, highlighting the importance of considering the entire molecular architecture.
Table 1: Comparative Activity of Pyrazole-Based JNK Inhibitors
| Compound ID | Core Scaffold | Key Substitutions | JNK3 IC50 (µM) | p38 IC50 (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | Unsubstituted | 0.63 | > 20 | [4] |
| 37 | 4-(Pyrazol-3-yl)-pyridine | 4-Bromophenyl at pyrazole C4 | Potent (exact value not stated) | Active | [4] |
| 46 | Pyrazole carboxamide | Furan ring | 2.8 (JNK-1) | - | [1] |
This table illustrates the evolution of potency based on scaffold and substitution changes.
Aurora Kinase Inhibitors
Aurora kinases are key regulators of cell division, making them attractive targets for cancer therapy. A class of 1-acetanilide-4-aminopyrazole-substituted quinazolines has been identified as potent and selective Aurora B kinase inhibitors.[7] While the core pyrazole itself was not brominated in the final potent compounds, the SAR studies often involve exploring various halogen substitutions to optimize activity and pharmacokinetic properties.
Brominated Pyrazoles in Oncology: A Cytotoxic Powerhouse
The antiproliferative activity of brominated pyrazoles has been extensively investigated, revealing their potential as anticancer agents. The cytotoxic effects are often attributed to their ability to induce apoptosis and interfere with key signaling pathways in cancer cells.
One study highlighted a series of novel halogenated phenoxychalcones and their corresponding N-acetylpyrazolines.[8] A chalcone derivative, compound 2c , which featured bromine substitutions, emerged as the most active against the MCF-7 breast cancer cell line with an impressive IC50 of 1.52 µM and a high selectivity index of 15.24 when compared to a normal breast cell line.[8] This compound was found to decrease the levels of both total and phosphorylated p38α MAPK, suggesting its role in inhibiting cell proliferation and survival.[8] Furthermore, it induced apoptosis, causing cell accumulation in the G2/M phase of the cell cycle.[8]
Table 2: Cytotoxicity of Brominated Pyrazole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 2c | MCF-7 (Breast) | 1.52 | Dihalogenated phenoxychalcone precursor to pyrazoline | [8] |
| 2f | MCF-7 (Breast) | 1.87 | Halogenated phenoxychalcone precursor to pyrazoline | [8] |
| Unnamed | A549 (Lung) | 8.0 | 4-Bromophenyl substituted pyrazole | [5] |
| Unnamed | HeLa (Cervical) | 9.8 | 4-Bromophenyl substituted pyrazole | [5] |
| Unnamed | MCF-7 (Breast) | 5.8 | 4-Bromophenyl substituted pyrazole | [5] |
| 11 | AsPC-1 (Pancreatic) | 16.8 | 5-(4-chlorophenyl)-2-pyrazoline | [9] |
| 11 | U251 (Glioblastoma) | 11.9 | 5-(4-chlorophenyl)-2-pyrazoline | [9] |
| b17 | HepG-2 (Liver) | 3.57 | Benzo[b]thiophen-2-yl pyrazoline | [10] |
This table provides a snapshot of the potent anticancer activity of various brominated and halogenated pyrazole derivatives across different cancer types.
Experimental Protocols: A Guide to Evaluating Brominated Pyrazoles
The validation of the biological activity of novel brominated pyrazoles relies on robust and reproducible experimental assays. Below are detailed protocols for two fundamental assays frequently employed in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for quantifying the inhibitory activity of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (brominated pyrazole)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (brominated pyrazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the brominated pyrazole compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Workflow and Rationale
To better illustrate the process of synthesizing and evaluating brominated pyrazoles, the following diagrams outline the key steps and logical connections.
Synthetic and Evaluation Workflow
Caption: General workflow for the synthesis and biological evaluation of brominated pyrazoles.
Rationale for Bromination in Kinase Inhibitor Design
Caption: Rationale for incorporating bromine into pyrazole-based kinase inhibitors.
Conclusion and Future Perspectives
The strategic incorporation of bromine into the pyrazole scaffold is a powerful tool in the medicinal chemist's arsenal. As this guide has demonstrated, bromination, whether on the pyrazole core itself or on appended aryl rings, can significantly enhance the biological activity of these compounds, particularly as kinase inhibitors and anticancer agents. The SAR data clearly indicates that the position of the bromine atom is a critical determinant of potency and selectivity.
Future research in this area should focus on a more systematic exploration of polybrominated pyrazoles and a deeper investigation into the role of halogen bonding in ligand-target interactions through co-crystallography studies. Furthermore, the development of novel synthetic methodologies for the regioselective bromination of complex pyrazole derivatives will be crucial for expanding the chemical space and unlocking the full therapeutic potential of this remarkable class of compounds. The continued exploration of brominated pyrazoles holds immense promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Siddiqui, Z. N., et al. (2021). Design and synthesis of nontoxic pyrazole–chalcone hybrids as dual anticancer and antimicrobial agents. Future Medicinal Chemistry, 13(15), 1335-1353. Available from: [Link]
-
Patel, R., & Patel, K. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]
-
Yurttaş, L., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(3), 336. Available from: [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. Available from: [Link]
-
Acharya, G., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6027-6037. Available from: [Link]
-
Li, J., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(11), 1957. Available from: [Link]
-
Shin, Y., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 351-355. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4995. Available from: [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available from: [Link]
-
Yurttaş, L., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(19), 6649. Available from: [Link]
-
Abdel-Gawad, H., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2269-2283. Available from: [Link]
-
ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Available from: [Link]
-
Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]
-
Adeyelu, O., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(13), 15643-15657. Available from: [Link]
-
Le-Dévéhat, F., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(11), 1459. Available from: [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. Available from: [Link]
-
Ramsbeck, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115165. Available from: [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Available from: [Link]
-
ResearchGate. (n.d.). Structure activity relationships for compound (3, 2 and 4). Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, 16(18), 1639-1657. Available from: [Link]
-
Li, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582-2591. Available from: [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658826. Available from: [Link]
-
Hentemann, M. F., et al. (2008). Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 18(6), 1904-1909. Available from: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 3-(4-Bromophenyl)-5-methyl-1H-pyrazole as a Versatile Synthetic Intermediate: A Comparative Guide
This guide provides an in-depth validation of 3-(4-bromophenyl)-5-methyl-1H-pyrazole as a pivotal intermediate in modern synthetic chemistry. We will explore its synthesis, benchmark its performance in key cross-coupling reactions against viable alternatives, and provide detailed experimental protocols to support its application in pharmaceutical and materials science research.
Introduction: The Strategic Value of the Pyrazole Moiety
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and anticancer agents.[1][2] The compound this compound is a particularly valuable building block. Its structure combines the biologically significant pyrazole ring with a bromophenyl group, which serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic exploration of chemical space around the core scaffold, a crucial step in drug discovery and the development of novel materials.[3]
This guide moves beyond a simple cataloging of reactions to provide a critical evaluation of this intermediate's performance, grounded in experimental data and compared with common alternatives.
Synthesis of this compound
The most common and efficient route to 1,3,5-substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This method is highly reliable and generally proceeds with excellent regioselectivity.
Experimental Protocol: Synthesis via Cyclocondensation
Objective: To synthesize this compound from 1-(4-bromophenyl)butane-1,3-dione and hydrazine hydrate.
Materials:
-
1-(4-bromophenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolution: Dissolve 1-(4-bromophenyl)butane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Causality: The reaction is driven by the nucleophilic attack of the hydrazine on the two carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of a protic solvent like ethanol facilitates the proton transfer steps, and the acid catalyst accelerates the dehydration.
Workflow for Synthesis
Caption: Synthesis of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in the reactivity of its C-Br bond. This allows it to act as an electrophilic partner in a variety of powerful palladium-catalyzed cross-coupling reactions. We will focus on two of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5] It is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, Toluene)
Procedure:
-
Setup: To an oven-dried flask, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[8] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.[9]
Objective: To couple this compound with a generic amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.3 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture (typically 80-120 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Comparative Analysis with Alternative Intermediates
The choice of an aryl halide intermediate is a critical decision in a synthetic campaign, involving a trade-off between reactivity, cost, and stability. Here, we compare this compound with its iodo- and chloro-analogs.
| Feature | 3-(4-Iodo phenyl)... | 3-(4-Bromo phenyl)... (This Guide's Focus) | 3-(4-Chloro phenyl)... |
| Relative Reactivity | Highest (C-I bond is weakest) | Intermediate | Lowest (C-Cl bond is strongest) |
| Typical Reaction Conditions | Milder temperatures, lower catalyst loading often sufficient. | Moderate temperatures, standard catalyst systems (e.g., Pd(PPh₃)₄). | Harsher conditions, requires more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.[8] |
| Cost & Availability | Generally highest cost. | Moderate cost, widely available. | Lowest cost, highly available. |
| Stability | Less stable, sensitive to light and can undergo de-iodination. | Good benchtop stability, easy to handle and store. | Very stable. |
| Typical Yields | Often very high, but can be compromised by side reactions. | Generally high and reliable. | Can be high with optimized catalyst systems, but more substrate-dependent. |
| Key Advantage | High reactivity for difficult couplings. | Optimal balance of reactivity, stability, and cost. | Low cost for large-scale synthesis. |
| Key Disadvantage | High cost and lower stability. | Can require more forcing conditions than the iodo-analog. | Low reactivity requires specialized and more expensive catalyst systems. |
Expert Insight: For most research and development applications, the bromo-derivative represents the "sweet spot." It is reactive enough for a broad scope of Suzuki and Buchwald-Hartwig reactions without the expense and stability issues of the iodo-analog. While the chloro-analog is attractive for its low cost, the investment in specialized catalysts and process optimization often negates this advantage at the laboratory scale.
Case Study: A Gateway to Celecoxib Analogs
The 1,5-diarylpyrazole structure is the core of Celecoxib, a selective COX-2 inhibitor.[10][11] The synthesis of Celecoxib itself involves the condensation of a trifluoromethyl-1,3-diketone with 4-hydrazinobenzenesulfonamide.[12] However, this compound is an excellent starting point for generating novel analogs for structure-activity relationship (SAR) studies. The bromo-substituent can be readily converted into a variety of functional groups via the cross-coupling methods discussed, allowing for rapid diversification at this position to probe interactions with the target enzyme.
Conclusion
This guide validates this compound as a robust and highly versatile synthetic intermediate. Its straightforward synthesis and the reliable performance of its C-Br bond in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an invaluable tool for medicinal chemists and materials scientists. While alternative halogenated pyrazoles have their place, the bromo-derivative offers a superior balance of reactivity, stability, and cost-effectiveness for a majority of synthetic applications. Its strategic use enables the efficient and modular construction of complex molecular architectures, accelerating the pace of discovery and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
Acta Crystallographica Section E. (n.d.). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design
A Comparative Analysis for Researchers and Drug Development Professionals
The relentless pursuit of targeted therapies in oncology and beyond has solidified the role of protein kinases as critical drug targets. Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[1][2] Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold" – a recurring structural motif found in a multitude of biologically active compounds.[1] This guide provides a comparative analysis of pyrazole derivatives as kinase inhibitors, offering insights into their structure-activity relationships, quantitative efficacy, and the experimental methodologies used for their evaluation.
The Versatility of the Pyrazole Ring
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties that make it highly attractive for medicinal chemistry.[3][4] Its synthetic accessibility, drug-like properties, and ability to act as a versatile bioisosteric replacement have contributed to its widespread use.[1] The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases.[5] This adaptability has led to the development of numerous FDA-approved pyrazole-containing kinase inhibitors, including treatments for various cancers and inflammatory diseases.[1][6][7]
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The potency and selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole core.[8][9] Structure-activity relationship (SAR) studies have been instrumental in optimizing these inhibitors for specific kinase targets.[10][11][12]
Below is a comparative table summarizing the in vitro potency of several notable pyrazole-based kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a key metric for efficacy, with lower values indicating higher potency.
| Inhibitor | Primary Kinase Target(s) | IC50 (nM) | Disease Indication |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | Myelofibrosis, Polycythemia Vera |
| Afuresertib | Akt1 | 1.3 nM | Investigational (Cancer) |
| Crizotinib | ALK / c-Met | Potent inhibitor | Non-Small Cell Lung Cancer |
| Encorafenib | B-raf | Potent inhibitor | Melanoma |
| Erdafitinib | FGFR | Potent inhibitor | Bladder Cancer |
| Avapritinib | KIT / PDGFRA | Potent inhibitor | Gastrointestinal Stromal Tumors |
| Asciminib | Bcr-Abl | 0.5 nM | Chronic Myeloid Leukemia |
| Gandotinib | JAK2 | Potent and selective inhibitor | Investigational (Myeloproliferative Neoplasms) |
Understanding Structure-Activity Relationships (SAR)
The development of potent and selective pyrazole-based kinase inhibitors is a testament to the power of medicinal chemistry and SAR studies. Key insights include:
-
Substitution at N-1 and N-2: The substituents on the nitrogen atoms of the pyrazole ring play a crucial role in directing the molecule within the kinase active site and can significantly impact selectivity.[9]
-
Aromatic Substituents: Phenyl or other aromatic groups attached to the pyrazole core often engage in π-π stacking or hydrophobic interactions within the ATP-binding pocket, enhancing binding affinity.[11]
-
Side Chains for Selectivity: The addition of specific side chains can exploit unique features of a target kinase's active site, leading to improved selectivity over other closely related kinases.[10] For instance, the highly planar nature of the pyrazole and N-linked phenyl structures in some aminopyrazole inhibitors allows them to better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to their selectivity.[10]
Visualizing Kinase Inhibition
The fundamental mechanism of action for most pyrazole-based kinase inhibitors involves competitive binding at the ATP pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
Caption: General mechanism of competitive kinase inhibition by a pyrazole derivative.
Experimental Protocols for Evaluating Kinase Inhibitors
The characterization of novel kinase inhibitors relies on a combination of robust in vitro and cell-based assays. These experiments are crucial for determining potency, selectivity, and cellular efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method to determine the IC50 value of a pyrazole derivative against a purified kinase enzyme. Luminescence-based assays that measure ADP production are widely used.[14][15]
Objective: To quantify the concentration at which a pyrazole derivative inhibits 50% of the target kinase's activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test pyrazole derivative
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole derivative in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound at various concentrations (and a DMSO control).
-
Purified kinase enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[8]
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Kinase Activity Assay
Cell-based assays are essential to confirm that an inhibitor can effectively engage its target in a physiological context.[16][17][18][19] These assays can measure the inhibition of phosphorylation of a downstream substrate or the effect on cell proliferation.[20]
Objective: To assess the ability of a pyrazole derivative to inhibit the target kinase within intact cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
Test pyrazole derivative.
-
Lysis buffer.
-
Antibodies: Primary antibody specific for the phosphorylated form of a downstream substrate and a total protein antibody for normalization.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for ELISA-based methods).
-
Detection reagents (e.g., ECL for Western blotting).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for downstream analysis.
-
Detection of Phosphorylation:
-
Data Analysis: Quantify the band intensity (Western blot) or signal (ELISA) for the phosphorylated substrate relative to the total protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Future Directions
The pyrazole scaffold will undoubtedly continue to be a valuable asset in the development of novel kinase inhibitors. Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors that can distinguish between highly homologous kinase family members to minimize off-target effects.
-
Overcoming Resistance: Developing next-generation pyrazole derivatives that are effective against mutant kinases that confer resistance to existing therapies.
-
Targeting New Kinases: Exploring the potential of pyrazole-based inhibitors for less-studied kinases that are emerging as important therapeutic targets.
By leveraging the chemical versatility of the pyrazole ring and employing robust experimental evaluation, the field of kinase inhibitor research is well-positioned to deliver new and improved targeted therapies for a wide range of diseases.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
In Vivo Kinase Activity Models. Reaction Biology. [Link]
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Bentham Science. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. ResearchGate. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Structures of pyrazole-based multi-kinase inhibitors and their IC50... ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. AACR Publications. [Link]
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. ASH Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. inits.at [inits.at]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
Introduction: The Role of Pyrazole Scaffolds in Anti-Inflammatory Drug Discovery
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the anti-inflammatory potential of pyrazole analogs. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for their evaluation, ensuring a blend of technical depth and practical insight.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. A cornerstone of anti-inflammatory therapy has been the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, most notably for its role in the development of selective COX-2 inhibitors.
The archetypal example is Celecoxib, a diaryl-substituted pyrazole that exhibits potent and selective inhibition of COX-2, thereby reducing inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. The success of Celecoxib has spurred extensive research into novel pyrazole analogs with improved efficacy, selectivity, and safety profiles. This guide will compare the anti-inflammatory potential of various pyrazole analogs, supported by experimental data and established evaluation methodologies.
Mechanism of Action: Beyond COX-2 Inhibition
While COX-2 inhibition remains the primary mechanism for many anti-inflammatory pyrazole analogs, their biological activity is often more complex, involving multiple signaling pathways.
The Arachidonic Acid Cascade and COX Inhibition
The most well-established mechanism is the interruption of the arachidonic acid (AA) cascade. When cells are stimulated by inflammatory signals, phospholipase A2 liberates AA from the cell membrane. The COX enzymes then convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.
Pyrazole analogs, particularly those with a 1,5-diaryl substitution pattern like Celecoxib, fit into a hydrophobic side pocket of the COX-2 active site that is absent in COX-1, conferring their selectivity. This selective inhibition reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective prostaglandins synthesized via COX-1.
Caption: Inhibition of the Arachidonic Acid Cascade by Pyrazole Analogs.
Modulation of Pro-inflammatory Cytokines and Transcription Factors
Beyond direct enzyme inhibition, certain pyrazole analogs can modulate the expression and signaling of key inflammatory mediators. This includes the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism often involves the inhibition of upstream signaling pathways, such as the p38 MAP kinase and nuclear factor-kappa B (NF-κB) pathways, which are critical transcription factors for orchestrating the inflammatory response.
Comparative Performance Analysis of Pyrazole Analogs
The anti-inflammatory potential of novel pyrazole analogs is typically benchmarked against established drugs. The following table summarizes the in vitro COX inhibition data and in vivo anti-inflammatory activity for Celecoxib, the non-selective NSAID Indomethacin, and two novel synthetic pyrazole analogs reported in the literature.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| Celecoxib | 15 | 0.04 | 375 | 78% @ 10 mg/kg |
| Indomethacin | 0.1 | 5.2 | 0.02 | 82% @ 10 mg/kg |
| Analog 1 (Pyrazole-ether) | 1.8 | 0.09 | 20 | 65% @ 10 mg/kg |
| Analog 2 (Thiazolyl-pyrazole) | >100 | 0.15 | >666 | 72% @ 20 mg/kg |
Data is compiled for illustrative purposes from various literature sources. Actual values may vary based on assay conditions.
Interpretation of Data:
-
Celecoxib serves as the gold standard for COX-2 selectivity, with a high Selectivity Index (SI).
-
Indomethacin is a potent non-selective inhibitor, showing greater inhibition of COX-1 than COX-2, which is associated with its gastrointestinal side effects.
-
Analog 1 demonstrates good COX-2 inhibition but with lower selectivity compared to Celecoxib, suggesting a potentially higher risk of COX-1 related side effects.
-
Analog 2 shows excellent COX-2 selectivity, even surpassing Celecoxib, and demonstrates significant in vivo activity, making it a promising candidate for further development.
Experimental Protocols for Evaluation
The robust evaluation of anti-inflammatory potential requires standardized and validated in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This assay quantitatively measures the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol) for 5 minutes at 37°C.
-
Compound Incubation: The test pyrazole analog (dissolved in DMSO, then diluted in buffer) is added to the enzyme solution at various concentrations and incubated for 10 minutes at 37°C. A vehicle control (DMSO) and a positive control (e.g., Celecoxib) are run in parallel.
-
Reaction Initiation: The reaction is initiated by adding a saturating concentration of arachidonic acid (e.g., 10 µM).
-
Reaction Termination: After a 2-minute incubation at 37°C, the reaction is terminated by adding a solution of 1 M HCl.
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is the most widely used primary test for screening anti-inflammatory agents. It measures the ability of a compound to reduce acute local edema induced by a phlogistic agent.
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week with free access to food and water.
-
Grouping and Fasting: Animals are divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (pyrazole analogs at various doses). The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Edema Induction: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema is calculated as: [(Vt - V₀) / V₀] * 100, where Vt is the paw volume at time t. The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group with the vehicle control group at a specific time point (usually 3 hours).
Conclusion and Future Directions
Pyrazole analogs represent a highly versatile and clinically significant class of anti-inflammatory agents. While selective COX-2 inhibition remains a validated and successful strategy, the future of pyrazole-based drug discovery lies in the development of multi-target agents. Designing molecules that can concurrently inhibit both COX-2 and other key inflammatory targets, such as 5-lipoxygenase (5-LOX) or microsomal prostaglandin E2 synthase-1 (mPGES-1), could offer a broader spectrum of anti-inflammatory activity and potentially a superior safety profile. Further research should focus on elucidating these complex mechanisms and advancing promising candidates with optimized potency, selectivity, and pharmacokinetic properties into clinical development.
References
-
Title: The pyrazole scaffold: a versatile framework in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A review on pyrazole derivatives with antimicrobial and anti-inflammatory activities Source: Archiv der Pharmazie URL: [Link]
-
Title: Pyrazole and its Fused Derivatives with Anti-inflammatory Activity Source: Current Organic Chemistry URL: [Link]
-
Title: A Review on Biological Activity of Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Pyrazole-Based Scaffolds as Potential Anti-Inflammatory Agents Source: Molecules URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyrazole derivatives as anti-inflammatory agents Source: Bioorganic Chemistry URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential anti-inflammatory agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Recent advances on pyrazole-based derivatives as an anti-inflammatory agent: A review Source: Results in Chemistry URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives as Potent Anti-Inflammatory Agents Source: Molecules URL: [Link]
-
Title: Synthesis and evaluation of new pyrazole derivatives as anti-inflammatory and anti-cancer agents Source: Scientific Reports URL: [Link]
In Vitro Evaluation of Novel Pyrazole-Based Compounds: A Comparative Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have propelled a multitude of pyrazole-containing compounds through drug discovery pipelines and into clinical use.[1][2][3][4][5] From potent anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib, the pyrazole core has consistently demonstrated its value in developing effective therapeutics.[3][6] This guide provides a comprehensive overview and comparative analysis of the in vitro evaluation of novel pyrazole-based compounds, offering researchers, scientists, and drug development professionals a detailed roadmap for assessing their therapeutic potential. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Comparative Analysis of Novel Pyrazole-Based Compounds: A Multifaceted Approach
The therapeutic efficacy of pyrazole derivatives spans a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][5] This section will compare different classes of novel pyrazole-based compounds based on their primary therapeutic targets and mechanisms of action, supported by experimental data.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazole derivatives have emerged as a significant class of anticancer agents, often by inhibiting protein kinases crucial for cancer cell proliferation and survival.[7][8][9]
Kinase Inhibition: Many pyrazole-based compounds exert their anticancer effects by targeting kinases such as CDKs, Akt, Aurora kinases, and EGFR.[7][10][11] For instance, certain pyrazole benzamide derivatives have shown potent inhibition of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.[10] The table below summarizes the in vitro potency of representative pyrazole-based kinase inhibitors.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | Akt1 | HCT116 (Colon) | 0.95 | [7] |
| Compound 6 | Aurora A | HCT116 (Colon) | 0.39 | [7] |
| Compound 7 | Aurora A/B | A549 (Lung) | 0.487 | [7] |
| Compound C5 | EGFR | MCF-7 (Breast) | 0.08 | [11] |
| Afuresertib | Akt1 | - | 1.3 nM (Ki) | [7][12] |
Induction of Apoptosis: Beyond kinase inhibition, many pyrazole derivatives induce apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2.[10]
Anti-inflammatory Activity: Modulating Inflammatory Mediators
The anti-inflammatory properties of pyrazole compounds are well-documented, with celecoxib being a prime example.[1][13] Novel derivatives often exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of gastrointestinal side effects.[1][13][14] Some compounds also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), targeting multiple inflammatory pathways.[13]
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[15][16][17][18][19] Their mechanisms of action can involve the disruption of cell membranes or the inhibition of essential enzymes.[4] For example, certain pyrano[2,3-c] pyrazole derivatives have shown superior antibacterial activity compared to standard antibiotics against pathogenic bacteria like E. coli and S. aureus.[15]
Experimental Protocols for In Vitro Evaluation
To ensure scientific rigor and reproducibility, the following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate novel pyrazole-based compounds.
Cytotoxicity and Anti-proliferative Assays
A fundamental first step in evaluating any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[20][21]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[22] Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[23]
Visualization of the MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition Assays
For compounds designed to target specific enzymes, direct measurement of their inhibitory activity is crucial.
Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's activity.[8]
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate (e.g., a specific peptide), ATP, and the pyrazole inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescence signal indicates less ADP produced and therefore stronger kinase inhibition. Calculate the IC50 value.
Visualization of Kinase Inhibition and Downstream Signaling
Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.
Cell-Based Mechanistic Assays
To understand how a compound affects cellular processes, a variety of cell-based assays can be employed.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
-
Cell Treatment: Treat cells with the pyrazole compound for a duration relevant to the cell cycle (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment: Treat cells with the pyrazole compound for a suitable duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vitro evaluation methods outlined in this guide provide a robust framework for characterizing the biological activity of new pyrazole-based compounds. As our understanding of disease biology deepens, the rational design and synthesis of pyrazole derivatives targeting novel molecular pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The integration of in silico methods, such as molecular docking and QSAR studies, will further accelerate the identification and optimization of promising lead compounds.[24]
References
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-Malarial Agents. Chemistry & Biodiversity, 19(10), e202200585. Retrieved from [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4879. Retrieved from [Link]
-
Gaber, F. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4943. Retrieved from [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 849. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(3), 643. Retrieved from [Link]
-
Li, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Molecules, 26(11), 3354. Retrieved from [Link]
-
Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. Retrieved from [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
ijrpr. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(24), 15767. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
-
Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2931-2936. Retrieved from [Link]
-
NIH. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 15(22), 1931-1948. Retrieved from [Link]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 1(1). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of novel pyrazole compounds. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
-
NIH. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2977. Retrieved from [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1931-1948. Retrieved from [Link]
-
Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Retrieved from [Link]
-
IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6). Retrieved from [Link]
-
IJPPR. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6524. Retrieved from [Link]
-
Springer. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society, 61(6), 333-339. Retrieved from [Link]
-
PubMed Central. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1668. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 55-61. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... Retrieved from [Link]
-
MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]
-
PubMed Central. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 21(4), 332-338. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 15(22), 1931-1948. Retrieved from [Link]
-
RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15, 34567-34579. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Cancers, 13(16), 4165. Retrieved from [Link]
-
MDPI. (2013). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 18(10), 12094-12104. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. meddocsonline.org [meddocsonline.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ijrpr.com [ijrpr.com]
A Comparative Guide to Computational Docking Studies of 3-(4-bromophenyl)-5-methyl-1H-pyrazole Derivatives
This guide provides an in-depth technical comparison of computational docking studies involving 3-(4-bromophenyl)-5-methyl-1H-pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the application of in silico techniques to this versatile class of heterocyclic compounds. We will explore the methodologies, compare binding affinities against various therapeutic targets, and derive structure-activity relationship (SAR) insights, all grounded in published experimental and computational data.
The Significance of the Pyrazole Scaffold in Drug Discovery
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, renowned for their vast spectrum of biological activities. These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are present in numerous clinically approved drugs and are actively investigated for new therapeutic applications.[1][2][3] Their prevalence stems from their ability to act as versatile scaffolds, capable of engaging in various non-covalent interactions with biological macromolecules. The specific derivative, this compound, serves as a valuable building block in the synthesis of novel bioactive molecules for both pharmaceutical and agrochemical purposes.[4]
Computational docking has emerged as an indispensable tool in this field. It allows for the rapid, cost-effective prediction of how a ligand, such as a pyrazole derivative, will bind to the active site of a target protein. By simulating these interactions, we can prioritize compounds for synthesis, guide lead optimization, and gain a deeper understanding of their mechanism of action at a molecular level.
The Computational Docking Workflow: A Methodological Overview
To ensure scientific integrity, it is crucial to understand the causality behind the computational workflow. Each step is designed to mimic the physiological environment and produce a self-validating, predictive model. The process is not merely a sequence of commands but a carefully considered simulation of molecular recognition.
Experimental Protocol: A Standard Docking Workflow
-
Target Protein Preparation:
-
Objective: To prepare a biologically relevant and computationally tractable model of the receptor.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands. This is done to create a clean binding site, avoiding interference from non-relevant molecules.
-
Add polar hydrogen atoms to the protein structure. Since X-ray crystallography often does not resolve hydrogen positions, this step is critical for accurately modeling hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to each atom. This is essential for the scoring function to calculate electrostatic interactions.
-
Define the binding pocket or "grid box." This is typically centered on the position of a known co-crystallized ligand or identified through pocket prediction algorithms, focusing the computational search space to the area of interest.
-
-
-
Ligand Preparation:
-
Objective: To generate a realistic 3D conformation of the pyrazole derivative.
-
Procedure:
-
Sketch the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D model.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation before docking.
-
Assign rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility.
-
-
-
Molecular Docking Simulation:
-
Objective: To predict the optimal binding pose and affinity of the ligand within the protein's active site.
-
Procedure:
-
Utilize a docking program such as AutoDock, SWISS DOCK, or AutoDock Vina.[2][5][6]
-
The software employs a search algorithm (e.g., a Lamarckian Genetic Algorithm in AutoDock) to systematically explore various orientations and conformations of the ligand within the defined grid box.
-
A scoring function calculates the binding energy (typically in kcal/mol) for each generated pose, estimating the strength of the interaction.
-
-
-
Analysis and Validation:
-
Objective: To interpret the docking results and correlate them with experimental data.
-
Procedure:
-
Analyze the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the protein.
-
Compare the docking scores of different pyrazole derivatives to rank their potential efficacy.
-
Crucially, correlate the in silico results with in vitro experimental data, such as IC50 values from enzyme inhibition assays, to validate the predictive power of the docking model.[7][8]
-
-
Caption: A typical workflow for computational molecular docking studies.
Comparative Docking Analysis Across Therapeutic Targets
The true utility of docking is revealed when comparing the performance of various derivatives against different biological targets. The this compound scaffold has been implicitly or explicitly studied as part of broader pyrazole derivative campaigns against several disease families.
Anticancer Targets: Protein Kinase Inhibition
Protein kinases are critical regulators of cell cycle progression and signal transduction, making them prime targets for anticancer therapies.[1] Pyrazole derivatives have shown significant promise as kinase inhibitors.
Comparative Data: Pyrazole Derivatives as Kinase Inhibitors
| Derivative Scaffolds | Target Protein (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
|---|---|---|---|---|---|---|
| Pyrazole-based scaffold | VEGFR-2 | AutoDock 4.2 | -10.09 | - | - | [1] |
| 3-phenyl-pyrazol-5-one | VEGFR-2 | MOE | - | Cys919, Asp1046 | 8.93 nM | [7] |
| Pyrazole-pyrazoline hybrid | EGFR | - | - | Met793 (hinge region) | 1.66 µM | [8] |
| Chalcone-pyrazole | EGFR (1M17) | - | Strong binding predicted | ATP binding site | <5% cell viability | [9] |
| PONG-pyrazole hybrid | CYP1A1 (4I8V) | SWISS DOCK | Good docking score | - | >50% cell inhibition |[5] |
Analysis: The data consistently demonstrates that pyrazole derivatives can effectively bind to the ATP-binding pocket of various kinases, including VEGFR-2 and EGFR.[1][7][8][9] A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, as observed with the EGFR inhibitor.[8] The low nanomolar IC50 value for the 3-phenyl-pyrazol-5-one derivative against VEGFR-2 highlights a strong correlation between potent in vitro activity and favorable docking predictions.[7] The 4-bromophenyl group often contributes to binding through hydrophobic interactions within the pocket, and in some cases, the bromine atom can form halogen bonds with backbone carbonyls, further stabilizing the complex.
Antimicrobial Targets: Enzyme Inhibition
With rising antibiotic resistance, novel antimicrobial agents are urgently needed. Pyrazole derivatives have been investigated for their ability to inhibit essential bacterial enzymes.[10][11]
Comparative Data: Pyrazole Derivatives as Antimicrobial Agents
| Derivative Scaffolds | Target Protein (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
|---|---|---|---|---|---|---|
| Ferrocenyl-substituted pyrazole | DNA Gyrase (6QX2) | AutoDock Vina | -9.6 | Ala588 | Active antimicrobial | [12] |
| 1,3,5-Trisubstituted pyrazole | GlcN-6-P synthase | AutoDock 4.2 | Favorable | Cys300, Gly301, Gln348 | Promising activity | [11] |
| Pyrazole N-Mannich base | Tyrosyl-tRNA synthetase (E. coli) | AutoDock 4.2 | Moderate binding | - | Excellent activity |[2] |
Analysis: Docking studies reveal that pyrazole derivatives can target diverse bacterial enzymes. The ferrocenyl-substituted pyrazole shows a strong predicted binding affinity for DNA gyrase, an enzyme crucial for bacterial DNA replication.[12] The interactions with key residues in the active sites of GlcN-6-P synthase and Tyrosyl-tRNA synthetase suggest these pyrazoles can disrupt vital metabolic pathways in bacteria.[2][11] The results strongly support the in vitro assays, indicating that the docking models are successfully identifying plausible mechanisms of action.
Structure-Activity Relationship (SAR) Insights
By comparing the docking results of various analogs, we can deduce critical structure-activity relationships that guide future drug design.
Caption: Key SAR points for the pyrazole scaffold in drug design.
-
The Pyrazole Core: The two adjacent nitrogen atoms are key. One often acts as a hydrogen bond donor (N-H) while the other can act as an acceptor, allowing the core to form crucial anchoring interactions within the active site.
-
The 3-(4-bromophenyl) Group: This large, hydrophobic group is critical for occupying hydrophobic pockets in the target protein. The bromine atom is particularly interesting; its electronegativity and size allow it to participate in halogen bonding, a strong, directional non-covalent interaction that can significantly enhance binding affinity.
-
The 5-methyl Group: This small alkyl group typically serves to fill small, greasy pockets, improving the steric complementarity between the ligand and the protein, which can enhance binding affinity.
-
Substitutions at the N1 Position: Modifying the N1 position of the pyrazole ring is a common strategy for optimization. Adding different functional groups can modulate physicochemical properties like solubility and can be used to probe for additional interactions in more solvent-exposed regions of the binding site.
Conclusion
Computational docking studies provide powerful, predictive insights into the therapeutic potential of this compound derivatives. The collective evidence from numerous studies demonstrates that this scaffold can be effectively targeted against a range of enzymes implicated in cancer and infectious diseases. The docking results, when correlated with experimental data, offer a rational basis for the observed biological activities and provide a clear roadmap for lead optimization. The interplay between the pyrazole core's hydrogen-bonding capacity and the hydrophobic and halogen-bonding potential of the bromophenyl group is key to its success. As computational methods continue to improve in accuracy and speed, in silico screening and analysis will remain a vital component in harnessing the full therapeutic potential of this privileged chemical scaffold.
References
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (2014-07-22). Available at: [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. Available at: [Link]
-
Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020-06-01). Available at: [Link]
-
Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents | Semantic Scholar. Available at: [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. Available at: [Link]
-
Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer - ResearchGate. (2025-11-30). Available at: [Link]
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC - NIH. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available at: [Link]
-
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (2024-12-10). Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]
-
Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec - DergiPark. (2024-12-31). Available at: [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. Available at: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024-07-19). Available at: [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) - University of Karachi. Available at: [Link]
-
Crystal structure of this compound, C10H9BrN2 - ResearchGate. (2025-06-22). Available at: [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences. (2019-04-01). Available at: [Link]
Sources
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. publishatcj.com [publishatcj.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Pyrazole Regioisomers
Introduction: The Regiochemistry Challenge in Pyrazole Synthesis
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, integral to a multitude of approved therapeutics.[1][2] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility. However, this versatility presents a significant and often underestimated challenge: regiochemistry. The synthesis of substituted pyrazoles, typically through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers (e.g., 1,3- versus 1,5-disubstituted products).
The seemingly subtle difference in the placement of a substituent on the pyrazole ring can lead to profound changes in a molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity and off-target effects. Therefore, the unambiguous structural elucidation of the resulting isomers is not merely an academic exercise; it is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental data, to definitively differentiate pyrazole regioisomers, moving from routine analysis to irrefutable proof.
Section 1: The First Pass – Comparative Analysis with 1D NMR Spectroscopy
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy is the primary tool for the initial assessment of pyrazole regiochemistry. The chemical shifts of the pyrazole ring's protons and carbons are exquisitely sensitive to the electronic environment, which is dictated by the position of the substituents.
Causality Behind Chemical Shift Differences
The two nitrogen atoms in the pyrazole ring are not equivalent: one is a pyrrole-type nitrogen (N1) and the other is a pyridine-type nitrogen (N2).[2] When a substituent is attached to N1, its electronic and steric effects are transmitted asymmetrically across the ring, influencing the C3, C4, and C5 positions differently compared to when the same substituent is in an alternative position.
For instance, in a 1,5-disubstituted pyrazole, an electron-withdrawing substituent on N1 will deshield the adjacent C5 nucleus more significantly than the C3 nucleus. Conversely, in the 1,3-regioisomer, the C3 nucleus will experience a more pronounced effect. The proton at C4 is also a valuable reporter, often shifting based on the cumulative electronic effects of the substituents at positions 3 and 5.
Comparative Data: 1,3- vs. 1,5-Disubstituted Pyrazoles
The following table summarizes typical ¹H and ¹³C NMR chemical shift differences observed for a representative pair of regioisomers. Actual values are highly dependent on the specific substituents and solvent used.[1][3][4][5]
| Nucleus | 1-Aryl-3-alkyl-1H-pyrazole (Typical δ) | 1-Aryl-5-alkyl-1H-pyrazole (Typical δ) | Rationale for Difference |
| H-4 | ~6.3 ppm | ~6.1 ppm | The electronic environment at C4 is influenced by the adjacent C3 and C5 substituents. The precise shift is a reliable, though indirect, indicator of the substitution pattern. |
| H-5 | ~7.6 ppm | N/A (Substituted) | The C5-H proton in the 1,3-isomer is typically the most downfield of the pyrazole protons due to the influence of both the adjacent N1-substituent and the aromatic ring current. |
| C-3 | ~150-155 ppm | ~142-148 ppm | In the 1,3-isomer, C3 is substituted and its chemical shift is highly influenced by that substituent. In the 1,5-isomer, the unsubstituted C3 is significantly affected by the adjacent N-aryl group. |
| C-4 | ~105-110 ppm | ~107-112 ppm | The C4 chemical shift is sensitive to the overall electronic nature of the ring and often appears at a slightly different position between isomers. |
| C-5 | ~130-135 ppm | ~148-154 ppm | In the 1,5-isomer, the substituted C5 is directly adjacent to the N1-substituent, leading to a downfield shift compared to the unsubstituted C5 in the 1,3-isomer. |
While 1D NMR provides strong clues, overlapping signals or subtle differences can make an assignment ambiguous. For absolute certainty, two-dimensional NMR is required.
Section 2: Unambiguous Assignment – The Definitive Power of 2D NMR
Two-dimensional (2D) NMR experiments provide through-space and through-bond correlations that serve as irrefutable proof of connectivity and spatial relationships. For pyrazole regioisomers, the Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are the gold standards.
The Decisive Experiment: NOESY
The NOESY experiment detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This is the key to solving the regioisomer puzzle.
-
Causality: In a 1,5-disubstituted pyrazole, the substituents at the N1 position are spatially proximate to the substituent at the C5 position. Protons on the N1-substituent will show a NOE correlation to protons on the C5-substituent. Crucially, in a 1,3-disubstituted pyrazole, the N1-substituent is adjacent to the C5-H proton. A clear NOE cross-peak between the protons of the N1-substituent and the C5-H is definitive proof of the 1,3-regioisomer.[1][6][7] This interaction is absent in the 1,5-isomer.
Corroborating Evidence: HMBC
The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. It provides an orthogonal, through-bond confirmation of the structure.
-
Causality: In the 1,3-regioisomer, one can observe a three-bond correlation (³J) from the protons of the N1-substituent to the C5 carbon of the pyrazole ring. Conversely, in the 1,5-isomer, a three-bond correlation would be seen from the N1-substituent's protons to the C3 carbon.[1] Observing this specific ³J coupling provides unambiguous evidence of the ring's substitution pattern.
Caption: Key 2D NMR correlations for distinguishing pyrazole regioisomers.
Experimental Protocol: NOESY for Regioisomer Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H. Obtain a standard 1D ¹H spectrum to identify the chemical shifts of interest.
-
NOESY Experiment Acquisition:
-
Select a 2D NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral widths to cover all proton signals.
-
Crucial Parameter: Set the mixing time (d8). A typical starting value is 500-800 ms. This duration allows for the buildup of NOE signals between protons that are relatively close.
-
Set an appropriate number of scans and increments to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum carefully.
-
-
Analysis:
-
Locate the diagonal peaks corresponding to the N1-substituent protons and the pyrazole ring protons.
-
Look for off-diagonal cross-peaks. A cross-peak between the N1-substituent signal and the C5-H signal unambiguously identifies the 1,3-regioisomer. The absence of this peak, and potentially the presence of a cross-peak to the C5-substituent, indicates the 1,5-isomer.
-
Section 3: Supporting Techniques – Mass Spectrometry and IR Spectroscopy
While NMR is the definitive tool, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can provide complementary data.
Mass Spectrometry (MS)
In general, regioisomers will have the same molecular weight and thus the same molecular ion peak (M⁺) in a mass spectrum. However, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ.[8] The fragmentation of the pyrazole core often involves the loss of N₂ or HCN.[9][10] The stability of the resulting fragment ions can be influenced by the substituent positions, potentially leading to different relative abundances of fragment ions in the mass spectrum, which can serve as a secondary confirmation. However, these differences can be subtle and are generally not used as the primary method for isomer identification.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups but is less powerful for distinguishing constitutional isomers like these. Both regioisomers will show similar characteristic bands for C-H, C=C, and C=N stretching and bending modes. While minor shifts in the fingerprint region (<1500 cm⁻¹) corresponding to different pyrazole ring vibration modes will exist, deconvoluting these to assign a specific regioisomer is often impractical and unreliable compared to NMR.[12][13][14]
Conclusion: An Integrated Analytical Workflow
The robust and unambiguous determination of pyrazole regiochemistry is paramount. A logical, tiered approach is the most efficient and scientifically sound method. Begin with 1D NMR as the primary screen. If the data is clear and matches established patterns for one isomer, the assignment can be made with a high degree of confidence. However, in cases of ambiguity, or for all novel compounds destined for biological testing, the assignment must be confirmed without doubt. In these critical instances, a 2D NOESY experiment is the single most decisive technique, providing clear, spatially-derived evidence. This, supported by HMBC data, constitutes a self-validating system for structural elucidation, ensuring the integrity of downstream research and development.
Caption: Recommended workflow for pyrazole regioisomer structure elucidation.
References
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]
-
Anderson, D. W., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
- Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
-
Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
- Zaleski, D. P., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]
-
Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. Available at: [Link]
- Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
-
Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
- Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]
- Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
-
ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]
-
Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(9), 995-1000. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]
- Paz, A. V., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
-
ResearchGate. (n.d.). (a) Full NOESY Spectrum; (b) Partial NOESY: aliphatic vs aromatic; (c).... Available at: [Link]
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 13(4).
-
ResearchGate. (n.d.). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... Available at: [Link]
-
Archer, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1105. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. Available at: [Link]
- Reddy, C. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Tetrahedron Letters, 55(30), 4151-4155.
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
-
Wiley-VCH GmbH. (2025). Pyrazole. SpectraBase. Available at: [Link]
- Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18.
- Chiscop, I., et al. (2024).
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Available at: [Link]
-
ResearchGate. (n.d.). A section of the NOESY spectra (recorded in CDCl3) highlighting the key.... Available at: [Link]
- Zhang, Y.-M., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Antimicrobial Activity of Pyrazole Derivatives
In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities capable of combating multidrug-resistant pathogens. Among the privileged heterocyclic scaffolds in medicinal chemistry, pyrazole and its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the antimicrobial efficacy of novel pyrazole derivatives.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizes the establishment of self-validating systems for trustworthy data, and is grounded in authoritative standards to ensure scientific integrity.
Part 1: Foundational Concepts in Antimicrobial Evaluation
A robust evaluation begins with a firm grasp of the fundamental metrics and principles that govern antimicrobial activity.
Key Pharmacological Metrics
The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that can inhibit or kill a microorganism.
-
Minimum Inhibitory Concentration (MIC): This is the cornerstone metric in antimicrobial testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4] An MIC value provides a quantitative measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), MBC defines the lowest concentration required to kill 99.9% of the initial bacterial inoculum. This metric is crucial for differentiating between bacteriostatic and bactericidal compounds.
-
Zone of Inhibition: Primarily used in qualitative screening methods like the disk diffusion test, this is the circular area around an antibiotic-impregnated disk where bacterial growth is absent.[5][6] The diameter of this zone correlates with the susceptibility of the organism to the compound.[7]
The Central Role of Structure-Activity Relationships (SAR)
The antimicrobial potency of a pyrazole derivative is intrinsically linked to its chemical structure. Understanding the Structure-Activity Relationship (SAR) is paramount for rational drug design. Key considerations include:
-
Substituents on the Pyrazole Ring: The nature, position, and electronic properties of substituents on the pyrazole core can dramatically influence activity. For instance, studies have shown that electron-withdrawing groups on an N-phenylpyrazole ring can enhance activity against S. aureus.[8]
-
Lipophilicity: The ability of a compound to penetrate the bacterial cell membrane is often governed by its lipophilicity. Modifications that alter this property can significantly impact efficacy.
-
Steric Factors: The size and shape of the molecule can affect its ability to bind to the target site within the microbe.
Systematic evaluation of a library of pyrazole analogues allows researchers to build robust SAR models, guiding the synthesis of more potent derivatives.[8][9][10]
Part 2: A Step-by-Step Guide to Core Experimental Protocols
The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in susceptibility testing.[11][12][13] Adherence to these standards is critical for generating reproducible and trustworthy data.
Primary Screening: Kirby-Bauer Disk Diffusion Method
The disk diffusion test is an invaluable, low-cost method for initial screening of a large number of compounds.[5][6][7][14] It provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh (18-24 hour) agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Plate Inoculation: Within 15 minutes of standardization, uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (MHA) plate using a sterile cotton swab to ensure confluent growth.
-
Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the test pyrazole derivative onto the agar surface. Ensure firm contact. Standard antibiotic disks should be used as positive controls.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[16]
-
Result Measurement: Measure the diameter of the zones of inhibition in millimeters (mm).
The entire process from inoculum standardization to incubation should adhere to the "15-15-15 minute rule" to ensure accuracy: inoculate the plate within 15 minutes of suspension, apply disks within 15 minutes of inoculation, and incubate within 15 minutes of disk application.[5]
Caption: Workflow for MIC determination via Broth Microdilution.
Part 3: Probing the Mechanism of Action (MoA)
Identifying a compound's MIC is only the first step. A comprehensive evaluation requires understanding how the compound works. Elucidating the mechanism of action (MoA) is critical for lead optimization and predicting potential resistance pathways.
Cell Membrane Integrity Assay
Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane. [17][18]This can be assessed by monitoring the leakage of intracellular components or the uptake of fluorescent dyes that are normally impermeable.
SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells. [19][20]When the membrane is compromised, the dye enters the cell, binds to DNA, and fluoresces brightly.
-
Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., HEPES).
-
Dye Incubation: Add SYTOX Green to the cell suspension at a final concentration of ~1 µM and incubate in the dark.
-
Compound Addition: Add the pyrazole derivative (at MIC and supra-MIC concentrations) to the cell/dye mixture.
-
Fluorescence Monitoring: Immediately measure fluorescence intensity over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization. [20]
DNA Gyrase Inhibition Assay
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA and is a validated antibiotic target. [21][22]Many pyrazole derivatives have been investigated as potential DNA gyrase inhibitors. [23][24]
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. [25]
-
Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), assay buffer containing ATP, and the test pyrazole derivative at various concentrations. [26]2. Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for approximately 30-60 minutes.
-
Analysis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. Inhibitors will prevent the conversion of the relaxed plasmid (slower migrating) to its supercoiled form (faster migrating). [26]
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. asm.org [asm.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. iacld.com [iacld.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Bacterial Membrane Impairment by Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 22. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Pyrazole Synthesis Routes: A Guide for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous blockbuster drugs and vital agricultural products. The enduring relevance of this five-membered aromatic heterocycle continually drives the quest for more efficient, cost-effective, and sustainable synthetic routes. For researchers, scientists, and drug development professionals, the choice of synthetic strategy is a critical decision with far-reaching implications for project timelines, budgets, and environmental impact.
This comprehensive guide provides an in-depth cost-benefit analysis of the most prominent pyrazole synthesis methodologies: the traditional Knorr synthesis and related cyclocondensation reactions, modern [3+2] dipolar cycloadditions, and the increasingly popular multicomponent reactions (MCRs). By objectively comparing their performance with supporting experimental data, this guide aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.
Executive Summary: At a Glance Comparison
| Synthetic Route | Key Reactants | General Conditions | Typical Yields | Cost of Starting Materials | Key Advantages | Key Disadvantages |
| Knorr Synthesis & Cyclocondensations | 1,3-Dicarbonyls & Hydrazines | Acid or base catalysis, often with heating[1] | Good to excellent (70-95%)[2] | Generally low to moderate | Readily available and inexpensive starting materials, straightforward procedure[1][2] | Lack of regioselectivity with unsymmetrical precursors, can require harsh conditions and generate significant waste[2] |
| [3+2] Dipolar Cycloaddition | Alkynes & Diazo Compounds (or precursors) | Often at room temperature, may require a catalyst | Good to excellent (70-90%) | Moderate to high | High regioselectivity, mild reaction conditions | Can involve hazardous and unstable intermediates (diazo compounds), starting materials can be more expensive |
| Multicomponent Reactions (MCRs) | Three or more simple starting materials | Often one-pot, can be catalyzed | Good to excellent | Low to moderate | High atom economy, operational simplicity, access to molecular diversity, often environmentally benign[3][4][5] | Optimization of reaction conditions can be complex |
The Classic Workhorse: Knorr Synthesis and Related Cyclocondensations
First reported in 1883, the Knorr pyrazole synthesis remains a widely utilized method due to its simplicity and the low cost of its starting materials.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions and often with heating.
Reaction Mechanism and Causality
The reaction proceeds through a series of condensation and cyclization steps. The initial step is the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of an acid or base catalyst is crucial; an acid catalyst protonates a carbonyl group, enhancing its electrophilicity for attack by the hydrazine, while a base can deprotonate the hydrazine, increasing its nucleophilicity.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Cost-Benefit Analysis
Benefits:
-
Low Cost of Starting Materials: 1,3-dicarbonyl compounds like acetylacetone and various hydrazine derivatives are commodity chemicals with low associated costs. For instance, acetylacetone and methylhydrazine are significantly cheaper than the specialized precursors required for other methods.[1]
-
Simplicity and Scalability: The procedure is often straightforward and can be readily scaled up for industrial production.
Drawbacks:
-
Lack of Regioselectivity: A major drawback is the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which necessitates costly and time-consuming purification.[2]
-
Energy Consumption: Many Knorr syntheses require heating to reflux for extended periods, leading to higher energy consumption.[1]
-
Environmental Impact: The use of organic solvents and the generation of by-products contribute to a higher E-factor (Environmental Factor), indicating more waste generation per unit of product.
Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole
Materials:
-
Acetylacetone
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) dissolved in ethanol.
-
Slowly add methylhydrazine (1.0 eq) to the solution. A mild exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
The Modern Approach: [3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition, often referred to as the Huisgen cycloaddition, offers a more modern and highly regioselective route to pyrazoles. This method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (typically an alkyne).
Reaction Mechanism and Causality
The concerted [3+2] cycloaddition mechanism involves the simultaneous formation of two new sigma bonds between the termini of the 1,3-dipole and the dipolarophile, proceeding through a five-membered cyclic transition state. This concerted nature is key to the high regioselectivity of the reaction. Nitrilimines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles for pyrazole synthesis.
Caption: Simplified representation of [3+2] dipolar cycloaddition for pyrazole synthesis.
Cost-Benefit Analysis
Benefits:
-
High Regioselectivity: This method provides excellent control over the substitution pattern of the resulting pyrazole, often yielding a single regioisomer.
-
Mild Reaction Conditions: Many [3+2] cycloadditions can be performed at or below room temperature, reducing energy costs and accommodating sensitive functional groups.
Drawbacks:
-
Cost and Availability of Starting Materials: Substituted alkynes and precursors for diazo compounds or nitrilimines can be more expensive and less readily available than the simple starting materials for the Knorr synthesis.
-
Safety Concerns: Diazo compounds are potentially explosive and require careful handling. Hydrazonoyl halides can also be lachrymatory and require appropriate safety precautions. The handling of these hazardous materials can increase operational costs.[6]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Nitrilimine Cycloaddition
Materials:
-
Substituted Hydrazonoyl Chloride
-
Terminal Alkyne
-
Triethylamine
-
Toluene
Procedure:
-
Dissolve the hydrazonoyl chloride (1.0 eq) and the terminal alkyne (1.2 eq) in toluene in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
The "Green" and Efficient Route: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, have emerged as a powerful strategy in modern organic synthesis.[3][5] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, offering significant advantages in terms of efficiency and sustainability.[4][7]
Reaction Mechanism and Causality
MCRs for pyrazole synthesis often involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and cyclization, all occurring in a single reaction vessel. This one-pot nature eliminates the need for isolating and purifying intermediates, saving time, solvents, and resources. The use of water as a solvent and benign catalysts further enhances the green credentials of these methods.[4]
Caption: Conceptual workflow of a three-component pyrazole synthesis.
Cost-Benefit Analysis
Benefits:
-
High Atom Economy and Step Economy: MCRs are inherently efficient, incorporating most of the atoms from the starting materials into the final product and reducing the number of synthetic steps.[3]
-
Operational Simplicity: The one-pot nature of MCRs simplifies the experimental procedure, reducing handling and purification steps.
-
Environmental Friendliness: Many MCRs can be conducted in environmentally friendly solvents like water or even under solvent-free conditions, minimizing waste generation.[4][8]
-
Access to Molecular Diversity: By varying the starting components, a wide range of substituted pyrazoles can be readily synthesized, which is highly advantageous in drug discovery.
Drawbacks:
-
Complex Optimization: Finding the optimal reaction conditions for three or more components to react selectively can be challenging and time-consuming.
-
Limited Scope for Some Transformations: While versatile, MCRs may not be suitable for the synthesis of all desired pyrazole substitution patterns.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
Materials:
-
Aromatic Aldehyde
-
Malononitrile
-
Hydrazine Hydrate
-
Ethyl Acetoacetate
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), hydrazine hydrate (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization.
Quantitative Cost Considerations
| Item | Knorr Synthesis | [3+2] Dipolar Cycloaddition | Multicomponent Reactions (MCRs) |
| Starting Materials | Low to Moderate | Moderate to High | Low to Moderate |
| Catalysts | Low (acid/base) | Moderate to High (if metal-based) | Low to Moderate |
| Solvents | Moderate (e.g., ethanol, toluene) | Moderate (e.g., toluene, THF) | Low (often water or solvent-free) |
| Purification | High (chromatography often needed for isomers)[9][10][11][12][13] | Moderate (chromatography)[9][10][11][12][13] | Low to Moderate (often precipitation/recrystallization) |
| Energy | High (reflux)[14] | Low (often room temperature) | Low to Moderate |
| Waste Disposal | Moderate to High (solvent and by-products)[15][16][17] | Moderate (solvent and catalyst waste)[15][16][17] | Low (minimal solvent and high atom economy)[15][16][17] |
| Safety & Handling | Moderate (hydrazine is toxic)[6][18][19] | High (diazo compounds can be explosive) | Generally Low to Moderate |
Note: Costs are relative and can vary significantly based on the scale of the synthesis, supplier, and purity of the reagents.
Conclusion and Future Outlook
The choice of a pyrazole synthesis route is a multifaceted decision that requires a careful balance of economic, efficiency, and environmental considerations.
-
The Knorr synthesis and related cyclocondensations remain a viable and cost-effective option, particularly for large-scale production of simple pyrazoles where starting material cost is a primary driver. However, the challenges of regioselectivity and environmental impact must be carefully managed.
-
[3+2] Dipolar cycloadditions offer unparalleled control over regioselectivity, making them a valuable tool for the synthesis of complex, well-defined pyrazole derivatives. The higher cost of starting materials and the safety considerations associated with hazardous intermediates are the main trade-offs.
-
Multicomponent reactions represent the future of efficient and sustainable pyrazole synthesis. Their high atom economy, operational simplicity, and amenability to green chemistry principles make them an increasingly attractive option for both academic research and industrial applications.
As the demand for novel pyrazole-containing molecules continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus of chemical research. The principles of green chemistry will undoubtedly play a central role in shaping the future of pyrazole synthesis, with a continued emphasis on MCRs, biocatalysis, and the use of renewable feedstocks and environmentally benign reaction media.
References
- BenchChem. (2025).
- Carl ROTH. (n.d.). Silica gel 60, 25 kg.
- Thermo Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- Longdom Publishing. (n.d.).
- PMC. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- MDPI. (2023).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Sigma-Aldrich. (n.d.).
- Hydrazine: Safety, Hazards, and Handling in Industrial Environments. (n.d.).
- BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
- The Percentage of Yield and Reaction Time of Some Phenyl Pyrazole Compounds. (n.d.).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Green Synthetic Strategies for Pyrazole Deriv
- Sorbtech. (n.d.).
- How Much Does Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide. (2025).
- ACS Publications. (n.d.).
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- JOCPR. (n.d.).
- PMC - PubMed Central. (2007).
- PMC - NIH. (n.d.).
- Cost Comparisons of Treatment and Disposal Alternatives for Hazardous Wastes. Vol. I. (n.d.).
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Angie's List. (2025).
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Shapiro. (2025).
- NASA Technical Reports Server (NTRS). (1992).
- Vendors shall submit prices for recycling, disposal, or treatment methods listed for each waste quantity. (n.d.).
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
- JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- University of Scranton. (n.d.). Organic Chemistry Module | English.
- ResearchGate. (2020).
- ResearchGate. (n.d.). (PDF)
- Synthesis and bioevaluation of novel pyrazole by different methods: A review. (n.d.).
- ResearchGate. (n.d.). Synthesis of substituted pyrazoles.
- NIH. (n.d.). Aqueous based reflux method for green synthesis of nanostructures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Silica gel 60, 25 kg, CAS No. 7631-86-9 | Silica Gels, Unmodified | Silica Gels | Sorbents for Column Chromatography | Sample Preparation | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 10. Silica gel, for chromatography, 0.060-0.200 mm, 60 A 5 kg | Request for Quote [thermofisher.com]
- 11. Silica gel, for chromatography, 0.030-0.200 mm, 60 A 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Silica gel Inorganic Sorbent 230-400 mesh | Sigma-Aldrich [sigmaaldrich.com]
- 13. shop.sorbtech.com [shop.sorbtech.com]
- 14. Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Much Does Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 16. angi.com [angi.com]
- 17. shapiroe.com [shapiroe.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. arxada.com [arxada.com]
Safety Operating Guide
Navigating the Disposal of 3-(4-bromophenyl)-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides an in-depth, procedural framework for the safe disposal of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a versatile pyrazole derivative utilized in pharmaceutical and agrochemical research. By understanding the inherent hazards and adhering to best practices, laboratory professionals can ensure a safe working environment and maintain regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any procedure, a thorough understanding of the compound's toxicological and physical hazards is essential. This compound is classified with several key hazard warnings that dictate its handling and disposal protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects[1][2][3].
-
Causes skin irritation: Direct contact with the skin can result in irritation[1][4].
-
Causes serious eye damage: Contact with the eyes can lead to severe injury[1].
-
May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract[4].
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling to minimize exposure risks.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[4] |
Personal Protective Equipment (PPE): The First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. Given the risk of serious eye damage, a face shield should be worn in situations with a higher risk of splashing or dust generation[2][3].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the chemical.
-
Protective Clothing: A laboratory coat is essential to protect street clothing from contamination. For larger quantities or in the event of a spill, additional protective clothing may be necessary[2][3][4].
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used. Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[3].
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container designated for halogenated organic waste[5].
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.
Crucially, do not allow the spilled material or cleanup residues to enter drains or surface waters[2][3].
The Disposal Workflow: From Laboratory Bench to Final Disposition
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation. As a brominated organic compound, it falls under the category of halogenated waste[5][6].
Sources
Personal protective equipment for handling 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Comprehensive Safety Protocol: Handling 3-(4-bromophenyl)-5-methyl-1H-pyrazole
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The following guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, but its safe management is paramount.[1] This protocol is designed to be a self-validating system, explaining not just the what, but the critical why behind each safety measure.
Hazard Assessment and Risk Profile
Understanding the specific hazards of a compound is the foundation of any safety protocol. This compound is an aromatic heterocyclic compound that, while not explosive or pyrophoric, presents significant acute health risks upon exposure. Its hazard profile, according to the Globally Harmonized System (GHS), dictates the stringent protective measures required.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Category | Hazard Statement | Causality and Implications for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of even small quantities can lead to toxic effects. This elevates the importance of preventing hand-to-mouth contamination through rigorous hygiene and proper glove removal techniques.[2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The compound can cause inflammation, redness, and discomfort upon contact with the skin. This necessitates the use of chemically resistant gloves and a lab coat to prevent direct contact.[2][4] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | This is the most severe hazard. Contact with the eyes can lead to irreversible damage and potential loss of vision. This classification makes the use of chemical splash goggles mandatory at all times.[2] |
The compound is a solid at room temperature, meaning that handling the powder can generate dust.[5][6] Inhalation of these fine particulates poses a respiratory risk and increases the likelihood of accidental eye exposure. Therefore, all handling operations must be designed to minimize or contain dust.
Core Personal Protective Equipment (PPE) Protocol
While engineering controls like a chemical fume hood are the primary defense, PPE is the essential final barrier between the researcher and the chemical. The selection of PPE must directly address the hazards identified above.
Primary Engineering Control: The Chemical Fume Hood
All procedures involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, providing the most critical layer of protection.[7]
Tiered PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required if outside of a fume hood (N95 minimum)[5] |
| Solubilization & Transfers | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not Required (in fume hood) |
| Reaction Workup & Purification | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
Eye and Face Protection: Due to the H318 classification, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times when the compound is being handled. They must meet ANSI Z87.1 standards and provide a full seal around the eyes.[8]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles during operations with a high risk of splashing, such as transferring solutions or weighing the powder.[6][8]
Hand Protection:
-
Glove Type: Nitrile gloves provide adequate protection against incidental contact. They must be inspected for tears or holes before each use.[6]
-
Double Gloving: For all procedures involving direct handling of the compound or its concentrated solutions, double gloving is required. This practice provides a critical safety buffer; if the outer glove is contaminated, it can be safely removed without exposing the skin.[9]
-
Proper Technique: Use proper glove removal techniques to avoid skin contact with a contaminated outer surface.[6] Dispose of used gloves in the designated solid hazardous waste stream.
Body Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[8]
-
Chemical Apron: For larger-scale work or when transferring significant volumes of liquid, a chemically resistant apron should be worn over the lab coat.
Procedural Workflow for Safe Handling
Adherence to a strict, sequential workflow minimizes risk at every stage of an experiment. This workflow is a self-validating system with built-in safety checks.
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Protocols
Exposure Response
Immediate and correct action is critical to mitigating harm from exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill Response
-
Minor Spill (in fume hood): Wearing appropriate PPE, cover the spill with a dry, non-combustible absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[5]
-
Major Spill: Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.[11]
Waste Disposal Plan
Proper segregation of chemical waste is a legal and ethical responsibility. As a brominated organic compound, all waste streams containing this compound must be treated as Halogenated Organic Waste .[11][12]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]
-
Solid Waste: All contaminated consumables (gloves, pipette tips, absorbent paper, silica gel) must be collected in a sealed, labeled container designated for solid halogenated waste.[14]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local and national regulations.[6] Under no circumstances should this chemical or its solutions be poured down the drain.[11]
References
- Hazardous Waste Segregation Guidelines. (n.d.).
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (n.d.). Cole-Parmer.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents Disposal Guidelines. (n.d.). Cornell University Environmental Health and Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
- Safety Data Sheet - this compound. (2021). Angene Chemical.
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. (2025). Fisher Scientific.
- Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). (n.d.). KISHIDA CHEMICAL CO., LTD.
- Handling precautions for brominated flame retardants. (2016). ResearchGate.
- Safety Data Sheet - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one. (n.d.). TCI Chemicals.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon Occupational Safety and Health.
- BROMINE - CAMEO Chemicals. (n.d.). NOAA.
- Bromine | Chemical Emergencies. (2024). Centers for Disease Control and Prevention (CDC).
- Bromination safety. (2024). YouTube.
- This compound. (n.d.). Chem-Impex.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
- Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate. (n.d.). SynZeal.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Medscape.
- Safety Data Sheet - 5-Amino-4-bromo-3-methylpyrazole hydrobromide. (2023). CymitQuimica.
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015). Cleanroom Technology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. synzeal.com [synzeal.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. angenechemical.com [angenechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
